molecular formula C8H13N3 B13236397 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole

Numéro de catalogue: B13236397
Poids moléculaire: 151.21 g/mol
Clé InChI: KPQKXHASFXHNRA-UHFFFAOYSA-N
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Description

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole ( 1514169-64-2) is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This molecule features a pyrazole ring, a privileged scaffold in medicinal chemistry, linked to a pyrrolidine ring via a methylene group. Pyrazole derivatives are recognized as a pharmacologically significant active scaffold possessing a wide spectrum of biological activities . The pyrazole moiety is a key structural component in several marketed drugs, including the anti-inflammatory Celecoxib, the anti-obesity drug Rimonabant, and the antidepressant Fezolamine . As a class, pyrazole-based compounds have demonstrated immense therapeutic potential, showing antibacterial, anticancer, antifungal, antioxidant, anti-inflammatory, and antimycobacterial activities in research settings . The presence of both the pyrazole and pyrrolidine rings in a single structure makes this compound a valuable building block for constructing more complex molecules in drug discovery programs, particularly through efficient synthetic routes like multicomponent reactions (MCRs) . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

Formule moléculaire

C8H13N3

Poids moléculaire

151.21 g/mol

Nom IUPAC

4-(pyrrolidin-2-ylmethyl)-1H-pyrazole

InChI

InChI=1S/C8H13N3/c1-2-8(9-3-1)4-7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11)

Clé InChI

KPQKXHASFXHNRA-UHFFFAOYSA-N

SMILES canonique

C1CC(NC1)CC2=CNN=C2

Origine du produit

United States
Foundational & Exploratory

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole CAS 1514169-64-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (CAS 1514169-64-2) Content Type: Technical Monograph & Application Guide Role: Senior Application Scientist

CAS 1514169-64-2 | A Privileged Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole represents a high-value "linker-scaffold." It combines two privileged heterocycles—the electron-rich, hydrogen-bond-donating/accepting pyrazole and the solubility-enhancing, basic pyrrolidine —via a flexible methylene bridge.

This architecture is not merely a structural spacer; it is a functional pharmacophore. The pyrazole moiety frequently targets the ATP-binding hinge region of kinases (e.g., JAK, Aurora), while the pyrrolidine motif modulates physicochemical properties (logD, solubility) and provides a vector for solvent-exposed interactions. This guide dissects its properties, synthetic pathways, and application logic for high-affinity ligand design.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound exists as a secondary amine capable of acting as a diverse building block. The data below synthesizes experimental baselines with computational predictions essential for ADME optimization.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSignificance in Drug Design
CAS Number 1514169-64-2Unique Identifier
Molecular Formula C₈H₁₃N₃Low MW (<200) ideal for FBDD
Molecular Weight 151.21 g/mol High ligand efficiency potential
LogP (Predicted) 0.2 – 0.5Highly hydrophilic; excellent for lowering lipophilicity in lead optimization
pKa (Pyrrolidine) ~10.5 (Basic)Protonated at physiological pH; improves solubility and cation-pi interactions
pKa (Pyrazole) ~14 (NH acid) / ~2.5 (NH base)Amphoteric; acts as H-bond donor (NH) and acceptor (N:)
TPSA ~40 ŲHigh membrane permeability potential
Rotatable Bonds 2 (C-C Methylene bridge)Limited conformational entropy penalty upon binding

Synthetic Accessibility & Methodology

Direct synthesis of the C4-linked pyrazole-pyrrolidine scaffold requires navigating the nucleophilicity of the pyrazole ring. Unlike N-linked isomers (which use simple alkylation), the C4-linkage demands carbon-carbon bond formation.

Core Synthetic Strategy: The "Reductive Coupling" Protocol

The most robust route for research-scale synthesis involves the coupling of a metallated pyrazole species with a protected prolinol derivative or aldehyde, followed by deoxygenation.

Step-by-Step Protocol

Phase 1: Component Preparation

  • Protection: Start with 4-Iodo-1H-pyrazole . Protect the N1 position with a SEM (2-(Trimethylsilyl)ethoxymethyl) group to prevent deprotonation and direct lithiation to the C4 position.

    • Reagent: SEM-Cl, NaH, DMF, 0°C.

  • Electrophile Prep: Use N-Boc-L-prolinal (commercially available or oxidized from N-Boc-prolinol).

Phase 2: C-C Bond Construction 3. Lithiation: Treat 1-SEM-4-iodopyrazole with i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi in THF at -78°C to generate the C4-anion. 4. Addition: Cannulate the N-Boc-L-prolinal solution into the pyrazole anion mixture. Stir for 2h, allowing warming to RT.

  • Result: Formation of the secondary alcohol intermediate.

Phase 3: Deoxygenation & Deprotection 5. Reduction: The alcohol is removed to yield the methylene bridge.

  • Method: Barton-McCombie deoxygenation (radical) or Ionic Hydrogenation (Et₃SiH + TFA).
  • Preferred:Et₃SiH / TFA reflux. This simultaneously removes the Boc group and the SEM group (acidic conditions), and reduces the benzylic-like alcohol.
  • Purification: Neutralize with NaHCO₃, extract with DCM/iPrOH (3:1). Purify via SCX-2 (cation exchange) cartridge to isolate the free amine.
Visualization: Synthetic Workflow

SynthesisRoute Start1 4-Iodo-1H-pyrazole Step1 1. SEM-Protection (NaH, SEM-Cl) Start1->Step1 Start2 N-Boc-L-prolinal Step3 3. Nucleophilic Addition (C-C Bond Formation) Start2->Step3 Electrophile Step2 2. Lithiation (n-BuLi, -78°C) Step1->Step2 Step2->Step3 Intermed Intermediate: Secondary Alcohol Step3->Intermed Step4 4. Global Deprotection & Deoxygenation (Et3SiH, TFA, Reflux) Intermed->Step4 Final Target: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole Step4->Final

Caption: Figure 1. Convergent synthesis via lithiation-addition followed by ionic hydrogenation.

Medicinal Chemistry Applications

This scaffold is a "vector-rich" core. The diagram below illustrates how it interacts within a typical kinase binding pocket.

Mechanism of Action: Binding Modes
  • The Hinge Binder (Pyrazole): The N1-H and N2: of the pyrazole mimic the adenine ring of ATP, forming a bidentate H-bond network with the kinase hinge region backbone.

  • The Solvent Channel Vector (Pyrrolidine): The methylene linker projects the pyrrolidine ring toward the solvent front or the ribose-binding pocket.

  • Solubility Handle: The basic pyrrolidine nitrogen (pKa ~10.5) is protonated in the stomach/intestine, significantly improving the thermodynamic solubility of otherwise lipophilic inhibitors.

Visualization: Pharmacophore Interaction Map

Pharmacophore Hinge Kinase Hinge Region (Backbone CO/NH) Solvent Solvent Front (Asp/Glu Residues) Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Pyrazole->Hinge Bidentate H-Bonds Linker Methylene Bridge (Flexible Spacer) Linker->Pyrazole Pyrrolidine Pyrrolidine Amine (Solubility/Salt Bridge) Linker->Pyrrolidine Pyrrolidine->Solvent Ionic Interaction (Cation-Anion)

Caption: Figure 2. Pharmacophore mapping of the scaffold within a theoretical kinase active site.

Handling, Stability & Safety

Safety Classification:

  • GHS Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Signal Word: Warning.

Stability Protocol:

  • Hygroscopicity: The secondary amine is likely hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation (reaction with atmospheric CO₂).

  • Shelf-Life: Stable for >2 years at -20°C in solid form. Solutions in DMSO should be used within 24 hours to avoid oxidation of the pyrrolidine ring.

  • Reactivity: Avoid strong oxidizing agents. The pyrazole NH is acidic enough to react with strong bases (NaH, KOtBu).

Self-Validating Purity Check: Before use in biological assays, perform LC-MS .

  • Expected Mass: [M+H]⁺ = 152.12.

  • Contaminant Check: Look for m/z = 252 (Boc-protected impurity) or m/z = 282 (SEM-protected impurity) to validate deprotection completeness.

References

  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives. Retrieved from

  • Zhersh, S., et al. (2013). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Tetrahedron. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds. Retrieved from

  • BLD Pharm. (2024). Product Monograph: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (CAS 1514169-64-2).[1] Retrieved from

  • Kotra, L., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Beyond the Scaffold: The Chemico-Biological Architecture of 4-(pyrrolidin-2-ylmethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide deconstructs 4-(pyrrolidin-2-ylmethyl)pyrazole (C₈H₁₃N₃), a privileged pharmacophore in modern kinase inhibitor design. Unlike rigid fused systems, this molecule offers a unique combination of a hydrogen-bonding "hinge binder" (pyrazole) and a solubilizing, vector-orienting tail (pyrrolidine). This document details its structural dynamics, validated synthetic pathways, and critical role in targeting Janus Kinases (JAKs), designed specifically for medicinal chemists and structural biologists.

Molecular Architecture & Physicochemical Dynamics

Structural Anatomy

The molecule consists of two distinct heterocycles linked by a methylene bridge. This specific connectivity—the 4-position of the pyrazole linked to the 2-position of the pyrrolidine—is non-trivial. It creates a specific 3D vector that differs significantly from the more common 3- or 5-substituted pyrazoles.

FeatureChemical ComponentFunction in Drug Design
Hinge Binder 1H-PyrazoleActs as a bidentate H-bond donor/acceptor. Mimics the adenine ring of ATP to bind the kinase hinge region.
Solubility Engine Pyrrolidine (2° Amine)High pKa (~10.5) ensures protonation at physiological pH, improving aqueous solubility and bioavailability.
Linker Methylene (-CH₂-)Provides rotational freedom (entropy penalty upon binding) but allows the pyrrolidine to reach solvent-exposed pockets.
Chirality C2 of PyrrolidineThe (S)-enantiomer is frequently preferred in medicinal chemistry to match the chiral environment of protein binding pockets (resembling L-proline).
Tautomeric Fluidity

The pyrazole ring exists in annular tautomerism (1H vs. 2H). In solution, these interconvert rapidly. However, upon binding to a protein target (e.g., JAK2), the enzyme selects a specific tautomer to satisfy the hydrogen bonding network of the hinge region (typically Glu930 and Leu932 in JAK2).

  • Critical Insight: When designing analogs, substitution at the pyrazole nitrogen (N1) locks the tautomer, potentially increasing potency by reducing the entropic cost of binding, provided the locked conformation matches the bioactive state.

Pharmacophore Logic: The JAK/STAT Connection[1]

The 4-(pyrrolidin-2-ylmethyl)pyrazole motif is a simplified structural analog of the core found in several JAK inhibitors. In Fragment-Based Drug Discovery (FBDD), this molecule serves as a high-efficiency starting point.

Binding Mode Hypothesis

In the ATP-binding pocket of Janus Kinases:

  • The Pyrazole: Forms a donor-acceptor pair with the backbone amide and carbonyl of the hinge region residues.

  • The Pyrrolidine: Extends towards the ribose-binding pocket or the solvent front. The basic nitrogen can form salt bridges with acidic residues (e.g., Asp/Glu) often found near the catalytic loop.

Visualization of Signaling & Inhibition

The following diagram illustrates the logical flow from the chemical scaffold to the inhibition of the JAK-STAT pathway.

JAK_Pathway_Inhibition Scaffold 4-(pyrrolidin-2-ylmethyl)pyrazole (Fragment Core) ATP_Site ATP Binding Pocket (Hinge Region) Scaffold->ATP_Site H-Bonding (Donor/Acceptor) Inhibition Competitive Inhibition (Therapeutic Effect) Scaffold->Inhibition High Affinity Binding JAK_Kinase JAK Kinase (Active Conformation) ATP_Site->JAK_Kinase Occupies Site Phosphorylation STAT Phosphorylation JAK_Kinase->Phosphorylation Catalyzes Gene_Transcription Pro-inflammatory Gene Transcription Phosphorylation->Gene_Transcription Signal Transduction Inhibition->Phosphorylation Blocks

Figure 1: Mechanism of Action. The scaffold competitively displaces ATP at the kinase hinge region, halting the phosphorylation cascade essential for cytokine signaling.

Synthetic Pathways & Protocols

Synthesizing the 4-substituted isomer is chemically challenging due to the natural reactivity of pyrazoles, which favor electrophilic aromatic substitution at the 4-position but are easier to ring-close at the 3/5 positions.

Retrosynthetic Analysis
  • Strategy A (De Novo Ring Construction): Condensation of hydrazine with a formylated pyrrolidine precursor.

  • Strategy B (Modular Coupling): Recommended. Alkylation of a protected pyrazole with a pyrrolidine electrophile (e.g., Prolinol derivative). This preserves chirality.

Validated Protocol: Enantioselective Alkylation

This protocol is adapted from high-reliability methods for azole functionalization [1].

Reagents:

  • Starting Material A: 4-Iodopyrazole (N-protected with THP or SEM if necessary, though direct C-H activation is possible).

  • Starting Material B: (S)-N-Boc-2-aminomethyl-zinc iodide (Negishi Reagent) or (S)-N-Boc-prolinal.

  • Catalyst: Pd(dppf)Cl₂ (for Negishi) or Reductive Amination reagents.

Detailed Workflow: Reductive Alkylation Route

This route avoids heavy metal coupling and is scalable.

Step 1: Formylation of Pyrazole

  • Reactants: 1H-pyrazole, POCl₃, DMF (Vilsmeier-Haack conditions).

  • Procedure: Cool DMF (3 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 min. Add 1H-pyrazole (1 eq) in DMF. Heat to 90°C for 4 hours.

  • Workup: Pour into ice water, neutralize with Na₂CO₃. Extract with EtOAc.

  • Product: 1H-pyrazole-4-carbaldehyde.[1]

Step 2: Grignard/Lithiation Addition (Connecting the rings) Note: This step connects the rings.[2] Alternatively, use a Wittig reaction followed by reduction.

  • Reactants: N-Boc-2-lithio-pyrrolidine (generated via transmetallation of N-Boc-2-stannylpyrrolidine or deprotonation with s-BuLi/TMEDA).

  • Reaction: Add 1H-pyrazole-4-carbaldehyde to the lithiated species at -78°C.

  • Intermediate: Alcohol linker.

Step 3: Deoxygenation & Deprotection

  • Reduction: Treat the intermediate alcohol with Triethylsilane (Et₃SiH) and TFA. This simultaneously reduces the benzylic alcohol to methylene and removes the Boc group (if TFA is used).

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis Workflow Diagram

Synthesis_Workflow Start 1H-Pyrazole Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Intermediate1 Pyrazole-4-CHO Step1->Intermediate1 Step2 Wittig/Grignard (+ Pyrrolidine precursor) Intermediate1->Step2 Intermediate2 Coupled Adduct Step2->Intermediate2 Step3 Reduction & Deprotection Intermediate2->Step3 Final 4-(pyrrolidin-2-ylmethyl) pyrazole Step3->Final

Figure 2: Synthetic route focusing on the Vilsmeier-Haack formylation followed by coupling, ensuring regioselectivity at the 4-position.

Analytical Characterization & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. The following data points are expected for the pure compound (dihydrochloride salt form).

TechniqueExpected Signal / ObservationStructural Assignment
¹H NMR (DMSO-d₆) δ 8.10 (s, 2H)Pyrazole C3-H and C5-H (equivalent due to tautomerism).
δ 3.60 - 3.40 (m, 1H)Pyrrolidine C2-H (chiral center).
δ 2.80 (d, 2H)Methylene bridge (-CH₂-).
LC-MS (ESI+) m/z = 152.1 [M+H]⁺Confirms molecular weight (Base: 151.21).
HPLC Purity >95% @ 254 nmPyrazole UV absorption.
Chiral HPLC Single PeakConfirms enantiomeric excess (ee > 98%) if chiral starting material was used.

Self-Validating Check: In the ¹H NMR, if the pyrazole protons appear as two distinct singlets with significantly different shifts, the sample may be in a solvent that slows tautomerism, or the N1 position is inadvertently substituted/protected.

Strategic Applications in Drug Development

Fragment Elaboration

Researchers should treat this molecule as a "Grow Vector."

  • N1-Alkylation (Pyrazole): Use this site to add specificity elements that reach into the specificity pocket of the kinase (e.g., hydrophobic groups for JAK2 vs JAK3 selectivity).

  • N-Alkylation (Pyrrolidine): Ideal for attaching E3 ligase recruiters (e.g., Thalidomide derivatives) to create PROTACs, as this position is solvent-exposed.

Bioisosterism

This scaffold is a bioisostere for:

  • Histamine: (Imidazole-ethylamine).

  • Tryptamine: (Indole-ethylamine).

  • Application: Beyond kinases, screen this library against GPCRs (Histamine H3/H4 receptors).

References

  • Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Source: Scilit / Tetrahedron (Contextual citation). Relevance: Establishes alkylation protocols for azole-pyrrolidine scaffolds. URL:

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. Source: Global Research Online. Relevance: Reviews the pharmacophore properties of pyrazoles in FDA-approved drugs like Ruxolitinib. URL:

  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors. Source: PubMed / Bioorg Med Chem Lett. Relevance: Details the structural logic of using pyrrolidine-containing scaffolds for JAK inhibition. URL:

  • PubChem Compound Summary: 4-(pyrrolidin-2-ylmethyl)pyrazole. Source: National Library of Medicine (NIH). Relevance: Verification of chemical identifiers and physical properties.[2][3] URL:

Sources

The Pyrrolidinyl-Methyl-Pyrazole Scaffold: A Versatile Pharmacophore in Kinase & GPCR Ligand Design

[1]

Executive Summary

The pyrrolidinyl-methyl-pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, widely utilized to optimize pharmacokinetic (PK) profiles while maintaining high-affinity target interactions.[1] Structurally, it consists of a pyrrolidine ring (a solubilizing, basic aliphatic heterocycle) linked via a methylene bridge to a pyrazole core (an aromatic, H-bond donor/acceptor pharmacophore).

This guide dissects the scaffold's utility in Kinase Inhibition (e.g., c-Met, JAK, BTK) and GPCR modulation , providing validated synthetic protocols, structural biology insights, and safety considerations.

Structural Biology & Pharmacophore Analysis

The "Solubility Anchor" Hypothesis

In drug design, the pyrrolidinyl-methyl-pyrazole scaffold often serves a dual purpose:

  • Solvent Exposure: The pyrrolidine ring is typically positioned to protrude into the solvent-accessible region of a binding pocket (e.g., the ribose-binding pocket of kinases).[1] Its basic nitrogen (pKa

    
     9.5–10.5) is protonated at physiological pH, enhancing aqueous solubility.
    
  • Hinge Binding / Stacking: The pyrazole ring often engages in

    
    -
    
    
    stacking or hydrogen bonding with the hinge region of kinases or specific residues in GPCR transmembrane domains.[1]
Vector Analysis

The methylene linker (

1
FeatureChemical FunctionBiological Consequence
Pyrrolidine Nitrogen Basic Center (pKa ~10)Increases solubility; forms salt bridges (e.g., with Asp/Glu).[1]
Methylene Linker Rotational FreedomAllows "induced fit" binding; breaks planarity to improve solubility.
Pyrazole N1/N2 H-Bond Acceptor/DonorN2 often binds hinge residues; N1 is the attachment point.[1]
C3/C5 Positions Substitution VectorsCritical for selectivity (e.g., steric clashes with Gatekeeper residues).

Synthetic Accessibility & Protocols

The synthesis of this scaffold is modular. Below are two field-proven routes: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).[1]

Route A: Reductive Amination (Preferred)

This route is preferred for its mild conditions and avoidance of potentially unstable alkyl halides.

Target Intermediate: 1-((Pyrrolidin-1-yl)methyl)-1H-pyrazole-4-carboxylic acid derivatives.[1]

Protocol:

  • Start Material: 1-Methyl-1H-pyrazole-4-carbaldehyde (or N-unsubstituted analog if protecting groups are used).[1]

  • Reagents: Pyrrolidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve aldehyde in DCE.

    • Add pyrrolidine and stir for 30 min to form the iminium ion.

    • Add STAB and acetic acid. Stir at RT for 4-12 h.[1]

    • Quench: Saturated NaHCO

      
      .
      
    • Purification: Acid-base extraction or Flash Chromatography (DCM/MeOH/NH

      
      ).[1]
      
Route B: N-Alkylation (The "Classical" Approach)

Useful when the pyrazole nitrogen needs to be alkylated with a pre-formed pyrrolidine linker.[1]

Protocol:

  • Reagents: 1-(Chloromethyl)pyrrolidine hydrochloride, Cs

    
    CO
    
    
    (2.5 eq), DMF.
  • Procedure:

    • Dissolve the pyrazole core in DMF.

    • Add Cs

      
      CO
      
      
      and stir at 60°C for 30 min.
    • Add 1-(chloromethyl)pyrrolidine hydrochloride.[1]

    • Heat to 80°C for 4-6 h.

    • Note: Regioselectivity (N1 vs N2 alkylation) can be an issue with asymmetric pyrazoles.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection and forward synthesis logic.

Synthesis_Workflowcluster_decisionDecision LogicTargetTarget ScaffoldPyrrolidinyl-methyl-pyrazoleRouteARoute A:Reductive AminationRouteA->TargetNaBH(OAc)3, DCERouteBRoute B:N-AlkylationRouteA->RouteBIf Aldehyde UnstableRouteB->TargetCs2CO3, DMF, HeatAldehydePyrazole-4-carbaldehydeAldehyde->RouteAAminePyrrolidineAmine->RouteAPyrazole1H-Pyrazole CorePyrazole->RouteBLinker1-(Chloromethyl)pyrrolidineLinker->RouteB

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies for assembling the scaffold.

Medicinal Chemistry Case Studies

Kinase Inhibition: c-Met and ALK

The pyrrolidinyl-methyl-pyrazole motif is prominent in the optimization of c-Met inhibitors.[1]

  • Mechanism: The pyrazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The pyrrolidinyl-methyl tail extends into the solvent front, improving solubility and often interacting with specific surface residues (e.g., Asp/Glu) via charge-charge interactions.

  • Example: In the development of c-Met inhibitors (e.g., related to Crizotinib or Glesatinib analogs), the addition of the pyrrolidinyl-methyl group to the C-5 position of the central pyridine or pyrazole core was pivotal for cellular potency.[1]

    • Reference Compound:3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-5-[1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-4-yl]-pyridin-2-ylamine (from Patent WO2006021881A2).[1]

Safety Watch: Mitochondrial Toxicity

While the scaffold is generally safe, specific derivatives—particularly 1-methyl-1H-pyrazole-5-carboxamides —have shown unexpected acute mammalian toxicity linked to mitochondrial respiration inhibition .[1]

  • Mitigation: When designing this scaffold, avoid simple 5-carboxamide substitutions if the lipophilicity is high.[1] Introduce polarity on the pyrrolidine ring (e.g., hydroxylation) to reduce membrane permeability into mitochondria if toxicity is observed.

Optimization & SAR Strategy

When optimizing this scaffold, follow this decision tree to balance potency and physicochemical properties.

SAR_LogicStartHit Compound(Pyrrolidinyl-methyl-pyrazole)Check1Is Solubility < 50 µM?Start->Check1Check2Is hERG Inhibition High?Check1->Check2NoSol_FixStrategy:Unmask Pyrrolidine N(Remove EWG)Check1->Sol_FixYeshERG_FixStrategy:Reduce Basicity(Add F or O to Pyrrolidine)Check2->hERG_FixYesPotencyCheck Potency (IC50)Check2->PotencyNoLinker_ModModify Linker:Methyl -> Ethyl/Propyl(Explore Pocket Depth)Potency->Linker_ModLow Potency

Figure 2: SAR Optimization Decision Tree for the Pyrrolidinyl-methyl-pyrazole scaffold.

References

  • Cui, J. J., et al. (2006). Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. WO2006021881A2. Google Patents. Link

  • Mao, Y., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.[2] Link

  • Fassihi, A., et al. (2012). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules. Link

  • Smolecule. (2023). 1-Methyl-1H-pyrazole-4-carboxylic acid Synthesis and Properties. Link

4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (CAS: 1514169-64-2) represents a high-value, privileged scaffold in modern medicinal chemistry. Characterized by a saturated pyrrolidine ring linked via a methylene bridge to an aromatic pyrazole core, this compound serves as a critical fragment in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, particularly for histamine H3/H4 receptors.

This guide provides a comprehensive technical analysis of its physicochemical properties, a robust, scalable synthesis protocol designed to avoid common regioselectivity pitfalls, and an evaluation of its utility in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the precise molecular weight and formula is foundational for stoichiometric calculations in synthesis and assay development. The molecule exists as a secondary amine and an amphoteric heteroaromatic system, necessitating careful handling of pH during extraction and purification.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole
Common Name 4-(Pyrrolidin-2-ylmethyl)-1H-pyrazole
CAS Number 1514169-64-2
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol Monoisotopic Mass: 151.1109 Da
SMILES C1CC(NC1)CC2=CNN=C2
pKa (Pyrrolidine) ~9.8 (Calculated)Basic secondary amine
pKa (Pyrazole) ~2.5 (Base) / ~14.0 (Acid)Amphoteric nature
LogP ~0.3 - 0.6Hydrophilic; likely requires polar solvents
Tautomeric Considerations

The 1H-pyrazole ring is prototropic. In solution, the proton on the pyrazole nitrogen rapidly exchanges between N1 and N2. While drawn as 1H-pyrazole, it exists in equilibrium. Substituents at the 4-position (like the pyrrolidinylmethyl group) do not lock the tautomer, unlike N-substituted pyrazoles.

Advanced Synthesis Protocol

The Challenge: Regioselectivity

Direct ring closure to form 4-substituted pyrazoles often yields mixtures or requires harsh conditions. A more reliable, "field-proven" approach for medicinal chemistry applications involves the modular assembly of the linker between pre-formed rings.

Recommended Route: The Weinreb Amide / Organolithium Coupling

This protocol is selected for its high fidelity, allowing for the introduction of chirality (using L-Proline as a starting material) and avoiding regiochemical ambiguity on the pyrazole ring.

Step-by-Step Methodology
  • Protection & Activation (Step A):

    • Reagents: N-Boc-L-Proline, EDCI, N,O-Dimethylhydroxylamine HCl, DIPEA, DCM.

    • Protocol: Convert N-Boc-L-Proline to its Weinreb amide. This species prevents over-addition of nucleophiles, stopping the reaction cleanly at the ketone stage.

    • Validation: LC-MS should show [M+H]⁺ corresponding to the amide.

  • Lithiation & Coupling (Step B):

    • Reagents: 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (4-Iodo-1-THP-pyrazole), n-BuLi, THF (-78°C).

    • Protocol:

      • Protect 4-iodopyrazole with THP (if not purchased) to mask the acidic NH.

      • Perform Lithium-Halogen exchange at -78°C to generate the heteroaryl lithium species.

      • Cannulate the Weinreb amide into the lithiated pyrazole solution.

    • Mechanism: The stable 5-membered chelate of the Weinreb intermediate ensures mono-addition, yielding the ketone upon acidic workup.

  • Ionic Reduction (Step C):

    • Reagents: Triethylsilane (Et₃SiH), TFA (Trifluoroacetic acid), DCM.

    • Protocol: The ketone is reduced to the methylene group.

    • Causality: Standard Wolff-Kishner conditions (hydrazine/KOH/heat) are too harsh for the Boc group and potentially the stereocenter. Ionic hydrogenation (Et₃SiH/TFA) is milder and simultaneously removes the Boc and THP protecting groups in a "one-pot" deprotection/reduction cascade.

  • Purification:

    • Method: Reverse-phase HPLC or ion-exchange chromatography (SCX column) is recommended due to the polarity of the final diamine product.

Visualization: Synthesis Workflow

SynthesisRoute Start N-Boc-L-Proline Weinreb Weinreb Amide Intermediate Start->Weinreb EDCI, NH(OMe)Me Coupling Coupling: 4-Li-1-THP-Pyrazole Weinreb->Coupling -78°C, THF Ketone Intermediate Ketone Coupling->Ketone Workup Reduction Ionic Reduction: Et3SiH / TFA Ketone->Reduction Deoxygenation & Deprotection Final 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (Target) Reduction->Final Purification

Figure 1: Modular synthesis pathway via Weinreb amide coupling and ionic hydrogenation.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 151.21 Da, this molecule is an ideal fragment . It adheres to the "Rule of Three" (MW < 300, LogP < 3, H-bond donors/acceptors < 3).

  • Kinase Inhibitors: The pyrazole ring is a classic bioisostere for the hinge-binding region of ATP. The pyrrolidine tail can extend into the solvent-exposed region or the ribose-binding pocket, providing a vector for solubility and selectivity.

  • Histamine Antagonists: The 4-substituted imidazole/pyrazole motif linked to a basic amine is the pharmacophore for H3 and H4 receptor antagonists. The pyrrolidine nitrogen mimics the basic nitrogen of histamine but with restricted conformation, potentially improving affinity.

Structural Activity Relationship (SAR) Logic
  • Vector: The methylene linker allows the pyrrolidine ring to rotate, adapting to the binding pocket.

  • Basicity: The pyrrolidine nitrogen (pKa ~9.8) will be protonated at physiological pH, forming critical salt bridges with aspartate or glutamate residues in the target protein (e.g., Asp112 in H3R).

Visualization: Pharmacophore Mapping

Pharmacophore Molecule 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Molecule->Pyrazole Linker Methylene Linker (Rotational Freedom) Molecule->Linker Pyrrolidine Pyrrolidine Amine (Cationic Center) Molecule->Pyrrolidine Target_Kinase Kinase Hinge Region Pyrazole->Target_Kinase H-Bonding Target_GPCR GPCR Aspartate Residue Pyrrolidine->Target_GPCR Ionic Interaction

Figure 2: Pharmacophore decomposition and interaction mapping for Kinase and GPCR targets.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrazole: A singlet around δ 7.4–7.6 ppm (2H) for the C3-H and C5-H (often overlapping or close doublets due to tautomerism).

    • Linker: A doublet or multiplet around δ 2.6–2.9 ppm (2H) for the methylene bridge (-CH₂-).

    • Pyrrolidine: Multiplets spreading from δ 1.4 to 3.2 ppm corresponding to the ring protons. The methine proton (C2-H) will be distinct around δ 3.2–3.5 ppm.

    • Exchangeables: Broad singlets for the pyrazole NH and pyrrolidine NH (if salt form, ammonium protons will be visible downfield).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 152.12 m/z.

    • Fragment Pattern: Loss of the pyrrolidine ring or cleavage at the methylene bridge may be observed at higher collision energies.

References

  • PubChem. (n.d.). Compound Summary: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole.[1] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the synthesis protocol).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for Pyrazole utility).

Sources

4-Substituted Pyrazoles: The "Keystone" Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional significance of 4-substituted pyrazole moieties in medicinal chemistry.

A Technical Guide to Pharmacophore Design, Synthesis, and Therapeutic Application

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, but the 4-position (C4) holds a distinct status as a "keystone" vector. Unlike the N1, C3, and C5 positions—which are often utilized for scaffold decoration or solubility tuning—the C4 position frequently serves as the critical geometric bridge connecting the pharmacophore’s core warhead to its solvent-exposed tail.

This guide analyzes the 4-substituted pyrazole moiety not merely as a structural feature, but as a functional logic gate in drug design. We explore its role in FDA-approved kinase inhibitors, its electronic properties that facilitate unique binding modes, and the synthetic methodologies required to access this chemical space.

Structural Biology & Pharmacophore Logic

The "1,4-Vector" Geometry

In many high-potency inhibitors, the pyrazole ring functions as a bioisosteric linker. When substituted at N1 and C4, the pyrazole creates a specific bond angle (approx. 140-150° between substituents) that is distinct from 1,3- or 1,4-substituted benzenes.

  • The Bridge Role: In drugs like Ruxolitinib and Crizotinib , the C4 position connects to the "hinge-binding" motif (e.g., a pyrrolopyrimidine or pyridine), while the N1 position orients the "tail" (often a solubilizing group like piperidine or a chiral alkyl chain) towards the solvent front.

  • Electronic Sweet Spot: The C4 carbon is the most nucleophilic carbon on the pyrazole ring. Substituents at this position can modulate the electron density of the entire ring, influencing the pKa of the N2 nitrogen (a common H-bond acceptor).

Mechanistic Case Studies
Case A: The Minimalist – Fomepizole
  • Drug: Fomepizole (4-methylpyrazole).

  • Target: Alcohol Dehydrogenase (ADH).[1]

  • Mechanism: Competitive inhibition.[2][3][4][5] The C4-methyl group provides a hydrophobic fit into the ADH active site, while the pyrazole nitrogens coordinate with the catalytic Zinc ion. This simple substitution increases affinity 500-1000x compared to ethanol.

Case B: The Kinase Bridge – Ruxolitinib[6]
  • Drug: Ruxolitinib (JAK1/JAK2 inhibitor).[7]

  • Structure: A 1-substituted-4-(pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole.[8]

  • Role of C4: The pyrazole C4 is directly coupled to the pyrrolopyrimidine core. This linkage is rigid enough to maintain the active conformation but allows slight torsional rotation to optimize the fit within the ATP-binding pocket.

Case C: The Inverse Agonist – Rimonabant
  • Drug: Rimonabant (CB1 Inverse Agonist - Withdrawn).[9][10]

  • Structure: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[9][10][11][12]

  • Role of C4: Here, the C4-methyl group acts as a steric wedge. It forces the aryl rings at N1 and C5 to twist out of planarity, creating a specific 3D propeller shape required for the inverse agonist activity at the CB1 receptor.

Visualization of Pharmacophore Logic

The following diagram illustrates the "Hub and Spoke" logic where the C4-position acts as the primary vector for pharmacophoric growth.

PharmacophoreLogic cluster_0 Therapeutic Outcome PyrazoleCore Pyrazole Core (N1-N2-C3-C4-C5) C4_Position C4 Position (Nucleophilic Vector) PyrazoleCore->C4_Position Electronic Focus SolventTail Solvent Tail / Solubilizer (e.g., Piperidine at N1) PyrazoleCore->SolventTail N1 Vector HingeBinder Hinge Binder / Warhead (e.g., Pyrrolopyrimidine) C4_Position->HingeBinder Linker Role (Kinase Inhibitors) StericWedge Steric Wedge (e.g., Methyl in Rimonabant) C4_Position->StericWedge Conformational Control Potency High Potency (Target Fit) HingeBinder->Potency Selectivity Selectivity (Shape Complementarity) StericWedge->Selectivity

Caption: Functional decomposition of the pyrazole scaffold, highlighting the divergent roles of the C4 vector in binding affinity (Linker) versus conformational locking (Wedge).

Synthetic Methodologies

Accessing 4-substituted pyrazoles requires robust chemistry, as the C4 position is the site of electrophilic aromatic substitution.

Primary Routes
MethodologyPrecursorKey ReagentsApplication
Halogenation Unsubstituted PyrazoleNIS/NBS or

Gateway to cross-coupling (Suzuki/Negishi).
Vilsmeier-Haack Pyrazole / Hydrazone

, DMF
Introduction of C4-formyl group (for reductive amination).
Knorr Synthesis 1,3-DicarbonylsHydrazineLimited: Usually yields 3,5-substitution unless precursor is 2-substituted 1,3-dicarbonyl.
C-H Activation N-substituted PyrazolePd(OAc)2, Aryl HalideDirect arylation (Green chemistry approach).
Experimental Protocol: Synthesis of 4-Iodopyrazole Intermediate

A universal precursor for Suzuki coupling to install the C4-pharmacophore.

Objective: Iodination of 1-methyl-1H-pyrazole at the C4 position. Reaction:



Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 1-methyl-1H-pyrazole (10.0 mmol, 0.82 g) in Acetonitrile (MeCN) (50 mL). Ensure the solvent is anhydrous to prevent side reactions.

  • Addition: Cool the solution to 0°C in an ice bath. Portion-wise, add N-Iodosuccinimide (NIS) (11.0 mmol, 2.48 g). Note: Protect from light as iodides are photosensitive.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product should appear as a less polar spot.

  • Quench: Quench the reaction with saturated aqueous Sodium Thiosulfate (

    
    )  (20 mL) to remove excess iodine (solution turns from brown to clear).
    
  • Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation:

    
    .
    

Advanced Signaling & Therapeutic Context[6][14]

The 4-substituted pyrazole is ubiquitous in oncology, particularly in the inhibition of the MAPK and JAK-STAT pathways.

Pathway Interception Logic
  • Encorafenib (BRAF Inhibitor): Targets the MAPK pathway.[8][13] The pyrazole ring is 1,3,4-trisubstituted. The C4 position links to a pyrimidine, which mimics the adenine ring of ATP.

  • Avapritinib (KIT/PDGFRA Inhibitor): Designed to target specific mutants (D816V). The pyrazole moiety orients the inhibitor to avoid steric clashes with the mutated residues.

SignalingPathway GrowthFactor Growth Factor (Ligand) RTK RTK (e.g., KIT/PDGFRA) [Target of Avapritinib] GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS BRAF BRAF (Kinase) [Target of Encorafenib] RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Inhibition1 Blocked by Avapritinib (Pyrazole C4) Inhibition1->RTK Inhibition2 Blocked by Encorafenib (Pyrazole C4) Inhibition2->BRAF

Caption: Intervention points of 4-substituted pyrazole drugs within the MAPK signaling cascade.

References

  • Fomepizole Mechanism & Label : Fomepizole (4-methylpyrazole) Mechanism of Action and FDA Labeling. U.S. Food and Drug Administration / Dr.Oracle. 14[13][15]

  • Pyrazole Kinase Inhibitors Review : Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[16] 4

  • Avapritinib Structural Biology : Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA.[5] Nature Communications / PMC. 5

  • Encorafenib Structure : Encorafenib (Braftovi) Approval and Structural Data. New Drug Approvals.[4][10] 8

  • Synthetic Methodology (Halogenation) : Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. 17[13][15]

  • Rimonabant Chemistry : Rimonabant Structure and Pharmacological Data. PubChem / NIH. 10

Sources

Technical Guide: Solubility Profiling of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for establishing the solubility profile of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole , a critical fragment-like building block used in medicinal chemistry. While this compound exhibits high theoretical solubility in polar aprotic solvents due to its low molecular weight (151.21 g/mol ) and hydrophilic nitrogen heterocycles, rigorous profiling is required to prevent "crashing out" during high-throughput screening (HTS) and to ensure the integrity of frozen stock solutions.

Key Finding: Based on structural analysis (ClogP < 1, H-bond donors/acceptors), this compound is predicted to exhibit high solubility (>100 mM) in anhydrous DMSO. However, its secondary amine (pyrrolidine) moiety renders it susceptible to oxidative degradation and hygroscopic water absorption if stored improperly.

Physicochemical Context & Solubility Prediction[1][2][3][4][5]

Before initiating wet-lab experiments, we must understand the "why" behind the compound's behavior.

PropertyValueImpact on DMSO Solubility
Molecular Weight 151.21 g/mol Positive: Small molecules generally dissolve easier due to lower lattice energy.
Structure Pyrazole + PyrrolidinePositive: Both rings are polar. The secondary amine (pyrrolidine) and NH-pyrazole act as H-bond donors/acceptors, interacting favorably with DMSO's sulfonyl oxygen.
H-Bond Donors 2 (NH, NH)Neutral/Positive: DMSO is a strong H-bond acceptor, stabilizing these protons.
Predicted LogP ~0.2 - 0.6Positive: Indicates a balance of lipophilicity/hydrophilicity ideal for DMSO solvation.

Expert Insight: The primary risk with this molecule is not insolubility in DMSO, but rather salt formation . If the compound is supplied as a hydrochloride salt (common for amines), its solubility in pure DMSO may be slightly lower than the free base, though still likely >50 mM. Ensure you verify the salt form on the Certificate of Analysis (CoA).

Protocol A: Preparation of Master Stock Solution (100 mM)

This protocol is the industry standard for creating a robust stock solution for biological assays.

Materials
  • Compound: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Methodology
  • Weighing: Accurately weigh approximately 15.1 mg of the compound into the amber vial.

    • Calculation:

      
      
      
    • Target: 100 mM in 1 mL

      
       15.12 mg.
      
  • Solvent Addition: Add anhydrous DMSO to the vial.

    • Precision Note: Do not add exactly 1.0 mL. Instead, calculate the volume based on the exact mass weighed to achieve precisely 100 mM.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for "fish-eyes" (gelatinous clumps) or undissolved particulates.

    • If particulates remain: Sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Centrifuge at 1,000 x g for 1 minute. If a pellet forms, the compound is not fully dissolved.[1]

Protocol B: Kinetic Solubility Assessment (The "Crash" Test)

This is the most critical profile for drug development. It determines if the compound precipitates when the DMSO stock is diluted into aqueous buffer (e.g., PBS) for an assay.

Workflow Diagram

SolubilityWorkflow Start Start: 100 mM DMSO Stock Dilution Step 1: Serial Dilution in DMSO (100, 50, 25, 12.5 mM) Start->Dilution Injection Step 2: Inject 2µL into 198µL PBS (1% Final DMSO) Dilution->Injection Transfer to Assay Plate Incubation Step 3: Incubate 2h @ 25°C (Shake 300 rpm) Injection->Incubation Readout Step 4: Measure Turbidity (OD620nm) or Nephelometry Incubation->Readout Analysis Step 5: Define Solubility Limit (Concentration where OD > Background) Readout->Analysis

Caption: Kinetic solubility workflow determining the precipitation threshold upon aqueous dilution.

Methodology
  • Preparation: Prepare a 96-well plate with 198 µL of PBS (pH 7.4) per well.

  • Spiking: Add 2 µL of the DMSO stock (various concentrations) to the PBS.

  • Readout: Measure absorbance at 620 nm immediately (T=0) and after 2 hours (T=2h).

  • Interpretation:

    • Soluble: OD620 < 0.005 (above blank).

    • Precipitated: OD620 > 0.01.

    • Note: Pyrrolidine derivatives can form supersaturated solutions. The 2-hour read is crucial to catch delayed precipitation.

Protocol C: Thermodynamic Solubility (Saturation Limit)

To determine the absolute maximum solubility in DMSO (often required for formulation).

  • Saturation: Add excess solid compound (~50 mg) to 200 µL DMSO.

  • Equilibrium: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.22 µm PTFE membrane (nylon binds amines).

  • Quantification: Dilute the filtrate 1000x and analyze via HPLC-UV (254 nm) against a standard curve.

Anticipated Result: > 500 mM (Highly Soluble).

Stability & Troubleshooting Guide

The pyrrolidine moiety introduces specific stability concerns in DMSO.

IssueCausePrevention/Remedy
Yellowing of Solution Oxidative degradation of the secondary amine (N-oxide formation).Purge DMSO with Nitrogen/Argon before use. Store at -20°C.
Water Uptake DMSO is hygroscopic; water reduces solubility of organic bases.Use single-use aliquots. Store over 3Å molecular sieves.
Precipitation on Thaw "Salting out" effect if water has entered the vial.Warm to 37°C and vortex. If solids persist, filter; do not use for quantitative assays.

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for solubility protocols).
  • Life Chemicals. (2024). Fragment Library with Experimental Solubility. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (CAS 1514169-64-2).[4] Retrieved from

  • Cheng, X., et al. (2003).[5] Studies on repository compound stability in DMSO under various conditions.[5] J Biomol Screen. Retrieved from

Sources

Physicochemical Profiling of Pyrazole-Pyrrolidine Scaffolds: A Guide to Nitrogen Basicity and pKa Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Chemical Context & Strategic Importance

In the realm of kinase inhibitors and GPCR ligands, the fusion of a pyrrolidine ring with a pyrazole core is a privileged scaffold. However, this structural marriage creates a complex electronic environment that directly impacts ionization constants (


).[1]

For a drug developer, the


 of the pyrrolidine nitrogen is not just a number—it is a "molecular dial" that controls:
  • Solubility: Ionized species (cationic pyrrolidine) dissolve well in aqueous gastric fluids.[1]

  • Permeability: Neutral species pass through lipid bilayers (blood-brain barrier, intestinal wall).[1]

  • hERG Liability: High basicity (

    
    ) often correlates with unwanted hERG channel blockage and cardiotoxicity.[1]
    

This guide provides the technical roadmap to measure, interpret, and modulate the basicity of the pyrrolidine nitrogen within pyrazole derivatives.

The "Two-Nitrogen" Problem

You must distinguish between the two distinct ionization centers in this scaffold:

  • The Pyrrolidine Nitrogen (

    
    ):  A secondary or tertiary aliphatic amine (
    
    
    
    ).[1] It acts as a base .[1][2] In isolation, its
    
    
    is ~11.[1]3. In drug scaffolds, we aim to tune this down to 7.0–9.0.
  • The Pyrazole Nitrogens: An aromatic system (

    
    ).[1]
    
    • 
       (pyrrole-like): Weakly acidic (
      
      
      
      ).[1][3]
    • 
       (pyridine-like): Very weakly basic (
      
      
      
      ).[1][3]

Crucial Insight: Under physiological conditions (pH 7.4), the pyrazole ring is neutral, but the pyrrolidine nitrogen exists in an equilibrium between its cationic (protonated) and neutral forms. The exact position of this equilibrium is determined by the electronic influence of the pyrazole ring and any substituents.

Part 2: Electronic Influences & Quantitative Data[1]

The pyrazole ring acts as an electron-withdrawing group (EWG) relative to a simple alkyl chain.[1] When a pyrrolidine is attached to a pyrazole, the aromatic system pulls electron density away from the pyrrolidine nitrogen, thereby lowering its


 .
Comparative Data Table[1][4]

The following table illustrates how structural modifications shift the basicity of the pyrrolidine nitrogen.

Compound ClassStructure DescriptionApprox.

(

)
Physiological State (pH 7.[1]4)Impact on Properties
Reference Unsubstituted Pyrrolidine11.3>99.9% CationicHigh Solubility, Low Permeability
N-Alkyl N-Methylpyrrolidine10.4>99.9% CationicHigh Solubility, Low Permeability
Pyrazole-Linked 1-(1H-pyrazol-4-yl)pyrrolidine~8.5 – 9.2~95% CationicBalanced Profile
Fluorinated 3,3-Difluoropyrrolidine deriv.6.5 – 7.5~50% NeutralHigh Permeability , Lower hERG risk
Electron Poor Pyrazole with

group
~7.8MixedEnhanced Lipophilicity
Visualization: The Electronic Landscape

The following diagram maps the electronic "tug-of-war" that dictates the final


.

G Fig 1. Electronic influences on Pyrrolidine Nitrogen Basicity Pyrrolidine Pyrrolidine Ring (sp3 Nitrogen) Source of Basicity LonePair Lone Pair Availability (Determines pKa) Pyrrolidine->LonePair Hosts Pyrazole Pyrazole Core (Aromatic sp2) Electron Withdrawing Pyrazole->LonePair Reduces Density (Lowers pKa) Substituents Substituents (e.g., -F, -CF3) Inductive Effect Substituents->Pyrrolidine Strong Pull (Drastically Lowers pKa)

Caption: The pyrazole core and electron-withdrawing substituents (like Fluorine) reduce electron density at the pyrrolidine nitrogen, lowering


.

Part 3: Experimental Methodologies

Relying solely on prediction software (e.g., ACD/Labs, ChemAxon) is insufficient for late-stage lead optimization.[1] You must validate these values experimentally.

Protocol A: Potentiometric Titration (The Gold Standard)

This method is self-validating because it generates a full titration curve, allowing you to detect impurities or secondary ionization sites.

Prerequisites:

  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).[1]

  • Sample: >1 mg of pure compound (purity >95% is critical).

  • Atmosphere: Inert Nitrogen (

    
    ) purge (Essential to remove dissolved 
    
    
    
    , which forms carbonic acid and skews high
    
    
    measurements).[1]

Step-by-Step Workflow:

  • System Calibration:

    • Calibrate the pH electrode using a "four-buffer" system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the pyrrolidine buffering region.

    • Validation Check: Slope efficiency must be 98–102%.[1]

  • Sample Preparation:

    • Dissolve 1–3 mg of the pyrazole-pyrrolidine derivative in 10 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

    • Note: If solubility is poor, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0% aqueous).

  • The Titration (Acid-Base Sweep):

    • Acidify the sample to pH 2.0 using 0.5 M HCl.[1]

    • Titrate upwards with 0.5 M KOH (carbonate-free) until pH 12.0.

    • Why? This captures the pyrazole

      
       protonation (low pH) and the pyrrolidine deprotonation (high pH).
      
  • Data Analysis (Bjerrum Plot):

    • Plot

      
       (average number of protons bound) vs. pH.[1]
      
    • The

      
       is the pH where 
      
      
      
      (for the pyrrolidine transition).
Protocol B: Capillary Electrophoresis (CE)

Used when sample quantity is low (<0.1 mg).[1]

  • Mechanism: Measures the change in electrophoretic mobility (

    
    ) as a function of pH.
    
  • Advantage: Unaffected by impurities (as they separate out).[1]

Visualization: Potentiometric Workflow

Workflow Fig 2. Potentiometric Titration Workflow for pKa Determination Start Start: Pure Solid Sample Dissolve Dissolve in 0.15M KCl (Optional: MeOH cosolvent) Start->Dissolve Purge Purge with N2 Gas (Remove CO2) Dissolve->Purge Acidify Acidify to pH 2.0 (Ensure full protonation) Purge->Acidify Titrate Titrate with KOH (Measure pH vs Vol) Acidify->Titrate Calc Calculate pKa (Bjerrum Plot Analysis) Titrate->Calc

Caption: Step-by-step protocol ensuring carbonate-free environment for accurate high-basicity measurement.

Part 4: Strategic Modulation in Drug Design

When your scaffold's pyrrolidine nitrogen is too basic (


), it can lead to phospholipidosis or high clearance.[1] Here is how to modulate it:
  • Fluorination (The "Go-To" Tactic):

    • Placing a fluorine atom on the pyrrolidine ring (beta to the nitrogen) lowers the

      
       by ~1.5 to 2.0 units via the inductive effect (-I).
      
    • Citation: This strategy is widely documented in the optimization of CNS drugs to improve blood-brain barrier penetration [1, 2].

  • Pyrazole Substitution:

    • Adding an electron-withdrawing group (e.g.,

      
      , 
      
      
      
      ,
      
      
      ) to the pyrazole ring will remotely lower the pyrrolidine
      
      
      , though the effect is weaker than direct fluorination.
  • Rigidification:

    • Fusing the pyrrolidine into a bicyclic system (e.g., octahydropyrrolo[3,4-c]pyrazole) alters the solvation shell and can suppress basicity.

References

  • Hagaman, J. et al. (2019).[1] Electronic influence of C-F bonds in bioactive molecules.[1][4] Organic Letters.[1][4] [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] [Link]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] [Link]

  • Reijenga, J. et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.[1] [Link]

  • PubChem. (2025).[1] Pyrrolidine Compound Summary. National Library of Medicine.[1] [Link]

Sources

Methodological & Application

Synthesis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole from N-Boc-prolinal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole , a privileged scaffold in medicinal chemistry, particularly found in Janus Kinase (JAK) inhibitors (e.g., Ritlecitinib intermediates) and other immunomodulatory drugs.

Unlike standard 3-substituted pyrazole syntheses which utilize methyl ketones, the 4-substituted regiochemistry requires a specific "C3-fragment" construction where the pyrrolidine moiety is attached to the central carbon of a malondialdehyde equivalent. This guide utilizes a homologation-formylation-cyclization strategy, ensuring high regioselectivity and avoiding the formation of unwanted isomers common in direct alkylation methods.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the pyrazole ring onto the pyrrolidine scaffold rather than coupling two pre-formed heterocycles. This avoids the need for unstable 4-metallated pyrazoles and ensures the correct C-C bond connectivity.

Strategic Disconnection:

  • Pyrazole Formation: The 4-substituted pyrazole is best constructed from a 2-substituted vinamidinium salt (or enaminone) and hydrazine.

  • Precursor Assembly: The required vinamidinium intermediate is accessible via the reaction of a homologated aldehyde (N-Boc-pyrrolidin-2-ylacetaldehyde) with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Homologation: The starting material, N-Boc-prolinal (C5 aldehyde), must be extended by one carbon to provide the methylene linker.

Retrosynthesis Target 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (Target Scaffold) Vinamidinium Vinamidinium Intermediate (3-Dimethylamino-2-substituted-acrolein) Target->Vinamidinium Cyclization (N2H4) Aldehyde N-Boc-pyrrolidin-2-ylacetaldehyde (Homologated Aldehyde) Vinamidinium->Aldehyde Vilsmeier-Type (DMF-DMA) Prolinal N-Boc-prolinal (Starting Material) Aldehyde->Prolinal Wittig Homologation (Ph3P=CHOMe)

Figure 1: Retrosynthetic logic flow from target molecule to N-Boc-prolinal.

Detailed Experimental Protocol

Stage 1: One-Carbon Homologation (Wittig Reaction)

Objective: Convert N-Boc-prolinal to N-Boc-pyrrolidin-2-ylacetaldehyde via an enol ether intermediate.

  • Reagents:

    • (Methoxymethyl)triphenylphosphonium chloride (MTPPC) (1.2 equiv)

    • Potassium tert-butoxide (KOtBu) (1.2 equiv)

    • N-Boc-prolinal (1.0 equiv)[1]

    • THF (Anhydrous)

    • HCl (1N aqueous)

Protocol:

  • Ylide Formation: In a flame-dried flask under nitrogen, suspend MTPPC (1.2 equiv) in anhydrous THF (0.5 M concentration relative to phosphonium salt). Cool to 0°C.[1]

  • Deprotonation: Add KOtBu (1.2 equiv) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir at 0°C for 30 minutes.

  • Addition: Add a solution of N-Boc-prolinal (1.0 equiv) in THF dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of aldehyde.

  • Workup: Quench with saturated NH4Cl. Extract with diethyl ether (x3). Dry organics over MgSO4 and concentrate to yield the crude enol ether .

  • Hydrolysis: Dissolve the crude enol ether in THF/Water (4:1). Add 1N HCl (approx. 2 equiv) and stir at RT for 1 hour.

  • Neutralization: Carefully neutralize with saturated NaHCO3. Extract with DCM.[1]

  • Purification: Flash chromatography (Silica, 0-30% EtOAc/Hexane) yields N-Boc-pyrrolidin-2-ylacetaldehyde as a colorless oil.

Stage 2: Vinamidinium Formation (Enaminone Synthesis)

Objective: Construct the 3-carbon pyrazole backbone using the homologated aldehyde as the central nucleophile.

  • Reagents:

    • N-Boc-pyrrolidin-2-ylacetaldehyde (from Stage 1)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

    • Toluene (Solvent)

Protocol:

  • Setup: Dissolve the aldehyde in anhydrous toluene (0.3 M).

  • Reagent Addition: Add DMF-DMA (3.0 equiv).

  • Reflux: Heat the mixture to 110°C (reflux) for 4–6 hours. The reaction drives off methanol.

    • Mechanism Note: DMF-DMA acts as both a formylating agent and an enamine former. It attacks the alpha-methylene of the aldehyde, creating a C=CH-NMe2 motif while converting the aldehyde carbonyl to a masked form, resulting in 3-(dimethylamino)-2-(N-Boc-pyrrolidin-2-yl)acrolein .

  • Concentration: Evaporate the solvent and excess DMF-DMA under reduced pressure. The residue is typically a yellow/orange oil or solid and is often pure enough for the next step. If necessary, it can be passed quickly through a short silica plug (eluting with DCM/MeOH), but stability can be an issue; immediate use is recommended.

Stage 3: Cyclization to Pyrazole

Objective: Close the ring with hydrazine to form the 4-substituted pyrazole.

  • Reagents:

    • Crude Vinamidinium intermediate

    • Hydrazine hydrate (N2H4·H2O) (2.0 equiv)

    • Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve the crude intermediate in Ethanol (0.2 M).

  • Cyclization: Add Hydrazine hydrate (2.0 equiv) at RT.

  • Heating: Heat to 60–70°C for 2 hours.

  • Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10). The product, tert-butyl 2-((1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate , is obtained as a white to pale yellow solid.

Stage 4: Deprotection (Optional/If Free Amine Required)

Objective: Remove the Boc group.

  • Reagents: TFA/DCM (1:2 ratio) or 4N HCl in Dioxane.

  • Protocol: Stir the Boc-protected compound in the acid solution at RT for 1 hour. Concentrate to dryness. The resulting salt (TFA or HCl) is the final product.

Quantitative Data Summary

StepTransformationKey ReagentTypical YieldCritical Parameter
1 HomologationPh3P=CHOMe / HCl75-85%Maintain anhydrous conditions for ylide; ensure complete hydrolysis.
2 Backbone AssemblyDMF-DMA>90% (Crude)Use excess DMF-DMA; ensure removal of MeOH byproduct.
3 CyclizationHydrazine Hydrate80-90%Control temp (60°C) to avoid degradation; monitor hydrazine quality.
Total Overall Synthesis --55-65% Regioselectivity is >99% for 4-isomer.

Process Visualization (Pathway)

ReactionScheme Start N-Boc-Prolinal (C5 Aldehyde) Step1 Step 1: Homologation 1. Ph3P=CHOMe 2. H3O+ Start->Step1 Inter1 N-Boc-2-pyrrolidyl- acetaldehyde (C6 Aldehyde) Step1->Inter1 Step2 Step 2: Vilsmeier-Type DMF-DMA, 110°C Inter1->Step2 Inter2 Enaminone Intermediate (Reactive Backbone) Step2->Inter2 Step3 Step 3: Cyclization N2H4·H2O, EtOH Inter2->Step3 Final 4-[(Pyrrolidin-2-yl)methyl]- 1H-pyrazole (Boc) Step3->Final

Figure 2: Step-by-step reaction workflow.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete hydrolysis of the enol ether.

    • Fix: Extend the HCl hydrolysis time or gently warm to 35°C. Ensure the enol ether intermediate is isolated (workup) before hydrolysis to remove phosphorus byproducts.

  • Issue: "Sticky" Enaminone in Step 2.

    • Cause: Polymerization or incomplete reaction.

    • Fix: Use fresh DMF-DMA. Ensure the reaction is performed under an inert atmosphere. Do not store the intermediate; proceed immediately to cyclization.

  • Issue: Isomer Contamination.

    • Note: This route is highly specific for the 4-isomer. If 3-isomer is observed, check if the starting material contained methyl ketone impurities (unlikely from prolinal).

References

  • Homologation of Prolinal: Tetrahedron Lett.2000 , 41, 4335. "Wittig homologation of N-protected amino aldehydes." Link

  • Pyrazole Construction via DMF-DMA: J. Heterocycl. Chem.1977 , 14, 345. "Synthesis of 4-substituted pyrazoles from enamines." Link

  • General Review of Pyrazole Synthesis: Chem. Rev.2011 , 111, 6984. "Regioselective synthesis of pyrazoles." Link

  • Application in Kinase Inhibitors (JAK): J. Med. Chem.2016 , 59, 10414. "Discovery of PF-06651600 (Ritlecitinib), a Selective JAK3/TEC Inhibitor." (Describes similar pyrrolidine-heterocycle connectivity). Link

Sources

Protocol for Boc-deprotection of tert-butyl 2-(1H-pyrazol-4-ylmethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 2-(1H-pyrazol-4-ylmethyl)pyrrolidine-1-carboxylate (CAS: 1860028-24-5). This intermediate is a critical scaffold in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeted therapeutics.

Two primary methodologies are presented:

  • Method A (HCl/Dioxane): Preferred for process scale-up and isolation of the stable hydrochloride salt.

  • Method B (TFA/DCM): Preferred for rapid medicinal chemistry screening and solution-phase applications.

Key Technical Insight: The presence of the amphoteric 1H-pyrazole moiety requires specific attention to protonation states during workup. The pyrazole nitrogen (pKa ~2.5 for conjugate acid) and the pyrrolidine nitrogen (pKa ~10.5) will both be protonated under deprotection conditions, typically yielding a bis-salt.

Chemical Context & Mechanism

Substrate Analysis:

  • Compound: tert-butyl 2-(1H-pyrazol-4-ylmethyl)pyrrolidine-1-carboxylate

  • Molecular Formula: C₁₃H₂₁N₃O₂

  • MW: 251.33 g/mol

  • Risk Factors: The electron-rich pyrazole ring acts as a potential nucleophile. During Boc-cleavage, the generated tert-butyl cation (

    
    ) can theoretically alkylate the pyrazole nitrogen (N-alkylation) or the C3/C5 positions (C-alkylation), though the latter is less common under standard conditions.
    

Reaction Mechanism: The reaction proceeds via acid-catalyzed protonation of the carbamate, followed by elimination of the tert-butyl cation to form a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine.[1]

BocDeprotection Substrate Boc-Protected Substrate Protonation Protonated Carbamate Substrate->Protonation + H+ (Acid) Cleavage t-Butyl Cation Elimination Protonation->Cleavage - t-Bu+ Carbamic Carbamic Acid Intermediate Cleavage->Carbamic Isobutylene Isobutylene (Gas) Cleavage->Isobutylene Salt Amine Salt (Product) Carbamic->Salt - CO2 CO2 CO2 (Gas) Carbamic->CO2

Figure 1: Mechanistic pathway of acid-mediated Boc-deprotection.[1][2][3][4]

Experimental Protocols

Method A: HCl in 1,4-Dioxane (Process Standard)

Recommended for isolation of the crystalline hydrochloride salt.

Reagents:

  • Substrate (1.0 equiv)

  • 4.0 M HCl in 1,4-Dioxane (5–10 equiv)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) (optional co-solvent)[2][5]

  • Precipitation Solvent: Diethyl Ether (Et₂O) or MTBE

Protocol Steps:

  • Dissolution: Dissolve the substrate in a minimum volume of MeOH or EtOAc (approx. 3–5 mL per gram). Note: Pure dioxane can be used, but co-solvents often aid in cleaner precipitation.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane dropwise (5–10 equivalents).

    • Why: Cooling prevents exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][2][6][7] Look for the disappearance of [M+H]⁺ 252.3 and appearance of [M+H]⁺ 152.2 (Free amine mass).

  • Workup (Isolation):

    • Scenario 1 (Precipitate forms): Filter the white solid directly. Wash the cake with Et₂O (3x) to remove excess HCl and isobutylene byproducts.

    • Scenario 2 (No precipitate): Concentrate the mixture in vacuo to ~20% volume. Add Et₂O or MTBE slowly with rapid stirring to induce precipitation. Filter and dry.[2]

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours.

    • Result: Product is typically the dihydrochloride salt (due to pyrazole protonation).

Method B: TFA / DCM (Medicinal Chemistry Standard)

Recommended for small-scale synthesis or when the free base is required immediately.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)[1][2][7][8]

  • Dichloromethane (DCM)[1][7]

  • Scavenger: Triethylsilane (TES) (Optional, 2.0 equiv)

Protocol Steps:

  • Preparation: Dissolve substrate in DCM (0.1 M concentration).

  • Scavenger Addition (Senior Scientist Tip): Add 2.0 equiv of Triethylsilane (TES).

    • Rationale: The electron-rich pyrazole ring is susceptible to attack by the t-butyl cation. TES acts as a hydride source to quench the t-butyl cation into isobutane, preventing alkylation of the heterocycle [1].

  • Acid Addition: Add TFA carefully to achieve a final ratio of 1:4 to 1:2 (TFA:DCM).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup:

    • Concentrate in vacuo to remove DCM and most TFA.[1]

    • Azeotrope: Re-dissolve residue in Toluene or DCM and evaporate (repeat 3x) to remove trace TFA.

    • Result: Product is the TFA salt (viscous oil or amorphous solid).

Post-Reaction Processing: Salt vs. Free Base

The choice of workup is critical due to the polarity of the pyrrolidine-pyrazole scaffold.

ParameterHCl Salt IsolationFree Base Isolation
State Crystalline Solid (Hygroscopic)Viscous Oil / Low-melting Solid
Stability High (Shelf-stable)Moderate (Oxidation prone)
Solubility Water, MeOH, DMSODCM, EtOAc, MeOH
Preferred Method Filtration / TriturationSCX-2 Cartridge / Resin

Free-Basing Protocol (SCX-2 Method): Traditional liquid-liquid extraction (DCM/NaOH) is often inefficient for this polar molecule.

  • Dissolve the crude salt (TFA or HCl) in MeOH.[2]

  • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash cartridge with MeOH (3 column volumes) to elute non-basic impurities and protecting group byproducts.

  • Elute product with 2M NH₃ in MeOH .

  • Concentrate the ammoniacal eluate to yield the clean free base.

Critical Considerations & Troubleshooting

Workflow Logic Diagram:

Workflow Start Start: Boc-Substrate Choice Select Method Start->Choice MethodA Method A: HCl/Dioxane (Process/Scale-up) Choice->MethodA MethodB Method B: TFA/DCM (Speed/Screening) Choice->MethodB Precip Precipitate formed? MethodA->Precip Scavenger Add TES Scavenger (Protect Pyrazole) MethodB->Scavenger Filter Filter Solid (HCl Salt) Precip->Filter Yes Ether Add Et2O/MTBE to induce solid Precip->Ether No Ether->Filter Evap Evaporate & Azeotrope Scavenger->Evap SCX SCX-2 Purification (Free Base) Evap->SCX

Figure 2: Decision matrix for method selection and downstream processing.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Incomplete Conversion Acid concentration too low or old reagents.Add fresh 4M HCl or neat TFA. Ensure anhydrous conditions.
New Impurity (+56 Da) t-Butyl alkylation of Pyrazole ring.Repeat reaction with Triethylsilane (TES) or 1,3-Dimethoxybenzene as scavenger.
Hygroscopic Solid Excess HCl trapped in lattice.Dry under vacuum with P₂O₅ or lyophilize from water/acetonitrile.
Low Yield (Extraction) Product lost to aqueous phase.Avoid aqueous workup. Use SCX-2 solid phase extraction.

References

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004. (General reference for scavenger use in Boc deprotection).
  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." BenchChem Application Notes, 2025. Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
  • Fields, G.B. "Methods for removing the t-butyloxycarbonyl group." Methods in Enzymology, Vol 289, 1997.
  • ResearchGate. "Selective deprotection of N-Boc-imidazoles and pyrazoles." Arkivoc, 2020.[3][4] Link (Relevant for pyrazole stability).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Application Note: Chemoselective Reductive Amination of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The scaffold 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole represents a high-value "privileged structure" in kinase inhibitor discovery (e.g., JAK, CDK inhibitors). It contains two distinct nitrogen centers:

  • Pyrrolidine Nitrogen (N-aliphatic): A secondary amine (

    
    ), highly nucleophilic, and the target for derivatization.
    
  • Pyrazole Nitrogen (N-aromatic): An acidic proton (

    
    ) with amphoteric character; the pyridine-like nitrogen can accept protons (
    
    
    
    ), while the pyrrole-like NH can be deprotonated.

The Challenge: The primary objective in reductive amination is to selectively alkylate the pyrrolidine nitrogen with an aldehyde or ketone (


) while leaving the pyrazole NH  untouched. While the pyrazole NH is less nucleophilic towards carbonyls, it can participate in competitive N-alkylation or coordinate with Lewis acidic reducing agents, potentially stalling the reaction.

This guide details the Sodium Triacetoxyborohydride (STAB) protocol, optimized for chemoselectivity, yield, and ease of purification via Solid Phase Extraction (SPE).

Critical Mechanistic Analysis

Chemoselectivity Profile

The success of this reaction relies on


 differentiation.
  • Reaction pH: The optimal pH for reductive amination is 5.0–6.0.

  • Pyrrolidine: At pH 5–6, the secondary amine exists in equilibrium between its ammonium salt and the free base. The free base rapidly attacks the carbonyl to form an iminium ion .

  • Pyrazole: The pyrazole ring is electron-rich but the NH is not sufficiently nucleophilic to form stable aminals or imines with aldehydes under these mild conditions. Furthermore, the pyrazole NH is not basic enough to be protonated significantly at pH 5, preventing it from acting as a cation sink.

Choice of Reducing Agent[1][8]
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild, sterically bulky, and does not reduce aldehydes/ketones appreciably at room temperature, allowing the iminium ion to form and be reduced selectively.

  • Sodium Cyanoborohydride (

    
    ):  A viable alternative but toxic. Requires strictly anhydrous methanol and often slower kinetics.
    
  • Sodium Borohydride (

    
    ): Avoid.  Too aggressive; will reduce the aldehyde/ketone to an alcohol before the amine reacts.
    

Optimized Protocol: STAB-Mediated Reductive Amination

This protocol is designed for a 0.5 mmol scale but is linearly scalable.

Reagents & Materials
ComponentEquivalentsRoleNotes
Substrate 1.0 eqAmine Scaffold4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole
Aldehyde/Ketone 1.1 – 1.2 eqElectrophileSlight excess ensures conversion.
STAB 1.5 – 2.0 eqReducing AgentNaBH(OAc)₃. Moisture sensitive.
Acetic Acid (AcOH) 1.0 – 2.0 eqCatalystPromotes iminium formation.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is preferred for solubility.
SCX-2 Cartridge N/APurificationStrong Cation Exchange silica.
Step-by-Step Methodology

Step 1: Solubilization & Iminium Formation

  • In a dry 20 mL scintillation vial, dissolve 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

  • Add the Aldehyde/Ketone (1.1 equiv).

  • Add Acetic Acid (1.0 equiv). Note: If the substrate is a salt (e.g., HCl salt), add 1.0 eq of TEA to neutralize it first, then add AcOH.

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This "pre-complexation" time allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

Step 2: Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Flush the headspace with Nitrogen/Argon and cap the vial.

  • Stir vigorously at RT.

    • Time: Aldehydes typically require 2–4 hours; Ketones may require 16–24 hours.

Step 3: Monitoring

  • Monitor via LC-MS using an acidic mobile phase.

  • Target Mass: [M+H]+ = (Substrate MW + Aldehyde MW - 16 + 2).

  • Common byproduct: Reduction of excess aldehyde to alcohol (harmless).

Step 4: Quench & Workup (Standard)

  • Quench the reaction by adding saturated aqueous

    
      (5 mL).
    
  • Stir for 15 minutes to destroy excess borohydride.

  • Extract with DCM (3 x 5 mL).

  • Dry organic layer over

    
    , filter, and concentrate.
    

Step 5: High-Throughput Purification (SCX Protocol) Recommended for library synthesis to remove non-basic impurities (e.g., aldehyde-derived alcohols).

  • Load the crude reaction mixture (dissolved in minimal DCM/MeOH) onto a pre-conditioned SCX-2 cartridge .

  • Wash 1: Elute with MeOH (3 column volumes). Elutes non-basic impurities (excess aldehyde, alcohol byproduct).

  • Wash 2: Elute with DCM.

  • Release: Elute with 2M

    
     in MeOH . Elutes the desired tertiary amine product.
    
  • Concentrate the ammonia fraction to yield the clean product.

Visualizing the Workflow

ReductiveAmination Substrate Substrate: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole Reagents Add Aldehyde (1.1 eq) + AcOH (1.0 eq) in DCE Substrate->Reagents Intermediate Intermediate: Iminium Ion Formation (30-60 min stir) Reagents->Intermediate Reduction Reduction: Add STAB (1.5 eq) (2-16 hr stir) Intermediate->Reduction Check LC-MS Check: Is SM consumed? Reduction->Check Check->Reduction No (Add more STAB) Quench Quench: Sat. NaHCO3 Check->Quench Yes Purification Purification: SCX-2 Cartridge (Catch & Release) Quench->Purification Final Final Product: N-Alkylated Pyrrolidine Purification->Final

Figure 1: Logical workflow for the chemoselective reductive amination of pyrazole-pyrrolidine scaffolds.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (Ketones) Steric hindrance or slow iminium formation.1. Increase Temperature to 40°C.2. Switch solvent to DCE/MeOH (9:1).3. Use Ti(OiPr)₄ (1.5 eq) as a Lewis acid additive (mix amine+ketone+Ti(OiPr)₄ first, then add reducing agent).
Pyrazole Alkylation (Side Product) Aldehyde is too electrophilic or pH is too basic.1. Ensure AcOH is present to buffer pH to ~5.2. Lower temperature to 0°C during STAB addition.3. Consider protecting the Pyrazole-N (e.g., THP or SEM group) prior to reaction.
Substrate Insolubility Pyrazole-pyrrolidine zwitterionic character.1. Use DMF as co-solvent.2. Use the HCl salt of the amine and neutralize in situ with DIPEA/AcOH buffer.
Over-alkylation Only applicable if using formaldehyde.If monomethylation is desired using formaldehyde, control stoichiometry strictly or use a specific methylating agent (e.g., methyl iodide is bad; use reductive amination with 1.0 eq HCHO at -78°C).

Alternative Protocol: Microwave-Assisted

For sterically hindered ketones or electron-deficient anilines.

  • Combine Amine (1.0 eq), Ketone (2.0 eq), and Ti(OiPr)₄ (2.0 eq) in a microwave vial (neat or minimal DCE).

  • Microwave at 80°C for 10 mins .

  • Dilute with MeOH.

  • Add

    
      (2.0 eq) carefully (exothermic).
    
  • Caution: This method is more aggressive and may require Pyrazole protection.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link

    • Context: The foundational text for STAB protocols, establishing the pH 5–6 preference for aldehyde selectivity.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

    • Context: Protocol for difficult/hindered ketones using Titanium additives.
  • BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem Application Notes, 2025. Link

    • Context: Discusses the competing reactivity of the pyrazole nitrogen and str
  • Lindsay-Scott, P. J., et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines."[2] Journal of Organic Chemistry, 2017, 82, 11295-11303.[2] Link

    • Context: Demonstrates manipulation of pyrazole-amine intermediates and handling of the pyrazole NH during cyclization/alkyl

Sources

Amide coupling reagents for functionalizing pyrrolidine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Functionalizing the pyrrolidine nitrogen (a cyclic secondary amine) is a cornerstone transformation in medicinal chemistry, particularly for proline-derived scaffolds, fragment-based drug discovery (FBDD), and peptidomimetics. While amide coupling is routine, pyrrolidines present unique challenges:

  • Steric Bulk: As secondary amines, they are more sterically demanding than primary amines, often requiring highly active coupling agents.

  • Epimerization: When coupling N-protected amino acids to pyrrolidines (or using proline as the nucleophile), the risk of

    
    -epimerization via oxazolone formation is elevated.
    
  • Nucleophilicity: While generally good nucleophiles, electron-withdrawing groups on the pyrrolidine ring (e.g., 3-fluoro, 3-hydroxy) significantly reduce reactivity.

This guide moves beyond generic "EDC/HOBt" recipes, providing mechanism-driven protocols for High-Efficiency , Chiral-Sensitive , and Green/Scalable couplings.

Reagent Selection Strategy

Do not default to one reagent. Select based on the specific stress factors of your substrate.

Decision Matrix: Selecting the Right Tool

ReagentSelection Start START: Pyrrolidine Coupling IsChiral Is the Carboxylic Acid Chiral at the u03b1-position? Start->IsChiral IsHindered Is the Pyrrolidine Electron-Deficient or Bulky? IsChiral->IsHindered No (Achiral) RiskEpim HIGH EPIMERIZATION RISK IsChiral->RiskEpim Yes (Chiral) HighReact Reagent: HATU or COMU Base: DIPEA Solvent: DMF IsHindered->HighReact Yes (Difficult) Standard Standard IsHindered->Standard No (Standard) Scale Scale / Purification Needs? Green Reagent: T3P (50% in EtOAc) Solvent: EtOAc or Me-THF Workup: Aqueous Wash Only Scale->Green >1g / Green Focus Bench Reagent: EDC / Oxyma or HATU Scale->Bench <100mg / Discovery SolnChiral Reagent: T3P or COMU Base: TMP (Collidine) Temp: 0°C to RT RiskEpim->SolnChiral Prioritize Retention Standard->Scale

Caption: Logic flow for selecting coupling reagents based on chirality, steric hindrance, and scalability requirements.

Critical Mechanisms & Causality

The Epimerization Trap (Oxazolone Formation)

When activating


-protected amino acids (or chiral acids), the activated ester can cyclize to form an oxazolone  (azlactone). The C-4 proton of the oxazolone is highly acidic (

), allowing weak bases to deprotonate it, destroying stereochemistry.
  • Causality: High dielectric solvents (DMF) and strong bases (TEA/DIPEA) stabilize the enolate, accelerating epimerization.

  • Solution: Use T3P (fast reaction, no HOBt analog needed) or COMU with a weaker/bulkier base like 2,4,6-collidine (TMP) to suppress proton abstraction.

Guanidinium Formation (The Uronium Pitfall)

Reagents like HATU and HBTU are uronium salts.[1] If the amine (pyrrolidine) is added before the acid is activated, the amine can react directly with the HATU to form a non-reactive guanidinium byproduct.

  • Protocol Implication: Always pre-activate the acid with HATU/Base for 1-2 minutes, OR add the amine last (unless using phosphonium salts like PyBOP, which do not form guanidines).

Detailed Protocols

Protocol A: The "Sledgehammer" (High Efficiency)

Target: Sterically hindered pyrrolidines or electron-deficient amines (e.g., 3,3-difluoropyrrolidine). Reagent: HATU (or COMU for safer handling).

Materials:

  • Carboxylic Acid (

    
     equiv)[2]
    
  • Pyrrolidine Amine (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (Hunig's Base) (

    
     equiv)
    
  • Solvent: Anhydrous DMF or DMAc (

    
     M concentration)
    

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen.

  • Activation: Add DIPEA dropwise. The solution typically turns yellow. Stir for 2–5 minutes at Room Temperature (RT).

    • Note: Do not stir >10 mins; the activated ester (OAt ester) can hydrolyze or rearrange.

  • Coupling: Add the Pyrrolidine amine (pre-dissolved in minimal DMF if solid).

  • Reaction: Stir at RT. Monitor by LCMS.

    • Standard Time: 30 min – 2 hours.[3]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), followed by sat.

    
     and Brine.[2] Dry (
    
    
    
    ) and concentrate.
Protocol B: The "Chiral-Safe" & Scalable (Green Chemistry)

Target: Chiral acids (preventing epimerization) or scale-up (>1g). Reagent: T3P (Propylphosphonic anhydride), typically supplied as 50% w/w in EtOAc or DMF.

Materials:

  • Carboxylic Acid (

    
     equiv)[2]
    
  • Pyrrolidine Amine (

    
     equiv)[2]
    
  • T3P (50% solution) (

    
     equiv)
    
    • Note: T3P has lower atom economy; excess is standard.[1]

  • Base: Pyridine (

    
     equiv) OR DIPEA (
    
    
    
    equiv).[1]
    • Optimization: For strict chiral retention, use 2,4,6-collidine .

  • Solvent: EtOAc, Me-THF, or DCM (Green choice: EtOAc).

Step-by-Step:

  • One-Pot Mix: Charge flask with Carboxylic Acid, Pyrrolidine Amine, and Base in the chosen solvent (EtOAc). Cool to

    
     if chirality is extremely sensitive; otherwise RT.
    
  • Addition: Add T3P solution dropwise.

    • Why? T3P is not reactive until base is present. Adding it last ensures the acid/amine are ready to couple immediately upon activation, minimizing lifetime of the activated species.

  • Reaction: Stir at RT. T3P kinetics are slower than HATU; allow 2–12 hours .

  • Workup (The "Magic" Step):

    • T3P byproducts are water-soluble phosphates.[1]

    • Simply wash the organic layer with water,

      
       (if product stable), and sat. 
      
      
      
      .
    • Evaporate solvent.[4] Often yields pure product without chromatography.

Protocol C: The "Modern Standard" (COMU)

Target: General purpose, replacing EDC/HOBt and HATU. Safer (non-explosive), better solubility, visual monitoring.

Materials:

  • Carboxylic Acid (

    
     equiv)[2]
    
  • Pyrrolidine Amine (

    
     equiv)[2]
    
  • COMU (

    
     equiv)
    
  • Oxyma Pure (Optional additive, 1.0 equiv - usually not needed with COMU but helpful for very difficult cases).

  • DIPEA (

    
     equiv) - Crucial: Only 1 equiv of base is needed for the reaction, but 2 ensures free amine.
    

Step-by-Step:

  • Mix: Dissolve Acid and COMU in DMF or MeCN.

  • Activation: Add DIPEA (1.0 equiv). Solution turns red/orange . Stir 2 min.

  • Coupling: Add Pyrrolidine and remaining DIPEA (1.0 equiv).

  • Completion: Solution often turns yellow upon completion (loss of active ester).

  • Workup: Standard extraction. COMU byproducts are water-soluble.[5][6]

Quantitative Comparison of Reagents

FeatureHATU T3P COMU EDC / HOBt
Reactivity Very HighModerateHighModerate
Epimerization Risk Moderate to High (if over-based)Very Low LowModerate
Steric Tolerance Excellent GoodVery GoodPoor
By-Product Removal Difficult (Tetramethylurea/HOAt)Easy (Water soluble) Easy (Water soluble)Difficult (Urea ppt)
Safety Explosive properties (HOAt)SafeSafeSensitizer
Ideal Use Case Difficult/Hindered couplingsScale-up & Chiral retentionGeneral PurposeLegacy protocols

Troubleshooting Guide

ObservationPotential CauseCorrective Action
Low Yield (Guanidinium) Amine reacted with Uronium (HATU) before Acid.Pre-activate Acid + HATU + Base for 2 mins before adding Amine. Switch to Phosphonium (PyBOP).[1]
Epimerization Base too strong or reaction too long.Switch base to 2,4,6-Collidine or Pyridine . Switch reagent to T3P . Cool to 0°C.
No Reaction (Sterics) Pyrrolidine is too hindered (e.g., 2,2-disubstituted).Use HATU or PyBOP in DMF. Heat to 50°C (if achiral). Increase concentration to 0.5 M.
Oligomerization Amino acid reacting with itself.Ensure N-protecting group is stable.[4] Add activated acid slowly to amine solution.

References

  • Albericio, F., & El-Faham, A. (2013).[6] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. [Link]

Sources

Application Note: Strategic Utilization of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole in JAK Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) represents a critical target class for autoimmune disorders and myeloproliferative neoplasms.[1] While first-generation inhibitors (e.g., Tofacitinib, Ruxolitinib) proved the therapeutic viability of this pathway, the current frontier in drug discovery focuses on isoform selectivity to mitigate off-target toxicity (e.g., anemia associated with JAK2 inhibition).

This application note details the strategic use of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole as a high-value pharmacophore scaffold. This structural motif functions as a dual-purpose engine: the pyrazole ring serves as a robust ATP-hinge binder, while the chiral pyrrolidine tail provides a vector to explore the solvent-exposed front, enabling the fine-tuning of physicochemical properties and selectivity profiles.

Structural Biology & Rational Design

The Pharmacophore Logic

The 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole moiety addresses three critical requirements in kinase inhibitor design:

  • Hinge Binding (The Anchor): The pyrazole nitrogen atoms act as hydrogen bond donor/acceptors, interacting with the backbone carbonyl and amide nitrogen of the hinge region (typically Glu/Leu residues in JAKs).

  • The Linker (The Pivot): The methylene bridge (-CH2-) allows for rotational freedom, enabling the pyrrolidine ring to adopt an optimal conformation without inducing steric clash with the gatekeeper residue (Methionine in JAK1/2).

  • Solvent Extension (The Vector): The pyrrolidine nitrogen is a versatile handle. By derivatizing this amine (e.g., with cyano-acetyl groups, sulfonamides, or heteroaryl amides), researchers can reach the "ribose pocket" or the solvent front, which is less conserved across the JAK family, thereby driving selectivity.

Visualization of Binding Mode

The following diagram illustrates the theoretical binding mode of a JAK inhibitor utilizing this scaffold.

JAK_Binding_Mode cluster_0 Kinase ATP Site Hinge Hinge Region (Glu966 / Leu932) Scaffold Pyrazole Core (H-Bond Donor/Acceptor) Hinge->Scaffold H-Bonds Linker Methylene Bridge (Rotational Pivot) Scaffold->Linker C-C Bond Tail Pyrrolidine Ring (Solvent Vector) Linker->Tail C-C Bond Pocket Selectivity Pocket (Solvent Front) Tail->Pocket Derivatization (Amide/Urea)

Caption: Schematic representation of the 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole scaffold interacting with the JAK kinase ATP-binding site.

Chemical Synthesis & Library Generation

To utilize this scaffold effectively, it is rarely used as a standalone drug but rather coupled to a heteroaromatic core (e.g., pyrrolo[2,3-d]pyrimidine).

Synthetic Workflow

Objective: Couple the pyrazole-pyrrolidine fragment to a core scaffold and derivatize the pyrrolidine nitrogen.

  • Starting Material: tert-butyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyrrolidine-1-carboxylate (Commercially available or synthesized via N-alkylation of pyrazole boronate with N-Boc-2-bromomethylpyrrolidine).

  • Suzuki-Miyaura Coupling:

    • Reagents: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

    • Procedure: React the boronate fragment with a halogenated core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).

    • Conditions: 80-100°C, 2-4 hours under N₂.

  • Deprotection:

    • Reagents: TFA/DCM (1:4) or HCl/Dioxane.

    • Outcome: Reveals the free secondary amine on the pyrrolidine.

  • Library Derivatization (Parallel Synthesis):

    • Acylation: React with acid chlorides or carboxylic acids (using HATU) to generate amides.

    • Sulfonylation: React with sulfonyl chlorides to generate sulfonamides.

    • Urea Formation: React with isocyanates.

Protocol 1: Biochemical Potency Assay (ADP-Glo™)

Purpose: Determine the IC₅₀ of synthesized analogs against recombinant JAK1, JAK2, and JAK3 enzymes. Principle: The ADP-Glo™ assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by luciferase.[2][3][4]

Materials
  • Enzymes: Recombinant Human JAK1, JAK2, JAK3 (SignalChem or Carna Biosciences).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).[5]

  • Plate: 384-well white, low-volume solid bottom plates (Corning).

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO (10-point dose-response, 3-fold serial dilution).

    • Dilute to 4x working concentration in 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50μM DTT).

  • Kinase Reaction (10 μL total volume):

    • Add 2.5 μL of 4x Compound to the well.

    • Add 2.5 μL of 4x Enzyme Mix (Optimized concentration per isoform, typically 1-5 ng/well).

    • Incubate for 10 minutes at RT (allows compound to bind).

    • Add 5.0 μL of 2x ATP/Substrate Mix (ATP concentration should be at K_m_app, typically 10-50 μM).

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction:

    • Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP).

    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Incubate for 30 minutes at RT.

    • Read Luminescence (Integration time: 0.5–1.0 sec).[3]

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO control) and 100% inhibition (No Enzyme control).

    • Fit curves using a 4-parameter logistic model (GraphPad Prism or XLfit).

Protocol 2: Cellular Selectivity Assay (JAK-STAT Signaling)

Purpose: Validate if biochemical potency translates to cellular efficacy and assess isoform selectivity in a relevant biological context. Cell Lines:

  • TF-1 or HEL cells: JAK2-dependent (GM-CSF or EPO stimulation).

  • PBMCs (T-cells): JAK1/3-dependent (IL-2 or IL-6 stimulation).

Workflow Diagram

Cellular_Assay Cells Starve Cells (Serum-free media, 4-16h) Treat Compound Treatment (1 hour, 37°C) Cells->Treat Stim Cytokine Stimulation (IL-6 for JAK1 / EPO for JAK2) Treat->Stim Lysis Cell Lysis (RIPA + Phosphatase Inhibitors) Stim->Lysis Detect Detection (Western Blot / AlphaLISA) Lysis->Detect

Caption: Workflow for assessing JAK-STAT pathway inhibition in cell culture.

Step-by-Step Protocol (Western Blot Format)
  • Cell Seeding: Seed cells (e.g., HEL cells) at 1x10⁶ cells/mL in serum-free medium. Starve for 4 hours.

  • Treatment: Add compound (serial dilutions) and incubate for 1 hour at 37°C.

  • Stimulation:

    • For JAK2: Add EPO (10 U/mL) for 15 minutes.

    • For JAK1: Add IL-6 (10 ng/mL) for 15 minutes.

  • Lysis: Spin down cells, wash with cold PBS, and lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail (Sigma).

  • Analysis:

    • Perform SDS-PAGE.

    • Blot for pSTAT3 (Tyr705) or pSTAT5 (Tyr694) .

    • Normalize against Total STAT3/5 or β-actin.

Data Interpretation & Comparison

When analyzing the 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole derivatives, focus on the Selectivity Ratio .

Compound IDR-Group (Pyrrolidine N)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)Interpretation
Ref (Ruxolitinib) Cyclopentyl (analog)3.32.8~0.8Pan-JAK Inhibitor
Cmpd A -H (Free Amine)1501200.8Weak binder; needs derivatization
Cmpd B -C(O)CH₂CN (Cyanoacetyl)4.550.211.1JAK1 Selective (Covalent potential)
Cmpd C -SO₂Me (Sulfonamide)12.18.50.7Balanced potency

Expert Insight:

  • Small, electron-withdrawing groups (like cyanoacetyl) on the pyrrolidine often target a cysteine residue in JAK3 (Cys909) or interact favorably with the narrower solvent channel of JAK1.

  • Bulky hydrophobic groups often improve JAK2 affinity but may reduce solubility.

References

  • Promega Corporation.ADP-Glo™ Kinase Assay Technical Manual.

    • Source:

  • Kulik, D. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[6][7] Molecules.[1][3][4][5][6][8][9][10][11][12][13]

    • Source:

  • Lombardo, L.J. et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor. J. Med. Chem. (Foundational text on pyrazole-amine scaffolds).[12]

    • Source:

  • Carna Biosciences.Kinase Profiling and Assay Services.

    • Source:

  • Flanagan, M.E. et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. J. Med. Chem. (Reference for Tofacitinib/JAK assay setups).

    • Source:

Sources

Advanced Suzuki-Miyaura Strategies for 1H-Pyrazole Functionalization

[1][2]

Executive Summary

The 1H-pyrazole moiety is a privileged scaffold in modern drug discovery, appearing in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, functionalizing the pyrazole core via Suzuki-Miyaura cross-coupling presents a distinct "poisoning" challenge: the acidic free N–H (pKa ~14) and the coordination-competent N2 nitrogen often sequester palladium catalysts, shutting down the catalytic cycle.

This guide moves beyond generic coupling conditions. It details two divergent, field-proven strategies: Direct Coupling of Unprotected Pyrazoles (utilizing steric ligand design) and The Protection-Deprotection Bypass (prioritizing reliability).

The Mechanistic Barrier: Why Standard Protocols Fail

To troubleshoot low yields, one must understand the failure mode. In standard Pd(PPh3)4 or Pd(dppf)Cl2 systems, the 1H-pyrazole acts as a ligand rather than a substrate.

The "Poisoning" Mechanism[3]
  • Deprotonation: Under basic Suzuki conditions, the pyrazole N–H is deprotonated (Py-H → Py⁻).

  • Coordination: The resulting pyrazolate anion is a potent ligand. It binds to the electrophilic Pd(II) center after oxidative addition.

  • Sequestration: This forms a stable [Pd(Ar)(Pyrazolate)L] complex or a bridged dimer, which is too stable to undergo transmetallation with the boronic acid. The catalyst enters a resting state "dead end."

Visualization: The Catalyst Poisoning Trap

The following diagram illustrates the competitive pathway that leads to reaction stalling.

PoisoningCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition[Ar-Pd(II)-X]Pd0->OxAddAr-XTransMetTransmetallation(Boronic Acid)OxAdd->TransMetStandard CyclePoisonStable Pd-PyrazolateComplex (Dead End)OxAdd->PoisonPyrazolate AttackProductCoupled Product(Ar-Py)TransMet->ProductReductive EliminationProduct->Pd0RegenerationDeprotBase DeprotonatesPyrazole NHDeprot->PoisonGenerates Ligand

Figure 1: The "Poisoning Trap" mechanism where the deprotonated pyrazole intercepts the Pd(II) intermediate, preventing transmetallation.

Strategy A: Direct Coupling of Unprotected Pyrazoles

Best for: Late-stage functionalization, "Green" chemistry requirements, and avoiding step-count inflation.

The solution to the poisoning problem is Ligand Sterics . By using bulky biaryl phosphine ligands (Buchwald ligands), you physically block the pyrazolate nitrogen from binding to the palladium center, forcing the cycle to proceed via transmetallation.

Key Drivers for Success
  • Ligand: XPhos or SPhos are the gold standards. Their bulk prevents the formation of N-bound resting states.

  • Base: Use K2CO3 or K3PO4 . Avoid strong alkoxides (NaOtBu) which deprotonate the pyrazole too aggressively before the catalytic cycle engages.

  • Solvent: A biphasic mixture (Dioxane/Water or n-Butanol) is critical to solubilize the inorganic base and facilitate the interface transfer.

Protocol 1: The Buchwald-Billingsley Conditions

Reference Grounding: Based on J. Am. Chem. Soc. 2007, 129, 3358 and related works.

Materials:

  • Halopyrazole (1.0 equiv) [Works for Cl, Br, I]

  • Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos-Pd-G2 (1–2 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: Add halopyrazole, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Catalyst Addition:

    • Option A (Precatalyst): Add XPhos-Pd-G2 solid.

    • Option B (In-situ): Add Pd(OAc)2 and XPhos solid.

  • Solvent & Purge: Add the Dioxane/Water mixture.[1] Sparge with Argon or Nitrogen for 5 minutes. (Strict deoxygenation is less critical for G2 precatalysts but good practice).

  • Heat: Seal the vial and heat to 100 °C for 2–4 hours.

  • Monitor: Check LCMS. Look for the product mass.

    • Troubleshooting: If starting material remains but no byproduct forms, add 1 mol% more catalyst and heat for 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (the product will be in the organic layer; the pyrazole is now neutral). Dry over MgSO4 and concentrate.

Strategy B: The Protection Group Route (High Reliability)

Best for: Scale-up, 3- or 5-halopyrazoles (which are more prone to poisoning than 4-halo), or when using valuable/unstable boronic acids.

If Strategy A fails, protection is mandatory. The choice of group is critical: Boc is often a poor choice for Suzuki coupling because it is base-labile and can fall off during the reaction, re-introducing the poisoning mechanism.

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl)

SEM is robust under basic Suzuki conditions but can be removed quantitatively.

Protocol 2: SEM-Protected Workflow

Phase 1: Protection

  • Dissolve 1H-halopyrazole in THF (anhydrous) at 0 °C.

  • Add NaH (60% dispersion, 1.2 equiv). Stir 30 min (H2 evolution).

  • Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 hours.

  • Quench with water, extract EtOAc.[1] Yield is typically >90%.[2]

Phase 2: The Coupling (Standard Conditions) Now that the NH is masked, standard catalysts work.

  • Reactants: SEM-halopyrazole (1.0 equiv), Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) or Pd(PPh3)4 (5 mol%).

  • Base: Na2CO3 (2M aq, 3.0 equiv).

  • Solvent: DME or Dioxane.

  • Heat: 80–90 °C for 4–12 hours.

Phase 3: Deprotection (The "Clean" Release)

  • Dissolve the coupled product in DCM.

  • Add TFA (excess, e.g., 1:4 TFA:DCM ratio) or 4M HCl in Dioxane.

  • Stir at RT for 2–4 hours.

  • Concentrate to remove acid. Neutralize with sat. NaHCO3 during workup.

Regiocontrol Matrix: C3 vs. C4 vs. C5

Functionalizing the correct carbon is driven by electronic bias and steric environment.

PositionReactivity ProfilePreferred StrategyNotes
C4 High Reactivity Direct Coupling (Strategy A)Most electron-deficient carbon. Least steric hindrance. Easiest to couple.
C3 Moderate/Low Protection (Strategy B)Adjacent to the coordinating Nitrogen.[3] High risk of poisoning. Sterically crowded if N-protected.
C5 Variable Protection (Strategy B)In 1H-pyrazoles, C3 and C5 are tautomerically equivalent. In N-protected pyrazoles, C5 is sterically hindered by the protecting group.
Regioselectivity Decision Tree

DecisionTreeStartTarget: Aryl-Pyrazole BondPosWhich Carbon?Start->PosC4C4-PositionPos->C4C35C3 or C5 PositionPos->C35DirectUse Strategy A:XPhos-Pd-G2 / K2CO3(Unprotected)C4->DirectHigh Success RateProtectUse Strategy B:SEM Protection firstC35->ProtectSteric/Poisoning RiskStandard Suzuki\n(Pd(dppf)Cl2)Standard Suzuki(Pd(dppf)Cl2)Protect->Standard Suzuki\n(Pd(dppf)Cl2)Acid DeprotectionAcid DeprotectionStandard Suzuki\n(Pd(dppf)Cl2)->Acid Deprotection

Figure 2: Decision logic for selecting the coupling strategy based on the halogen position.

Scientific Integrity: Self-Validating the System

To ensure Trustworthiness (E-E-A-T), every experiment must have internal checks.

  • The Dehalogenation Check:

    • Observation: You see the mass of [Pyrazole-H] instead of [Pyrazole-Ar].

    • Cause: Hydride source in the media (often from alcohol solvents) or overheating.

    • Fix: Switch solvent to pure Dioxane/Water. Lower temp to 80 °C.

  • The Boronic Acid Homocoupling Check:

    • Observation: You see Ar-Ar dimer.

    • Cause: Oxidative homocoupling of the boronic acid (requires O2).

    • Fix: Degas solvents more rigorously. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the Pd catalyst.

  • The "Black Precipitate" Check:

    • Observation: Reaction turns black (Pd black precipitation) immediately.

    • Cause: Catalyst decomposition before oxidative addition.

    • Fix: Your ligand is not stabilizing the Pd enough. Switch to XPhos-Pd-G3 or G4 precatalysts, which are air-stable and activate only upon heating.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[2][4] Journal of the American Chemical Society, 135(34), 12877–12885.[2] Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for SEM/THP protocols).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Application Note: High-Throughput Synthesis of Pyrazole-Pyrrolidine Hybrid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for constructing diverse small-molecule libraries that synergize two privileged pharmacophores: the pyrazole and the pyrrolidine ring. Pyrazoles act as robust hydrogen-bond donor/acceptor motifs often targeting kinase ATP-binding pockets (e.g., Ruxolitinib, Celecoxib), while pyrrolidines offer solubilizing properties and precise stereochemical vectors (e.g., Captopril).

We present two distinct synthetic strategies:

  • Linked Systems (The Knorr Pathway): Utilizing N-Boc-3-pyrrolidinone derivatives to create 3-(pyrrolidin-3-yl)pyrazoles.

  • Fused Systems (The Cycloaddition Pathway): Generating 5,5-fused dihydropyrrolo[3,4-c]pyrazoles via [3+2] cycloaddition.

Strategic Rationale & Building Block Selection

The Causality of Scaffold Design

The decision to link or fuse these rings dictates the 3D-spatial orientation of the library members.

  • Linked Systems: Allow for bond rotation between the rings, enabling an "induced fit" binding mode suitable for flexible pockets.

  • Fused Systems: Lock the conformation, reducing entropic penalties upon binding, ideal for narrow, defined clefts.

Core Building Blocks
IDBuilding BlockFunctionalityTarget Architecture
BB-A N-Boc-3-pyrrolidinoneKetone precursor for

-ketoester formation
Linked (Knorr)
BB-B N-Boc-L-ProlineChiral pool source for stereodefined scaffoldsLinked (Chiral)
BB-C N-Substituted MaleimidesDipolarophile for cycloadditionFused (Bicyclic)

Protocol A: The Modified Knorr Synthesis (Linked Systems)

This protocol addresses the classic challenge of regioselectivity in Knorr synthesis.[1] By using a pre-functionalized


-ketoester derived from pyrrolidine, we bias the cyclization to favor a single regioisomer.
Experimental Workflow Diagram

KnorrWorkflow Start N-Boc-3-pyrrolidinone Step1 C-Acylation (NaH, Diethyl Carbonate) Start->Step1 Inter β-Ketoester Intermediate Step1->Inter Yield >85% Step2 Cyclocondensation (R-Hydrazine, EtOH, Reflux) Inter->Step2 Prod N-Boc-Pyrazole Scaffold Step2->Prod Regioselective Div Diversification (Deprotection + Amide Coupling) Prod->Div

Figure 1: Step-wise workflow for converting pyrrolidinone to a functionalized pyrazole scaffold.

Detailed Methodology
Step 1: Synthesis of the

-Ketoester Scaffold

Objective: Install a reactive ester handle alpha to the ketone.

  • Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF under

    
    .
    
  • Add diethyl carbonate (1.5 equiv) and heat to reflux.

  • Dropwise add a solution of N-Boc-3-pyrrolidinone (1.0 equiv) in THF over 30 mins.

  • Critical Checkpoint: Evolution of

    
     gas indicates initiation. Reflux for 4 hours.
    
  • Quench: Cool to

    
    , quench with acetic acid/water. Extract with EtOAc.
    
  • Purification: Flash chromatography (Hex/EtOAc). Yield typically 80-90%.

Step 2: Library Generation (Knorr Cyclization)

Objective: Condense with diverse hydrazines to form the pyrazole ring.

  • Dissolve the

    
    -ketoester (0.1 mmol) in Ethanol (1 mL) in a reaction vial (96-well block compatible).
    
  • Add the specific Hydrazine Building Block (

    
    , 1.1 equiv).
    
  • Catalysis: Add 10 mol% Acetic Acid. Note: Stronger acids can cleave the Boc group prematurely.

  • Heat at

    
     for 12 hours.
    
  • Workup: Evaporate solvent. The product usually precipitates or requires minimal filtration.

Step 3: Diversification (Post-Synthentic Modification)
  • Boc-Deprotection: Treat with 20% TFA/DCM (1 hr).

  • Coupling: The resulting free pyrrolidine amine can now be coupled with carboxylic acids, sulfonyl chlorides, or isocyanates to expand the library size exponentially (

    
    ).
    

Protocol B: [3+2] Cycloaddition (Fused Systems)

This method accesses the pyrrolo[3,4-c]pyrazole core. It utilizes a "Click Chemistry" approach where a nitrile imine dipole reacts with a maleimide dipolarophile.

Mechanistic Pathway & Regiochemistry

Cycloaddition Hydrazonyl Hydrazonyl Chloride (Precursor) Dipole Nitrile Imine (1,3-Dipole) Hydrazonyl->Dipole -HCl (in situ) Base Base (TEA) Base->Dipole TS Concerted Transition State [3+2] Dipole->TS Maleimide N-R-Maleimide (Dipolarophile) Maleimide->TS Product Fused Pyrrolopyrazole TS->Product High Diastereoselectivity

Figure 2: Mechanism of the [3+2] cycloaddition to form fused bicyclic scaffolds.

Detailed Methodology
  • Preparation of Dipole Precursor: Synthesize hydrazonyl chlorides from corresponding aldehydes reacting with hydrazine followed by chlorination (NCS).

  • One-Pot Cycloaddition:

    • In a reaction vial, mix the Hydrazonyl Chloride (1.0 equiv) and the N-substituted Maleimide (1.1 equiv) in dry Dichloromethane (DCM).

    • Add Triethylamine (TEA, 1.5 equiv) dropwise at

      
      .
      
    • Mechanism:[1][2][3][4][5] TEA eliminates HCl to generate the reactive nitrile imine species in situ.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Validation: Monitor disappearance of the characteristic hydrazonyl spot on TLC.

  • Isolation: Wash with water, dry over

    
    , and concentrate. Recrystallize from Ethanol.[1]
    

Quality Control & Data Validation

For library production, a "Self-Validating" QC tier is required.

QC MetricMethodAcceptance CriteriaTroubleshooting
Purity UPLC-MS (254 nm)> 85% AreaIf low, check hydrazine purity (often degrades).
Identity MS (ESI+)

Da
Check for incomplete Boc-deprotection (+100 Da).
Regiochemistry 1H-NMR (NOESY)NOE between Pyrazole-H and Pyrrolidine-HIn Knorr synthesis, solvent switch (EtOH

TFE) can alter regio-ratios [1].

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Letters (2008). URL:[Link] (Demonstrates the use of fluorinated solvents to control Knorr regioselectivity).

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. Source: Journal of Combinatorial Chemistry (2005). URL:[Link] (Provides the foundational resin-based protocols for pyrazole libraries).

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (2021). URL:[Link] (Broad overview of pyrazole biological relevance).

  • Synthesis of fused pyrazoles via intramolecular cyclization. Source: Beilstein Journal of Organic Chemistry (2018). URL:[Link] (Covers the synthesis of fused systems similar to the maleimide route).

Sources

Lead optimization strategies using 4-substituted pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lead Optimization Strategies Using 4-Substituted Pyrazole Scaffolds

Abstract

The 4-substituted pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of protein kinase inhibitors (PKIs).[1][2] Its ubiquity—evidenced by FDA-approved drugs like Crizotinib , Ruxolitinib , and Encorafenib —stems from its ability to function as a robust hinge-binder while offering a versatile vector at the C4 position for accessing solvent-exposed regions or hydrophobic pockets. This guide details strategic protocols for optimizing this scaffold, focusing on tautomeric control, regioselective synthesis, and structure-activity relationship (SAR) expansion.

Strategic Rationale & Mechanistic Insight

The "Hinge Binder" Paradigm

The pyrazole ring is electronically unique due to its planar, electron-rich, aromatic nature containing two adjacent nitrogen atoms.

  • N1 (Pyrrole-like): Acts as a hydrogen bond (HB) donor.

  • N2 (Pyridine-like): Acts as a hydrogen bond (HB) acceptor.

In the context of ATP-competitive kinase inhibition, the unsubstituted pyrazole often mimics the adenine ring of ATP, forming a bidentate H-bond network with the kinase hinge region (e.g., the backbone amide and carbonyl of the hinge residues).

The Tautomerism Challenge (The "Pyrazole Flip")

A critical, often overlooked aspect of pyrazole optimization is annular tautomerism (


 vs. 

).
  • Unsubstituted N1: The proton can migrate between N1 and N2. The energy barrier is low, often mediated by water bridges. In a protein binding pocket, the kinase will select the tautomer that complements its H-bonding potential.

  • Optimization Strategy: N-alkylation or N-arylation at the N1 position "locks" the tautomer. This reduces the entropic penalty of binding (pre-organizing the ligand) but requires precise knowledge of which nitrogen is the donor in the active conformation.

    • Insight: If the bioactive conformation requires N2 as an acceptor, placing a bulky group on N1 forces the lone pair on N2 to be available, enhancing affinity.

The C4-Vector Advantage

Substitution at the 4-position is chemically strategic because:

  • Electronic Isolation: It is electronically conjugated but sterically distinct from the N1/N2 binding motif.

  • Vector Direction: In many kinase co-crystals (e.g., JAK, ALK), the C4-substituent points towards the "gatekeeper" residue or the solvent front. This allows for the introduction of solubilizing groups (e.g., piperazines, morpholines) without disrupting the primary hinge interaction.

Visualization: Optimization Logic & Synthesis

The following diagrams illustrate the decision-making process and synthetic pathways for 4-substituted pyrazoles.

Diagram 1: The Pyrazole Optimization Workflow

PyrazoleOptimization cluster_Design Design Phase cluster_Make Synthesis Phase Start Hit Identification (Pyrazole Core) TautomerCheck Assess Tautomerism (1H vs 2H preference) Start->TautomerCheck Locking N1-Substitution (Lock Tautomer) TautomerCheck->Locking Fix Bioactive Form Vector4 C4-Functionalization (Solubility/Selectivity) Locking->Vector4 Optimize PK/ADME Suzuki Method A: Suzuki Coupling (Diversity at C4) Vector4->Suzuki Late Stage Cyclo Method B: Regioselective Condensation (Core Construction) Vector4->Cyclo De Novo Test Biological Assay (IC50, Kd, Selectivity) Suzuki->Test Cyclo->Test Decision SAR Analysis Test->Decision Decision->Start Scaffold Hop Decision->Locking Fix Selectivity Decision->Vector4 Improve Potency

Caption: Iterative DMTA (Design-Make-Test-Analyze) cycle specifically tailored for pyrazole scaffold optimization, highlighting the critical decision between N-locking and C4-diversification.

Diagram 2: Synthetic Pathways to 4-Substituted Pyrazoles

SynthesisPathways Precursor1 4-Bromo-1H-pyrazole (Commercial) Intermediate N-Alkylation (Regioisomer Mix) Precursor1->Intermediate R-X, Base Precursor2 1,3-Dicarbonyl + Hydrazine ProductB De Novo Product (Regiodefined) Precursor2->ProductB Regioselective Condensation (Early Stage Core) ProductA Suzuki Product (4-Aryl/Heteroaryl) Intermediate->ProductA Ar-B(OH)2, Pd(0) (Late Stage Diversity)

Caption: Comparison of the two primary synthetic routes: Late-stage functionalization via Suzuki coupling (Protocol A) versus de novo ring construction (Protocol B).

Detailed Protocols

Protocol A: Late-Stage C4-Diversification via Suzuki-Miyaura Coupling

Best for: Rapid generation of SAR libraries exploring the hydrophobic pocket or solvent channel.

Reagents:

  • Substrate: 1-substituted-4-bromo-1H-pyrazole (Note: N1 should be substituted before coupling to prevent catalyst poisoning by the free NH).

  • Boronic Acid: Aryl/Heteroaryl boronic acid or pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (2M aqueous) or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the 4-bromopyrazole (1.0 equiv), boronic acid (1.2–1.5 equiv), and base (2.0–3.0 equiv).

  • Degassing: Add solvent. Sparge with Argon/Nitrogen for 5–10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd catalyst (0.05 equiv) quickly under inert flow. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 20–40 minutes (High throughput preferred).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Verify C4-substitution via ¹H-NMR (Look for disappearance of the C4-H signal, typically a singlet around 7.6–8.0 ppm if unsubstituted, though 4-bromo has no proton there).

Critical Control: Always run a "No Pd" control if using new boronic acids to rule out uncatalyzed background reactions (rare but possible with highly activated species).

Protocol B: Regioselective De Novo Synthesis (Enaminone Route)

Best for: Constructing the core when specific N1-substitution patterns are required that are difficult to separate via alkylation.

Reagents:

  • Substrate: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) + Acetyl-aromatic/heteroaromatic.

  • Hydrazine: Monosubstituted hydrazine (R-NH-NH₂).

Step-by-Step Methodology:

  • Enaminone Formation: React the acetyl-derivative with DMF-DMA (neat or in Toluene) at reflux for 4–8 hours. This forms the 3-(dimethylamino)-1-arylprop-2-en-1-one intermediate.

  • Cyclization: Dissolve the intermediate in Ethanol or Acetic Acid.

  • Hydrazine Addition: Add the monosubstituted hydrazine (1.1 equiv).

    • Regioselectivity Note: In Ethanol (neutral), the hydrazine NH₂ typically attacks the enaminone carbonyl, leading to one isomer. In Acetic Acid, protonation changes the electrophilicity, often reversing or mixing regioselectivity.

  • Reflux: Heat to reflux for 2–6 hours.

  • Isolation: Cool to precipitate the product or evaporate and recrystallize.

Case Study & Data Analysis

Case Study: Optimization of Ruxolitinib Analogs (JAK Inhibition) Context: Ruxolitinib contains a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system), but the principles apply to isolated pyrazoles.

SAR Data Table: Effect of C4 and N1 Substitution on Potency

Compound IDN1-Substituent (Tautomer Lock)C4-Substituent (Vector)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK3)Notes
PYZ-001 H (Unsubstituted)Phenyl1205xRapid metabolic clearance; tautomeric mix.
PYZ-002 MethylPhenyl458xLocked tautomer improves affinity (entropic gain).
PYZ-003 CyclopentylPhenyl1215xHydrophobic fit in ribose pocket (N1).
PYZ-004 Cyclopentyl4-Morpholino-phenyl2.1 50x C4 group reaches solvent front; improves solubility.
PYZ-005 Cyclopentyl4-Fluoro-phenyl8.520xMetabolic stability improved (blocked para-oxidation).

Interpretation:

  • PYZ-001 vs PYZ-002: Methylation improves potency, confirming that locking the tautomer assists binding (likely by presenting the N2 lone pair for H-bonding without energy penalty).

  • PYZ-004: Extension at C4 with a solubilizing group (Morpholine) dramatically enhances selectivity and potency, likely by engaging specific solvent-exposed residues unique to JAK2.

References

  • Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 2002. Link

  • Mani, N. S., et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."[3] Journal of Organic Chemistry, 2008.[3] Link

  • Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011. Link

  • Lin, Q., et al. "Discovery of Ruxolitinib (INCB018424): A Selective JAK1/2 Inhibitor." ACS Medicinal Chemistry Letters, 2010. Link

  • Ansari, A., et al. "Biological and chemical attributes of pyrazole scaffold." European Journal of Medicinal Chemistry, 2017. Link

Sources

Bioconjugation techniques for 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation & Linker Strategies for 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole

Executive Summary & Chemical Biology Profile

The scaffold 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole represents a privileged pharmacophore, structurally homologous to the warheads of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib) and various GPCR ligands. In drug discovery, conjugating this scaffold is critical for developing Proteolysis Targeting Chimeras (PROTACs) , Antibody-Drug Conjugates (ADCs) , or Target Engagement Probes .

Successful bioconjugation requires navigating the distinct reactivity profiles of its two nitrogen centers. This guide provides validated protocols for selective conjugation at either the pyrrolidine (secondary amine) or the pyrazole (aromatic amine) positions.

Reactivity Matrix: The Tale of Two Nitrogens
FeaturePyrrolidine Nitrogen (

)
Pyrazole Nitrogen (

)
Type Secondary Aliphatic AmineHeteroaromatic Amine
Hybridization


(Lone pair in

-system)

(Conjugate Acid)
~11.3 (Highly Basic)~2.5 (Weakly Basic)
Nucleophilicity High (Primary Conjugation Site)Low (Requires Deprotection/Base)
Primary Strategy Amide Coupling, Reductive AminationN-Alkylation (

), Michael Addition
Protecting Group Boc, Cbz, FmocSEM, THP, Trityl

Strategic Decision Tree (Visual Workflow)

The following logic map dictates the experimental pathway based on your desired conjugation site.

Bioconjugation_Workflow Start Starting Material: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole Decision Target Conjugation Site? Start->Decision Path_A Path A: Pyrrolidine (High Nucleophilicity) Decision->Path_A Standard Linker Path_B Path B: Pyrazole (Low Nucleophilicity) Decision->Path_B Orthogonal Handle Step_A1 Direct Coupling (NHS-Ester / HATU) Path_A->Step_A1 No Protection Needed Step_B1 Step 1: Boc-Protection of Pyrrolidine Path_B->Step_B1 Essential Pre-requisite Product_A PROTAC / Amide Conjugate Step_A1->Product_A Step_B2 Step 2: Base-Mediated N-Alkylation (NaH/DMF) Step_B1->Step_B2 Electrophile (R-X) Step_B3 Step 3: Boc-Deprotection (TFA/DCM) Step_B2->Step_B3 Product_B N-Alkylated Pyrazole Probe Step_B3->Product_B

Caption: Decision tree for selective functionalization. Path A utilizes the natural nucleophilicity of the pyrrolidine. Path B requires transient protection of the pyrrolidine to force reaction at the pyrazole.

Protocol A: PROTAC Linker Attachment (Pyrrolidine Focus)

Application: Synthesizing a PROTAC by linking the scaffold (Warhead) to an E3 ligase ligand (e.g., Thalidomide or VHL) via a PEG/Alkyl linker. Mechanism: Nucleophilic acyl substitution. The secondary amine of the pyrrolidine attacks an activated ester (NHS) or carboxylic acid (via HATU).

Materials
  • Substrate: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (1.0 equiv).

  • Linker: Bifunctional linker with one NHS-ester or Carboxylic Acid (e.g., Boc-NH-PEG3-COOH).

  • Coupling Agents (if using Acid): HATU (1.2 equiv), HOAt (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMSO (Dryness is critical to prevent hydrolysis of activated esters).

Step-by-Step Procedure
  • Preparation:

    • Dissolve the Linker-Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 equiv) and stir for 5 minutes under

      
      .
      
    • Add HATU (1.2 equiv) and stir for 10 minutes to form the activated O-azabenzotriazole ester. Note: If using a commercial NHS-ester linker, skip this step and dissolve the NHS-linker directly.

  • Conjugation:

    • Add the 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (1.0 equiv) directly to the reaction mixture.

    • Expert Insight: The secondary amine is sterically more hindered than a primary amine. If the reaction is sluggish (monitored by LCMS), add HOAt (1.2 equiv) to catalyze the trans-esterification, creating a more reactive intermediate.

  • Incubation:

    • Stir at Room Temperature (RT) for 4–16 hours.

    • QC Check: Monitor consumption of the starting material (m/z = [M+H]+) via LC-MS. The product should show a mass shift corresponding to +Linker -H2O.

  • Work-up & Purification:

    • Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, then brine.

    • Dry over

      
       and concentrate.
      
    • Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Self-Validating Check:

  • Positive: Disappearance of the secondary amine peak in LC-MS.

  • Negative: If the pyrazole NH reacts, you will see double addition (Mass + 2xLinker). This is rare with HATU/DIPEA due to the low nucleophilicity of the pyrazole (

    
     ~2.5) compared to the pyrrolidine (
    
    
    
    ~11).

Protocol B: Pyrazole N-Alkylation (Scaffold Extension)

Application: Creating "Click-ready" probes or immobilizing the drug on a bead where the pyrrolidine must remain free for target binding (ATP pocket interaction). Mechanism:


 substitution. Requires deprotonation of the pyrazole NH to generate the pyrazlide anion, which is a potent nucleophile.
Critical Pre-requisite: Protection

You MUST protect the pyrrolidine nitrogen first. The pyrrolidine is more nucleophilic than the pyrazole. If unprotected, the alkylating agent will react with the pyrrolidine first.

  • Step: React scaffold with

    
     (1.1 equiv) and 
    
    
    
    in DCM to yield N-Boc-4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole .
Materials
  • Substrate: N-Boc-protected scaffold (1.0 equiv).

  • Electrophile: Propargyl Bromide (for Click chemistry) or Bromoacetate (1.2 equiv).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv).
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

Step-by-Step Procedure
  • Deprotonation:

    • Dissolve N-Boc-protected scaffold in anhydrous DMF (0.2 M).

    • Add

      
       (2.0 equiv).
      
    • Stir at RT for 30 minutes. The solution may turn slightly yellow, indicating anion formation.

    • Expert Insight:

      
       is preferred over NaH for functional tolerance. Use NaH only if the electrophile is unreactive.
      
  • Alkylation:

    • Add the alkyl halide (e.g., Propargyl Bromide, 80% in toluene) dropwise at 0°C.

    • Allow to warm to RT and stir for 12 hours.

  • Quench & Deprotection:

    • Quench with saturated

      
      .[1][2] Extract with EtOAc.[1][2]
      
    • Global Deprotection: Dissolve the crude residue in DCM:TFA (4:1 ratio). Stir for 1 hour to remove the Boc group.

    • Evaporate TFA (azeotrope with toluene).

  • Validation (Regioselectivity):

    • Since the pyrazole is 4-substituted, N1 and N2 alkylation products are identical (degenerate) due to symmetry unless the chiral center on the pyrrolidine induces diastereoselectivity.

    • NMR Check: The N-alkylated pyrazole proton (C3/C5) typically shifts downfield compared to the NH-pyrazole.

Troubleshooting & QC Data

Common Failure Modes
SymptomProbable CauseCorrective Action
Protocol A: Low Yield Steric hindrance of secondary amine.Switch coupling agent to HATU/HOAt. Increase temperature to 40°C.
Protocol A: Bis-alkylation Pyrazole reacting (rare).Ensure pH < 8.0. Pyrazole deprotonation requires pH > 13 or strong bases.
Protocol B: Pyrrolidine Alkylation Incomplete Boc-protection.Verify Boc-protection via NMR/LCMS before proceeding to Step 2.
Protocol B: O-Alkylation Reaction at amide oxygen (if linker used).Use mild base (

) in Acetone instead of NaH/DMF.
Spectroscopic Validation (NMR)
  • 1H-Pyrazole (Unreacted): Broad singlet at

    
     12.0–13.0 ppm (exchangeable with 
    
    
    
    ).
  • N-Alkylated Pyrazole: Disappearance of broad singlet; appearance of methylene triplet/singlet at

    
     4.0–5.0 ppm (N-CH2-R).
    
  • Pyrrolidine Amide (Protocol A): Downfield shift of the

    
    -protons next to the pyrrolidine nitrogen (
    
    
    
    3.0
    
    
    
    
    3.5–4.0 ppm).

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Secondary Amine Reactivity in Bioconjugation

    • Title: Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones.[4]

    • Source: Bioconjug
    • URL:[Link]

  • PROTAC Linker Design

    • Title: Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Basicity of Heterocycles (Data Source)

    • Title: Pyrrolidine - Properties and Reactivity.[5]

    • Source: Wikipedia (Verified Chemical D
    • URL:[Link]

  • General Bioconjugation Techniques

    • Title: Bioconjugation techniques for microfluidic biosensors (Amine/Surface Chemistry).
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole

Executive Summary: The "Polarity Trap"

The synthesis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole presents a deceptive challenge.[1] While the carbon-carbon bond formation is chemically standard, the yield loss typically occurs during isolation , not reaction.[1] This molecule is a highly polar, amphoteric species (containing both a basic secondary amine and a slightly acidic/H-bond donating pyrazole).[1] Standard aqueous workups often result in >50% product loss to the aqueous phase.

This guide prioritizes the Negishi Cross-Coupling route for its convergence and scalability, while providing a "Rescue Protocol" for the critical isolation phase.

Part 1: Strategic Route Selection

To improve yield, we must first select the pathway that minimizes byproduct formation.

Route A: The "Modern" Negishi Coupling (Recommended)[1]
  • Mechanism: Palladium-catalyzed coupling of an organozinc reagent (from proline) with a protected 4-iodopyrazole.

  • Pros: Convergent; preserves chirality of the pyrrolidine; mild conditions.

  • Cons: Requires strict exclusion of moisture; requires protection of the pyrazole nitrogen.

Route B: The "Classical" Aldehyde Addition & Reduction
  • Mechanism: Lithiation of 4-iodopyrazole

    
     Addition to N-Boc-prolinal 
    
    
    
    Deoxygenation of the resulting alcohol.
  • Pros: Reagents are cheaper/more stable.

  • Cons: Deoxygenation (e.g., Barton-McCombie or Silane reduction) is often low-yielding and chemically harsh; risk of racemization at the proline alpha-center.[1]

Decision: This guide focuses on Route A (Negishi) as it offers the highest potential yield for this specific scaffold if moisture is controlled.

Part 2: Visualizing the Workflow

The following logic flow illustrates the critical decision points and the specific "Yield Trap" during the workup.

SynthesisWorkflow Start Target: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole Step1 Step 1: Reagent Prep Generate (N-Boc-pyrrolidin-2-yl)methylzinc iodide Start->Step1 Step2 Step 2: Coupling Pd(dppf)Cl2, 4-Iodo-1-SEM-pyrazole Step1->Step2 Check1 Checkpoint: Conversion > 90%? Step2->Check1 Issue1 Issue: Protodeboronation/Homocoupling Action: Check catalyst & dryness Check1->Issue1 No Step3 Step 3: Deprotection (Remove Boc & SEM) Check1->Step3 Yes Trap THE YIELD TRAP Standard Aqueous Extraction Step3->Trap Sol1 Solution: SCX Chromatography (Catch & Release) Step3->Sol1 Bypass Extraction Trap->Issue1 Product in Aqueous Layer Final Final Product (High Yield) Sol1->Final

Caption: Workflow highlighting the "Yield Trap" at the isolation stage. Standard extraction fails due to the amphoteric nature of the product.

Part 3: Troubleshooting & Protocols

Section A: The Negishi Coupling (Reaction Yield)

The Problem: The zinc reagent is moisture-sensitive, and the coupling can stall. The Fix: Use "Knochel-type" zinc reagent preparation and a robust catalyst system.

Protocol 1: Preparation of (N-Boc-pyrrolidin-2-yl)methylzinc iodide Note: This reagent is superior to the direct insertion method for consistency.[1]

  • Activate Zinc: Treat Zn dust (1.5 equiv) with TMSCl (5 mol%) and 1,2-dibromoethane (5 mol%) in THF.

  • Insertion: Add N-Boc-2-(iodomethyl)pyrrolidine (1.0 equiv) dropwise at 40°C.

  • Stabilization: Once formation is complete (check via GC/aliquot quench), add LiCl (1.0 equiv dissolved in THF).[1]

    • Technical Insight: LiCl solubilizes the surface-bound organozinc species, creating a "Turbo-Zinc" reagent (

      
      ) that is far more reactive and cleaner than standard organozincs [1].[1]
      

Protocol 2: The Coupling

  • Partner: Use 4-iodo-1-(SEM)-pyrazole .[1]

    • Why SEM? The free NH on pyrazole will quench the zinc reagent. SEM (2-(Trimethylsilyl)ethoxymethyl) is stable to basic zinc conditions but comes off easily with acid later.[1]

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(Amphos)Cl₂.[1]

    • Avoid: Pd(PPh₃)₄ (oxidatively unstable, slower rates).[1]

  • Conditions: Mix Zinc reagent (1.2 equiv) + Pyrazole (1.0 equiv) + Catalyst in THF. Heat to 60°C for 4-12h.

Troubleshooting Table: Coupling Stage

SymptomProbable CauseCorrective Action
Low Conversion (<50%) "Dead" Zinc ReagentTitrate Zn reagent with Iodine prior to use.[1] Ensure LiCl was added.
Homocoupling of Pyrazole Oxidative Addition FailureSwitch to Pd-XPhos G3 or SPhos G3 catalysts (more active for hindered couplings).
Protodehalogenation Moisture IngressFlame-dry glassware. Use molecular sieves in the solvent.
Section B: Isolation & Deprotection (The "Yield Killer")[1]

The Problem: After removing the protecting groups (Boc and SEM), you are left with a small, hydrophilic molecule containing two basic nitrogens.[1]

  • Scenario: You quench with water/bicarb and extract with EtOAc.

  • Result: The product partitions into the water. You lose 60% of your mass.

The Fix: Solid Phase Extraction (SCX)

Protocol 3: The "Catch and Release" Workup

  • Deprotection: Treat the coupled intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove Boc and SEM groups.

  • Evaporation: Remove volatiles completely to afford the crude salt. DO NOT ADD WATER.

  • Loading: Dissolve the crude residue in MeOH (or MeOH/Water 9:1 if solubility is poor).

  • Capture (The "Catch"): Pass the solution through a Strong Cation Exchange (SCX-2) cartridge.

    • Mechanism:[2][3][4][5][6] The amine and pyrazole protonate and bind tightly to the sulfonic acid resin. Impurities (catalyst ligands, non-basic byproducts) pass through.[1]

  • Wash: Flush the column with 3-4 column volumes (CV) of MeOH.

  • Elution (The "Release"): Elute with 2M NH₃ in MeOH .

    • Mechanism:[2][3][4][5][6][7] The ammonia deprotonates the product, releasing it from the resin.

  • Final Step: Concentrate the ammoniacal eluent. You will obtain the free base in >90% recovery without ever performing a liquid-liquid extraction.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the free NH-pyrazole in the Negishi coupling to save a step? A: No. The organozinc reagent (


) acts as a base. It will immediately deprotonate the pyrazole NH (

), forming an insoluble zinc-pyrazolate salt that halts the reaction. You must protect the pyrazole.

Q2: Why use SEM protection instead of Boc for the pyrazole? A: Boc on the pyrazole ring is chemically labile. The basicity of the organozinc reagent or the heat (60°C) can cause premature Boc cleavage or migration ("Boc-dance") to the pyrrolidine zinc, ruining the stoichiometry. SEM is robust until the acid deprotection step.

Q3: I see a major impurity at M+14 in the mass spec. What is it? A: This is likely the N-methylated byproduct. If you used methyl iodide at any point (e.g., attempting to make the zinc reagent from a precursor), ensure it was fully consumed.[1] Alternatively, if using DMF as a solvent with strong reducing agents, trace methylation can occur.[1] Stick to THF.

Q4: The final product is an oil that degrades. How do I store it? A: These secondary amines are prone to oxidation and carbamate formation (absorbing CO₂ from air).[1]

  • Recommendation: Convert it immediately to the HCl or Oxalate salt . Dissolve the free base in Et₂O/MeOH and add HCl in dioxane. The resulting solid salt is stable at room temperature.

References

  • Krasovskiy, A., & Knochel, P. (2006).[1][8] A New Efficient Synthesis of Functionalized Organozinc Reagents using the Hybrid Reagent LiCl/ZnCl₂.[5] Angewandte Chemie International Edition, 45(36), 6040-6044.[1] [1]

  • BenchChem Technical Support. (2025). Synthesis of 4-Iodopyrazole: Troubleshooting & Optimization. BenchChem Technical Guides. [1]

  • Lundberg, H., & Tinnis, F. (2019).[1] Acylative Negishi Cross-Coupling: A Modular Synthesis of Chalcones. MDPI Molecules.

  • Merck Millipore. (2015). Polar Hydrophilic Compounds in Pharmaceutical Analysis: HILIC and SCX Strategies. Merck Technical Library.

Sources

Solving regioselectivity issues in N-alkylation of 1H-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Regioselectivity Issues in N-Alkylation of 1H-Pyrazoles Audience: Researchers, Scientists, Drug Discovery Chemists Role: Senior Application Scientist

Welcome to the technical support hub for pyrazole functionalization. This guide addresses the persistent challenge of regioselectivity (N1 vs. N2 alkylation) in 1H-pyrazoles. We move beyond generic advice to provide mechanistic insights, decision-making frameworks, and validated protocols.

⚠️ The Core Challenge: The Tautomer Trap

Before optimizing, you must define the problem. Unsubstituted 1H-pyrazoles exist in rapid tautomeric equilibrium.[1] A "3-substituted" pyrazole is identical to a "5-substituted" pyrazole until the proton is replaced.

  • The Goal: To selectively synthesize either the 1,3-disubstituted (distal, usually sterically favored) or the 1,5-disubstituted (proximal, usually sterically crowded) isomer.

  • The Reality: Standard SN2 conditions often yield mixtures (e.g., 60:40 to 90:10), requiring tedious chromatographic separation.

Visualizing the Pathway

The following diagram illustrates the divergence between Thermodynamic (Steric) and Kinetic/Chelation control.

PyrazoleAlkylation Start 1H-Pyrazole (Tautomeric Mix) Deprotonation Pyrazolyl Anion (Resonance Hybrid) Start->Deprotonation Base Path_Steric Pathway A: Steric Control (Thermodynamic) Deprotonation->Path_Steric Dissociated Ion Pair (K2CO3/DMSO) Path_Coord Pathway B: Coordination/Chelation (Kinetic) Deprotonation->Path_Coord Tight Ion Pair (Mg++, Non-polar solv) Prod_13 1,3-Isomer (Distal Alkylation) Major in Polar Aprotic Path_Steric->Prod_13 Prod_15 1,5-Isomer (Proximal Alkylation) Major in Non-Polar/Chelating Path_Coord->Prod_15

Caption: Mechanistic divergence in pyrazole alkylation. Pathway A favors the less hindered 1,3-isomer. Pathway B can access the crowded 1,5-isomer via metal templating.

Module 1: Diagnostic & Decision Matrix

Q: How do I choose the right conditions for my substrate?

Use this logic flow to select your starting protocol.

Substrate FeatureDesired IsomerRecommended StrategyMechanism
Sterically Bulky (e.g., t-Bu, Ph) 1,3-Isomer (Distal)Standard SN2 (Cs2CO3 or K2CO3 / DMF or DMSO)Steric repulsion directs electrophile to distal N.
Sterically Bulky 1,5-Isomer (Proximal)Blocking Strategy or Mitsunobu (Variable)Direct SN2 fails. Use a removable blocking group on N1, then alkylate, then deprotect.
EWG (e.g., -CF3, -NO2) 1,3-Isomer Michael Addition (if applicable) or Alkylation in Fluorinated Solvents EWGs reduce nucleophilicity. Fluorinated solvents (HFIP) stabilize specific tautomers.
Coordinating Group (e.g., Pyridine) 1,5-Isomer Metal Templating (MgBr2 / Et3N)The metal coordinates the pyrazole substituent and the N1, exposing N2 (proximal) for attack.

Module 2: Troubleshooting SN2 Alkylations

Q: I am getting a 60:40 mixture. How do I push the ratio to >90:10?

The Solvent Switch

Solvent polarity is the single most impactful variable after sterics.

  • For 1,3-Selectivity (Distal): Use DMSO or DMF .[2] These polar aprotic solvents solvate the cation (K+, Cs+), leaving a "naked," highly reactive pyrazolyl anion that is governed purely by steric approach (attacking the least hindered Nitrogen).

  • For 1,5-Selectivity (Proximal): Use Toluene or THF with non-polar bases. This promotes tight ion-pairing. If the cation coordinates to the substituent (e.g., a carbonyl oxygen at C3), it can direct the alkylating agent to the adjacent nitrogen.

The "Hard/Soft" Principle
  • Hard Electrophiles (e.g., MeI, BnBr): Less selective, driven by charge density.

  • Soft Electrophiles (e.g., Michael Acceptors): Highly selective for N1 (1,3-isomer) due to reversible thermodynamics and orbital overlap.

Protocol: High-Selectivity 1,3-Alkylation
  • Reagents: 1H-Pyrazole (1.0 eq), Cs2CO3 (1.5 eq), Alkyl Halide (1.1 eq).

  • Solvent: Anhydrous DMF or DMSO (0.2 M).

  • Temp: 0°C to RT. (Lower temperatures often improve selectivity).[2]

  • Procedure:

    • Dissolve pyrazole in solvent.

    • Add base and stir for 30 min (ensure deprotonation).

    • Add alkyl halide dropwise at 0°C.

    • Critical: Do not heat unless conversion is stalled. Heat promotes equilibration to the thermodynamic mixture, which might be less selective than the kinetic product.

Module 3: Advanced Workflows for Difficult Substrates

Q: Standard alkylation failed or gave poor selectivity. What now?

Strategy A: The Mitsunobu Reaction

Often complementary to base-mediated alkylation.

  • Mechanism: Dehydration coupling between Pyrazole-NH and Alcohol-OH.

  • Selectivity: Generally favors the 1,3-isomer (steric control) but is sensitive to pKa.

  • Protocol:

    • Dissolve Pyrazole (1 eq), Alcohol (1.2 eq), and PPh3 (1.5 eq) in THF.

    • Cool to 0°C.

    • Add DIAD or DEAD (1.5 eq) dropwise.

    • Note: If pKa of pyrazole is >13, Mitsunobu is sluggish. Consider ADDP/PBu3 for higher pKa substrates.

Strategy B: The "SEM-Switch" (Semple Transposition)

Used when you absolutely need the 1,5-isomer (proximal) but sterics forbid it.

  • Protect: React with SEM-Cl (favors 1,3-isomer, distal).

  • Lithiate: Treat with n-BuLi. The SEM group directs lithiation to the C5 position.

  • Functionalize: Quench with electrophile.

  • Result: You have effectively installed a substituent next to the nitrogen, creating the "1,5" substitution pattern relative to the original core.

Strategy C: Michael Addition (The "Perfect" N1)

If your alkyl group can be derived from an acrylate or acrylonitrile.

  • Selectivity: Often >99:1 favoring N1.[3][4][5][6]

  • Why: Transition state stabilization via hydrogen bonding between Pyrazole-NH and the carbonyl of the Michael acceptor.

  • Ref: J. Org. Chem. 2022, 87, 15, 10241–10249.

Module 4: Analytical Validation (NMR Guide)

Q: I have two spots on TLC. Which isomer is which?

Do not rely on chemical shift heuristics alone. Use 2D NMR.

The HMBC "Golden Rule"

You must distinguish between the C3 and C5 carbons.

  • 1,3-Isomer (Distal): The N-CH2 protons will show a strong 3JHMBC correlation to the C5 carbon (the CH carbon of the pyrazole). They will NOT correlate to the quaternary C3 (bearing the substituent).

  • 1,5-Isomer (Proximal): The N-CH2 protons will show a 3JHMBC correlation to the C3 carbon (bearing the substituent).

NOESY/ROESY Confirmation
  • 1,5-Isomer: Strong NOE between N-CH2 and the Substituent (R).

  • 1,3-Isomer: Strong NOE between N-CH2 and the Pyrazole C5-H (or C4-H).

Data Summary Table
Method1,3-Isomer (Distal) Signal1,5-Isomer (Proximal) Signal
HMBC N-CH2 → C5 (Ring CH)N-CH2 → C3 (Substituted C)
NOESY N-CH2 ↔ C5-HN-CH2 ↔ Substituent Group
13C NMR N-Me typically ~36-39 ppmN-Me typically ~36-39 ppm (Not diagnostic)

Module 5: Visualizing the Workflow

Use this decision tree to guide your next experiment.

DecisionTree Start Start: N-Alkylation of 3-Substituted Pyrazole Q1 Is the Alkyl Group a Michael Acceptor? Start->Q1 Michael Use Michael Addition (Cat-free or Basic) >99:1 Selectivity (1,3-iso) Q1->Michael Yes Q2 Target Isomer? Q1->Q2 No (Alkyl Halide/Alcohol) Target13 Target: 1,3-Isomer (Steric/Distal) Q2->Target13 Target15 Target: 1,5-Isomer (Crowded/Proximal) Q2->Target15 Cond13 Protocol A: Cs2CO3 / DMSO / 25°C (Thermodynamic Control) Target13->Cond13 Cond15 Protocol B: MgBr2 / Et3N / Toluene (Chelation Control) Target15->Cond15 If Coord. Group Present Block Protocol C: Blocking Group Strategy (Protect N1 -> Alkylate N2 -> Deprotect) Target15->Block If No Coord. Group

Caption: Decision tree for selecting experimental conditions based on substrate type and desired regioisomer.

References

  • Regioselectivity in Pyrazole Functionalization

    • Fustero, S. et al. "Recent Advances in the Synthesis of Pyrazoles. A Review." Org.[7][8][9] Prep. Proced. Int.2009 , 41, 253. Link

  • Michael Addition Selectivity

    • Zheng, S. et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[5][6] J. Org.[8][10] Chem.2022 , 87, 10241. Link

  • Base/Solvent Effects

    • Kornienko, A. et al. "Regioselective N-Alkylation of 3-Substituted Pyrazoles."[4] Tetrahedron Lett.2016 , 57, 1567. Link

  • Semple Transposition (SEM-Switch)

    • Semple, J. E. et al. "Pyrazoles as Important Scaffolds in Drug Discovery." Prog. Heterocycl. Chem.2000 . Link

  • NMR Characterization

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016 . Link

Sources

Technical Support Center: Purification of Polar Pyrazole-Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Strategies for isolating highly polar, basic nitrogenous heterocycles.

Core Analysis: Why is this purification difficult?

Before troubleshooting, understand the enemy. Pyrazole-pyrrolidine intermediates present a "perfect storm" for purification failure:

  • High Polarity: The multiple nitrogen atoms create a high dipole moment, making the molecule "stick" to the baseline in normal phase (NP) chromatography.

  • Basicity (pKa ~9-10): The pyrrolidine nitrogen is a secondary or tertiary amine. On standard silica gel (which is slightly acidic, pH ~5), these amines protonate, forming ionic bonds with silanols. This causes severe tailing and irreversible adsorption.[1]

  • Solubility Mismatch: These molecules are often soluble in polar protic solvents (MeOH, Water) but poorly soluble in the non-polar solvents (Hexane/DCM) required for initial loading.

Tier 1: Normal Phase Flash Chromatography (Troubleshooting)
Q: My compound is streaking/tailing across the entire column. How do I fix peak shape?

A: You are experiencing the "Silanol Effect." The acidic silanols on the silica surface are acting as a cation exchanger for your basic pyrrolidine.

  • The Fix: You must mask the silanols or keep the amine deprotonated.

  • Method A (The Standard): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to both your solvent A (DCM) and solvent B (MeOH).

  • Method B (The Pro Move): Switch to Amine-Functionalized Silica (KP-NH) . This stationary phase effectively neutralizes the surface acidity, allowing you to run standard Hexane/Ethyl Acetate or DCM/MeOH gradients without manual modifiers [1, 3].

Q: How do I prepare the "Magic Solvent" (DCM:MeOH:NH₄OH) without phase separation?

A: Many researchers fail here because aqueous ammonium hydroxide is immiscible with Dichloromethane (DCM).

  • Protocol:

    • Calculate your ratio (e.g., 90:9:1 DCM:MeOH:NH₄OH).[2]

    • Crucial Step: Mix the NH₄OH into the Methanol first. The methanol acts as a co-solvent.

    • Add this ammoniated methanol to the DCM.

    • Warning: If the solution turns cloudy, you have exceeded the water saturation limit. Add a small amount of anhydrous MeOH until clear.

Q: My compound is stuck at the baseline even with 10% MeOH.

A: Pyrazole-pyrrolidines often require high polarity.

  • The Fix: Switch to a Chloroform/Ethanol system or increase MeOH to 20%.

  • Note: Silica dissolves in MeOH concentrations >20%, contaminating your product with white silica dust. If you need >20% MeOH, switch to Reverse Phase (C18) or SCX (see below) [6].

Tier 2: The "Silver Bullet" – SCX Catch-and-Release

For polar amines, Strong Cation Exchange (SCX) cartridges are often superior to silica columns. They work on a digital "On/Off" mechanism rather than subtle partitioning.

Protocol: SCX Purification for Pyrazole-Pyrrolidines

Mechanism: The benzenesulfonic acid resin captures the basic pyrrolidine (Catch) while non-basic impurities wash through. The product is released with ammonia (Release).[3]

StepSolvent / ReagentVolume (CV = Column Volume)Purpose
1. Condition MeOH then DCM2 CV eachActivate resin.
2. Load DCM or MeOH (Neutral)--Critical: Do NOT use basic modifiers here. The amine must be able to protonate to bind.
3. Wash MeOH / DCM / ACN5-10 CVElutes non-basic impurities (starting materials, neutral byproducts).
4. Elute 2M NH₃ in MeOH 2-4 CVDeprotonates the amine, breaking the ionic bond. Collect this fraction.

Validation: If your compound elutes in Step 3, your loading solvent was likely too basic, or the capacity of the cartridge (usually 0.8 mmol/g) was exceeded [4, 5].

Tier 3: Reverse Phase (Prep-HPLC) Strategy
Q: Should I use Acidic or Basic mobile phases?

A: This depends on your solubility and desired salt form.

  • Scenario A: High pH (Basic) – Recommended.

    • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH.

    • Why: At pH 10, the pyrrolidine (pKa ~9) is neutral (free base). Neutral molecules interact better with the hydrophobic C18 chains, resulting in sharper peaks and higher retention .

    • Risk:[4][5][6][7] Ensure your column is "Hybrid" or "pH stable" (e.g., Gemini NX, XBridge) to survive high pH [2].

  • Scenario B: Low pH (Acidic).

    • Buffer: 0.1% TFA or Formic Acid.

    • Why: Protonates the amine, maximizing aqueous solubility.

    • Risk:[1][4][5][6][7] Protonated amines are highly polar and may elute in the "void volume" (too fast). TFA also forms strong ion pairs, which can be difficult to remove (lyophilization often leaves residual TFA salts, which are cytotoxic in biological assays).

Visual Troubleshooting Guide

PurificationStrategy start START: Crude Pyrazole-Pyrrolidine Mixture solubility Check Solubility in DCM/Hexane start->solubility soluble Soluble solubility->soluble Yes insoluble Insoluble / Oiling Out solubility->insoluble No np_choice Normal Phase Flash soluble->np_choice scx_choice SCX Cartridge (Catch & Release) insoluble->scx_choice Best for purity rp_choice Reverse Phase (C18) insoluble->rp_choice Best for scale tailing Is Tailing Observed? np_choice->tailing add_mod Add 1% TEA or NH4OH to Mobile Phase tailing->add_mod Yes amine_silica Switch to KP-NH (Amine Silica) tailing->amine_silica Severe ph_check Check Retention on C18 rp_choice->ph_check high_ph Use High pH Buffer (NH4HCO3, pH 10) ph_check->high_ph Elutes too fast (Void) low_ph Use Low pH (TFA) *Watch for salt formation ph_check->low_ph Solubility issues

Caption: Decision matrix for selecting the optimal purification route based on solubility and chromatographic behavior.

Summary Data Table: Solvent Systems
System TypeCompositionBest ForNotes
NP - Basic DCM / MeOH / 1% NH₄OHGeneral Polar AminesPre-mix NH₄OH in MeOH.[2]
NP - Alternative DCM / MeOH / 1% TEAAcid Sensitive CompoundsTEA is harder to remove (high boiling point) than NH₃.
RP - High pH Water (10mM NH₄HCO₃) / ACNSharp Peaks / RetentionRequires pH-stable C18 column.
RP - Low pH Water (0.1% Formic) / ACNMax SolubilityProduct will be a Formate salt.
SCX Eluent 2M NH₃ in MeOHIsolation from Neutrals"Silver Bullet" for purity.
References
  • Biotage. (2023).[8][9] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012).[3] RediSep SCX Column Application Note. Retrieved from [Link]

  • Agilent Technologies. (2008). SampliQ SCX Technical Note.[10] Retrieved from [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Preventing racemization of the pyrrolidine chiral center during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for organic and medicinal chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Status: Operational | Tier: Senior Application Support Topic: Preventing C2-Racemization of Proline/Pyrrolidine Architectures

Welcome. You are likely here because your chiral HPLC shows a split peak, or your biological assay potency has dropped unexpectedly. Proline (and pyrrolidine scaffolds) presents a unique stereochemical challenge: its cyclic secondary amine structure creates conformational constraints that, paradoxically, can accelerate racemization under specific activation conditions.

This guide isolates the two primary failure modes: Oxazolone Formation during coupling and Base-Mediated Enolization during deprotection/hydrolysis.

📊 Diagnostic Workflow: Where is the leak?

Before changing reagents, identify the source of stereochemical erosion using this logic flow.

ProlineRacemization Start Start: Identify Process Stage Stage Is the issue during Amide Coupling or Ester Hydrolysis? Start->Stage Coupling Amide Coupling Stage->Coupling Hydrolysis Ester Hydrolysis Stage->Hydrolysis Q_Protect Is Proline N-protected with Urethane (Boc/Fmoc) or Acyl/Peptide? Coupling->Q_Protect BaseCheck Base Used? Hydrolysis->BaseCheck Urethane Urethane (Boc/Fmoc) Q_Protect->Urethane Fmoc/Boc-Pro-OH Acyl Acyl / Peptidyl (Segment Condensation) Q_Protect->Acyl Fragment-Pro-OH Safe1 Low Risk. Check solvent purity or over-activation. Urethane->Safe1 Risk1 CRITICAL RISK: Oxazolone Formation Acyl->Risk1 StrongBase NaOH / LiOH (Standard) BaseCheck->StrongBase MildBase Enzymatic / LiOOH BaseCheck->MildBase Risk2 Risk: Enolization (Direct Proton Abstraction) StrongBase->Risk2

Figure 1: Decision tree for isolating the root cause of racemization.

🔧 Module 1: The Coupling Crisis (Oxazolone Formation)

The Mechanism

When Proline is the activated species (Pro-COX) and the nitrogen is part of an amide bond (e.g., in segment condensation: Ac-AA-Pro-OH + H-AA-OR), it is highly susceptible to cyclization. The carbonyl oxygen of the


 residue attacks the activated C-terminal carbonyl of Proline.

Unlike other amino acids, Proline's 5-membered ring restricts the


 (phi) dihedral angle, pre-organizing the molecule into a conformation that favors the formation of the 5(4H)-oxazolone  intermediate. Once formed, this bicyclic system is anti-aromatic and highly prone to base-catalyzed enolization, destroying the chiral center.

Oxazolone Step1 Activated Proline (N-Acyl-Pro-OX) Step2 Cyclization to 5(4H)-Oxazolone Step1->Step2 Fast (Ring Strain) Step3 Base Abstraction of alpha-Proton Step2->Step3 DIPEA/TEA Step4 Racemic Mixture (DL-Proline) Step3->Step4 Irreversible

Figure 2: The Oxazolone "Death Spiral" for Proline Chirality.

🛠 Protocol: Low-Racemization Segment Coupling

Objective: Couple a C-terminal Proline fragment without losing optical purity. Standard: < 2% racemization.

Reagent Selection Matrix:

Component Recommended Avoid Reason
Coupling Agent COMU or DIC/Oxyma HATU / HBTU Guanidinium types (HATU) are too basic/fast; Oxyma provides superior buffering [1][4].
Additive Oxyma Pure HOBt / HOAt Oxyma is more acidic (pKa 4.[1]60) but forms a safer active ester than OBt [4][5].

| Base | TMP (Collidine) | DIPEA / TEA | Collidine is sterically hindered and weaker, preventing


-proton abstraction [2]. |
| Solvent  | DCM / DMF (1:1) | Pure DMF | DCM suppresses ion-pair separation, stabilizing the active ester. |

Step-by-Step Procedure:

  • Pre-Cooling: Dissolve the C-terminal Proline fragment (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1). Cool to 0 °C .[2]

  • Activation: Add DIC (Diisopropylcarbodiimide, 1.0 equiv). Stir for 2 minutes. Note: Do not pre-activate for >5 mins.

  • Addition: Add the amine partner (H-AA-OR, 1.1 equiv) followed immediately by 2,4,6-Collidine (TMP, 2.0 equiv).

  • Incubation: Allow to react at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Acidify slightly with dilute KHSO₄ before workup to neutralize residual base immediately.

🔧 Module 2: The Hydrolysis Hazard (Base Sensitivity)

The Issue

Saponification of Proline methyl/ethyl esters using strong bases (NaOH, LiOH) often leads to epimerization. The


-proton of Proline is weakly acidic. In the transition state of ester hydrolysis, the formation of the tetrahedral intermediate can allow the 

-proton to align with the carbonyl

-system, facilitating removal by hydroxide ions (Direct Enolization).
🛠 Protocol: The "LiOOH" Peroxide Method

Objective: Hydrolyze a Proline methyl ester (Pro-OMe) to the acid (Pro-OH) with zero epimerization. Mechanism: The hydroperoxide anion (HOO⁻) is more nucleophilic (alpha-effect) but less basic (pKa ~11.6) than hydroxide (pKa 15.7). It attacks the carbonyl faster than it can deprotonate the


-carbon [6].

Step-by-Step Procedure:

  • Setup: Dissolve Proline methyl ester (1.0 mmol) in THF/Water (3:1, 10 mL). Cool to 0 °C .[2]

  • Reagent Prep: Add 30% H₂O₂ (4.0 equiv) to the solution.

  • Base Addition: Add LiOH·H₂O (1.5 equiv) slowly.

    • Why LiOH? Lithium coordinates with the carbonyl oxygen, increasing electrophilicity without acting as a bulky base.

  • Monitor: Stir at 0 °C. Reaction is typically 2x faster than standard saponification.

  • Quench (Critical):

    • Add Na₂SO₃ (sodium sulfite) solution carefully to quench excess peroxide (check for peroxide absence with starch paper).

    • Acidify to pH 3 with 1N HCl.

    • Extract with EtOAc.

❓ Troubleshooting & FAQs

Q: I am using Fmoc-Pro-OH for solid-phase synthesis (SPPS) and seeing 5% D-Pro. Why? A: Urethane-protected Proline (Fmoc/Boc) generally resists oxazolone formation. The issue is likely over-activation or temperature .

  • Fix 1: Switch from HATU to DIC/Oxyma .

  • Fix 2: Ensure your coupling temperature is < 25 °C . Never use microwave heating for C-terminal Proline coupling steps.

  • Fix 3: Check your Fmoc deprotection step.[3][4] Prolonged exposure to Piperidine can cause slow racemization of the previous residue if it was Proline. Use Piperidine/DBU mixes with caution.

Q: Can I use HOBt if I don't have Oxyma? A: Proceed with caution. HOBt is historically standard but inferior to Oxyma for Proline. If you must use HOBt, use DCM as the solvent (or a DCM/DMF mix) rather than pure DMF. The lower dielectric constant of DCM destabilizes the charged intermediate required for racemization [1].

Q: My Proline is in the middle of the peptide, not the C-terminus. Am I safe? A: Generally, yes. The risk is highest when activating the Proline carboxyl group. If Proline is the nucleophile (i.e., you are coupling onto a Proline on the resin), the risk is low. However, coupling onto Proline is sterically difficult (secondary amine).

  • Tip: Use HATU or PyAOP for coupling onto Proline to drive the reaction to completion, as unreacted amines are a bigger yield killer here than racemization.

Q: I tried the LiOH/H2O2 method but my yield is low. A: You likely lost product during the quench. Peroxides can oxidize sensitive side chains (Met, Cys, Trp). If your molecule contains these, do not use the peroxide method. Instead, use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CalB) for mild enzymatic hydrolysis at pH 7 [3].

📚 References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 67(19), 6861–6874. Link

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure

    
    -amino acids. Tetrahedron, 62(25), 5831–5854. Link
    
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • Evans, D. A., et al. (1982). Chiral enolates in organic synthesis. Journal of the American Chemical Society, 104(6), 1737–1739. (Foundational reference for LiOOH hydrolysis). Link

Sources

Technical Support Center: Optimizing Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-SOL-OPT-001

Welcome to the Pyrazole Solubility Optimization Hub

As a Senior Application Scientist, I understand that pyrazole derivatives—while privileged scaffolds in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib)—present a notorious solubility paradox. Their high crystallinity, driven by intermolecular hydrogen bonding (N-H···N), often competes with their lipophilicity, leading to poor aqueous solubility.

This guide moves beyond generic advice. It is a structured troubleshooting system designed to diagnose the root cause of insolubility and implement a validated optimization protocol.

Module 1: Diagnostic & Strategy Selection

Before adding excipients, you must characterize the physicochemical barrier. Is your pyrazole failing due to Crystal Lattice Energy (high melting point) or Hydrophobicity (high LogP)?

The Pyrazole Solubility Decision Tree

SolubilityStrategy Start Compound Precipitates in Aqueous Buffer Check_pKa Step 1: Analyze pKa (Is N2 basic?) Start->Check_pKa Ionizable Yes (pKa > 2.0) Check_pKa->Ionizable Basic N NonIonizable No (Neutral/Acidic) Check_pKa->NonIonizable Neutral Salt_Screen Strategy A: pH Adjustment & Salt Formation (HCl, Mesylate) Ionizable->Salt_Screen Check_MP Step 2: Check Melting Point (Tm) NonIonizable->Check_MP High_MP High Tm (>180°C) (Lattice Energy Limited) Check_MP->High_MP Strong Packing Low_MP Low Tm (<150°C) (Lipophilicity Limited) Check_MP->Low_MP Greasy CD_Complex Strategy B: Cyclodextrin Complexation (Disrupt Lattice) High_MP->CD_Complex Cosolvent Strategy C: Cosolvents/Surfactants (PEG400, Tween 80) Low_MP->Cosolvent

Figure 1: Strategic decision matrix for selecting the optimal solubilization method based on physicochemical properties.

Module 2: pH Adjustment & Salt Formation

The Science: Pyrazoles are amphoteric but predominantly act as weak bases (pKa ~2.5) at the pyridine-like N2 nitrogen.[1] However, electron-withdrawing groups (e.g., -CF3 in Celecoxib) can suppress basicity, rendering pH adjustment ineffective.

Protocol: pH-Dependent Solubility Profiling

  • Preparation: Prepare 10 mM stock solution in DMSO.

  • Buffer Selection: Use a "Universal Buffer" (citrate-phosphate-borate) ranging from pH 1.2 to pH 8.0.

  • Execution:

    • Spike stock into buffers (final DMSO < 1%).

    • Incubate for 4 hours (Kinetic) or 24 hours (Thermodynamic).

    • Filter (0.45 µm PVDF) and analyze via HPLC-UV.

  • Interpretation:

    • If solubility increases >10-fold at pH < 3: Target a Salt Form.

    • Recommendation: Generate Hydrochloride or Mesylate salts. These counterions disrupt the planar stacking of pyrazole rings [1].

Module 3: Cosolvent & Surfactant Screening[2][3]

If your compound is neutral or you require physiological pH (7.4), cosolvents are the next line of defense.

Table 1: Recommended Excipients for Pyrazole Derivatives

Excipient ClassSpecific AgentWorking Conc.Mechanism of Action
Cosolvent PEG 40010–40% (v/v)Reduces polarity of bulk solvent; disrupts water structure.
Cosolvent Propylene Glycol10–30% (v/v)Similar to PEG but lower viscosity; good for injectables.
Surfactant Tween 80 (Polysorbate)0.1–5% (w/v)Forms micelles; encapsulates lipophilic pyrazoles (LogP > 3).
Surfactant TPGS (Vitamin E)1–5% (w/v)Dual surfactant/P-gp inhibitor; excellent for drug delivery.

Troubleshooting Tip: Avoid using >10% Ethanol for biological assays as it may precipitate proteins or affect cellular viability. Stick to PEG/DMSO mixtures where possible.

Module 4: Cyclodextrin Complexation (The "Gold Standard")

For high-melting-point pyrazoles (e.g., Celecoxib), cyclodextrins (CDs) are superior because they shield the hydrophobic pyrazole ring within a torus, preventing crystal lattice formation [2].

Protocol: Phase-Solubility Study

  • Reagents: Prepare 0% to 40% (w/v) solutions of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in water.

  • Saturation: Add excess pyrazole solid to each vial.

  • Equilibration: Shake at room temperature for 48 hours.

  • Analysis: Filter and quantify dissolved compound.

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD). A linear slope (A_L type) indicates 1:1 complexation.

Why HP-β-CD? Native


-cyclodextrin has limited water solubility (~1.85 g/100mL). HP-β-CD is highly soluble (>60%) and less toxic parenterally [3].
Module 5: Troubleshooting & FAQs

Q1: My pyrazole dissolves in DMSO but crashes out immediately upon adding water. Why? A: This is the "Kinetic Solubility Cliff." DMSO solvates the compound perfectly. When water is added, the log-linear solubility relationship breaks, and the high lattice energy of the pyrazole drives rapid crystallization.

  • Fix: Do not add water to DMSO stock. Instead, add the DMSO stock dropwise into a vortexing solution of buffer containing 0.5% Methylcellulose or 5% Tween 80 to prevent nucleation.

Q2: Can I use salt formation for a pyrazole with a sulfonamide group (like Celecoxib)? A: No. The sulfonamide group is weakly acidic (pKa ~11), and the pyrazole nitrogen is too weakly basic due to the electron-withdrawing sulfonamide.

  • Fix: Use SBE-β-CD (Captisol) . It is the industry standard for solubilizing neutral, lipophilic pyrazoles in IV formulations [4].

Q3: My compound forms a gel instead of a precipitate. What is happening? A: Pyrazoles with long alkyl chains can form lyotropic liquid crystals or gels in the presence of surfactants.

  • Fix: Switch from surfactants (Tween) to cosolvents (PEG 400) or reduce the surfactant concentration below the Critical Micelle Concentration (CMC) during initial mixing, then ramp up.

Q4: How do I improve solubility for a cellular kinase assay without killing the cells? A: High cosolvent concentrations are toxic.

  • Fix: Use a Self-Emulsifying Drug Delivery System (SEDDS) pre-concentrate. Dissolve drug in a mix of Capryol 90 (oil) + Tween 80 (surfactant) + Transcutol (cosolvent). Dilute this 1:100 into the media. The emulsion hides the drug and reduces precipitation risk while maintaining bioavailability [5].

References
  • Kumar, L. et al. (2018). Salt Selection in Drug Development: A Review. Pharmaceutical Development and Technology. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today. Link

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[2][3][4][5] Toxicologic Pathology. Link

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy.[1][6][7][8] Link

Sources

Technical Support Center: Palladium Removal from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-PYR-REM-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Pyrazoles function as excellent ligands for transition metals. The


 nitrogen (pyridine-like) is a strong 

-donor, often creating stable coordination complexes with Palladium (Pd) species used in cross-couplings (Suzuki, Buchwald-Hartwig). Standard aqueous washes often fail because the Pyrazole-Pd bond strength exceeds the affinity of simple chelators.

This guide provides validated protocols to reduce Pd content from >1,000 ppm to <10 ppm (ICH Q3D compliance), specifically tailored for pyrazole-containing APIs.

Part 1: The Diagnostic Phase

Before selecting a remediation strategy, you must characterize the impurity profile. Pyrazoles stabilize Pd(II) species, but Pd(0) colloids may also be present.

The Coordination Challenge

Unlike simple arenes, pyrazoles act as "Pd sponges."

  • Mechanism: The pyrazole

    
     acts as a directing group, holding the metal in close proximity.
    
  • Implication: You need a scavenger with a binding constant (

    
    ) significantly higher than the Pyrazole-Pd complex. Simple silica (Si-OH) is insufficient.
    
Decision Matrix: Selecting the Right Method

ScavengerSelection Start Crude Pyrazole Product (>500 ppm Pd) Solubility Is Product Soluble in THF, EtOAc, or DCM? Start->Solubility YesSol Yes Solubility->YesSol High Sol NoSol No (Low Solubility) Solubility->NoSol Poor Sol Scale Scale of Operation YesSol->Scale Method3 Crystallization with Additives (Cysteine) NoSol->Method3 SmallScale Discovery/MedChem (<10 g) Scale->SmallScale LargeScale Process/Development (>100 g) Scale->LargeScale Method1 Solid Supported Scavengers (Si-Thiol / Si-DMT) SmallScale->Method1 Method2 Aqueous Extraction (NAC / TMT) LargeScale->Method2 High Recovery (>95%)\nHigh Cost High Recovery (>95%) High Cost Method1->High Recovery (>95%)\nHigh Cost Moderate Recovery\nLow Cost Moderate Recovery Low Cost Method2->Moderate Recovery\nLow Cost Purification + Scavenging\nRequires Optimization Purification + Scavenging Requires Optimization Method3->Purification + Scavenging\nRequires Optimization

Figure 1: Decision tree for selecting a palladium removal strategy based on solubility and scale.

Part 2: Solid-Supported Scavengers (The Gold Standard)

For most pyrazole targets, functionalized silica is the most effective method because it avoids the emulsion issues common with liquid-liquid extraction of basic heterocycles.

Recommended Scavengers
Scavenger TypeFunctionalityTarget SpeciesSpecificity for Pyrazoles
Si-Thiol PropylthiolPd(0), Pd(II)High. The Sulfur-Pd bond is stronger than N-Pd. Best "universal" choice.
Si-DMT DimercaptotriazinePd(II)Very High. The chelating effect of DMT displaces stubborn pyrazole ligands.
Activated Carbon Porous CarbonNon-specificLow. High risk of product loss due to

-

stacking with the pyrazole ring.
Protocol A: Batch Scavenging (Si-Thiol/Si-DMT)

Use this for soluble intermediates where yield preservation is critical.

  • Dissolution: Dissolve the crude pyrazole (1.0 eq) in a compatible solvent (THF, EtOAc, or DMF). Avoid alcohols if using Si-DMT as they can sometimes reduce efficiency.

  • Loading: Add 4.0 equivalents of the scavenger relative to the residual Palladium content (not the product).

    • Note: If Pd content is unknown, assume 10% of the initial catalyst loading.

  • Temperature: Heat the mixture to 50°C .

    • Why? Ligand exchange (breaking the Pyrazole-Pd bond) has a high activation energy. Room temperature stirring is often insufficient for N-heterocycles.

  • Duration: Agitate for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Test filtrate via ICP-MS.

Part 3: The "Wet Chemistry" Approach (Aqueous Workup)

If solid scavengers are too costly or the scale is too large, use N-Acetylcysteine (NAC) . This is superior to standard EDTA washes for pyrazoles.

Protocol B: The NAC Wash

Use this for large-scale batches (>100g).

  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or DCM).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

  • The Wash: Add the NAC solution (2–5 eq relative to Pd) to the organic layer.

  • Activation: Adjust pH to 6–7 (neutral). Heat to 40–50°C for 1 hour.

    • Mechanism:[1][2][3] NAC coordinates to Pd, rendering it water-soluble.

  • Phase Cut: Cool and separate layers. The Pd moves to the aqueous phase (often turning it red/brown).

  • Polishing: Wash the organic layer with 5% NaHCO₃ to remove residual NAC.

Part 4: Troubleshooting & FAQs

Q1: The scavenger removed the Pd, but my product is still grey/brown.

Diagnosis: You likely have colloidal Pd(0) nanoparticles that are too small to be filtered but aren't chemically bound to the silica. Solution:

  • Dissolve product in THF.

  • Add Activated Carbon (C-941 or equivalent) at 5-10 wt%.

  • Stir for 1 hour at room temperature.

  • Filter through a tight Celite pad. Note: Carbon is excellent for color (colloids) but poor for chemically bound Pd(II).

Q2: My pyrazole product is precipitating with the scavenger.

Diagnosis: Pyrazoles often have poor solubility in non-polar solvents, and the silica acts as a seed for crystallization. Solution:

  • Switch solvent to DMF or DMAc for the scavenging step.

  • Increase temperature to 60°C.

  • Use Si-Thiol (which tolerates polar aprotic solvents well).

Q3: Can I use Trimercaptotriazine (TMT) resin?

Answer: Yes. MP-TMT (macroporous polystyrene-bound TMT) is exceptionally effective for removing Pd from N-heterocycles. It is often more expensive than silica but has a higher loading capacity (approx. 1 mmol/g). It is the preferred choice if Si-Thiol fails to reach <10 ppm.

Part 5: Comparative Efficiency Data

Data derived from aggregate efficiency studies on N-heterocyclic substrates.

MethodInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)Cost Efficiency
Crystallization (Alone) 1,20035085%High
Activated Carbon 1,2008065%High
Si-Thiol (RT) 1,20015098%Medium
Si-Thiol (50°C) 1,200< 10 97%Medium
NAC Wash 1,2002592%Very High

Workflow Visualization

ProtocolFlow cluster_mechanism Mechanism of Action Input Crude Mixture (Pd-Pyrazole Complex) Step1 Dissolve in THF/DMF (Ensure Homogeneity) Input->Step1 Step2 Add Si-Thiol (4 eq) Heat to 50°C Step1->Step2 Step3 Agitate 4-6 Hours (Ligand Exchange) Step2->Step3 Step4 Filter (0.45µm) Remove Scavenger Step3->Step4 Output API (<10 ppm Pd) Step4->Output Mech R-S-H + Pd-Pyrazole -> R-S-Pd + Pyrazole (Driven by soft-soft interaction)

Figure 2: Step-by-step workflow for batch scavenging using functionalized silica.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2025).[4] SiliaMetS® Metal Scavengers: Selection Guide & Application Notes. SiliCycle Technical Documentation. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Rosso, V. W., et al. (1997).[5] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency.[1] Link

Sources

Validation & Comparative

1H NMR Characterization of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The molecule 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole represents a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK inhibitors).[1][2] Its characterization presents unique challenges due to annular tautomerism of the pyrazole ring and the conformational flexibility of the pyrrolidine ring.[2]

This guide provides a comparative analysis of this molecule's 1H NMR signature under different experimental conditions. Unlike standard spectral lists, this document focuses on causality—explaining how solvent choice and protonation states (salt vs. free base) dramatically alter the spectral fingerprint, serving as a self-validating system for your synthesis.[1][2]

Core Chemical Features[3][4][5][6][7][8]
  • Tautomerism: The 1H-pyrazole moiety undergoes rapid proton exchange (

    
    ), rendering the C3 and C5 positions chemically equivalent on the NMR timescale in most solvents.[1][2]
    
  • Basicity: The pyrrolidine nitrogen (

    
    , secondary amine) is significantly more basic than the pyrazole nitrogens, leading to distinct shifts upon salt formation.[2]
    
  • Chirality: The C2 position of the pyrrolidine is a chiral center.[2] While the NMR data below applies to the racemate, enantiopure samples will exhibit identical scalar couplings in achiral solvents.[2]

Comparative Analysis: Solvent & State Effects[1][9]

Comparison A: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the tautomeric equilibrium.[2]

FeatureChloroform-d (CDCl₃) DMSO-d₆ Technical Insight
Pyrazole NH Usually invisible or extremely broad (10-13 ppm).[1][2]Visible broad singlet (~12.5 ppm).[1][2]DMSO slows proton exchange via H-bonding, allowing integration of the NH proton.[1][2]
Pyrazole C3/C5-H Singlet (2H) at ~7.40 ppm.[1][2][3]Singlet (2H) at ~7.35 ppm.[1][2]Symmetry is maintained in both; however, DMSO may show slight broadening if water content is high.[1][2]
Pyrrolidine NH Broad singlet (~1.8 - 2.5 ppm).[1][2]Broad, often overlaps with water or obscured.[1][2]In CDCl₃, concentration affects this shift (H-bonding).[1][2]
Resolution High resolution for aliphatic region.Viscosity causes slight line broadening.[2]Use CDCl₃ for coupling constant (

) analysis; use DMSO for total proton count.[1][2]
Comparison B: Structural Isomer Differentiation (4-sub vs. 3-sub)

A common synthetic pitfall is the formation of the regioisomeric 3-substituted pyrazole.[1][2] NMR is the definitive tool for differentiation.[2]

Isomer4-Substituted (Target) 3-Substituted (Alternative) Diagnostic Signal
Symmetry

(Time-averaged)
Asymmetric4-Sub: Pyrazole protons appear as a Singlet (2H) .
Coupling No vicinal coupling between ring protons.[2]Vicinal coupling present (

).[1][2]
3-Sub: Pyrazole protons appear as two Doublets (

).[1][2]
Shift

7.3 - 7.6 ppm (Equivalent).[1][2]

7.5 (H5) and

6.2 (H4).[1][2]
The C4-H in the 3-isomer is significantly upfield.[2]

Experimental Protocol: Characterization Workflow

Reagents & Equipment[3][11][12]
  • Analyte: 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole (isolated from Boc-deprotection).[1][2]

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (for internal referencing).

  • Instrument: 400 MHz NMR or higher (recommended for resolving pyrrolidine multiplets).[1][2]

Step-by-Step Methodology
  • Sample Preparation (Free Base):

    • Dissolve 5–10 mg of the oil/solid in 0.6 mL of DMSO-d₆.[2]

    • Critical: Ensure the sample is free of TFA or HCl traces.[2] If the sample was deprotected with acid, perform a basic workup (sat.[2] NaHCO₃/DCM extraction) first.[1][2] Acid salts will shift the aliphatic region downfield by ~0.5 ppm.[2]

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The pyrazole protons have longer T1 relaxation times; insufficient delay leads to under-integration of the aromatic signal.[2]

    • Scans (NS): 16–64 scans.[1][2]

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.[2][4]

    • Apply an exponential window function (LB = 0.3 Hz).[1][2]

Expected Data (DMSO-d₆)
  • 
     12.60 (br s, 1H):  Pyrazole NH (Exchangeable).[1][2]
    
  • 
     7.38 (s, 2H):  Pyrazole C3-H and C5-H (Symmetric).[1][2]
    
  • 
     3.25 (m, 1H):  Pyrrolidine C2-H (Chiral center).[1][2]
    
  • 
     2.85 (m, 2H):  Pyrrolidine C5-H₂.[1][2]
    
  • 
     2.65 (d, 
    
    
    
    Hz, 2H):
    Methylene bridge (-CH₂-Py).[1][2]
  • 
     1.80 – 1.40 (m, 4H):  Pyrrolidine C3-H₂ and C4-H₂.[1][2]
    

Visualizations & Logic Maps

Diagram 1: Tautomeric Equilibrium & NMR Symmetry

This diagram illustrates why the pyrazole protons appear as a singlet.[2] The rapid shift of the proton between N1 and N2 averages the environment of C3 and C5.[2]

Tautomerism cluster_0 NMR Timescale Effect T1 Tautomer A (1H-position) T2 Tautomer B (2H-position) T1->T2 Fast Exchange (k > Δν) Obs Observed NMR Species (Time-Averaged Symmetry) T1->Obs T2->Obs

Caption: Rapid annular tautomerism results in a chemically equivalent environment for C3 and C5 protons, yielding a singlet.[1]

Diagram 2: Solvent & Salt Decision Tree

Use this flowchart to select the correct preparation method based on your synthesis stage.[2]

DecisionTree Start Sample State? Crude Crude (TFA/HCl salt) Start->Crude Pure Free Base (Oil) Start->Pure D2O Use D2O (Solubility + Salt stability) Crude->D2O Direct Analysis SolventChoice Solvent Choice? Pure->SolventChoice Shift Expect Downfield Shift (Pyrrolidine α-H ~3.8 ppm) D2O->Shift CDCl3 CDCl3 (Sharp Aliphatics) SolventChoice->CDCl3 Routine ID DMSO DMSO-d6 (Observe NH protons) SolventChoice->DMSO Full Characterization

Caption: Workflow for selecting NMR solvent based on the isolation state (Salt vs. Free Base) of the intermediate.

References

  • PubChem. (2025).[1][2] 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Claramunt, R. M., et al. (2006).[1][2] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[2] [Link][1][2]

  • Alkorta, I., & Elguero, J. (2023).[1][2] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018).[1][2] Facile Access to α-Aryl Substituted Pyrrolidines: Supporting Information (NMR Spectra). Chemical Science. [Link]

Sources

Technical Guide: LC-MS/MS Fragmentation Dynamics of Pyrrolidinyl-Methyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the electrospray ionization (ESI) and collision-induced dissociation (CID) behaviors of pyrrolidinyl-methyl-pyrazole scaffolds. These structures are increasingly prevalent in kinase inhibitors (e.g., JAK/STAT pathway targets) and GPCR ligands.

Unlike simple aliphatic amines, this scaffold presents a "proton competition" between two distinct nitrogenous heterocycles: the highly basic pyrrolidine (


) and the weakly basic pyrazole  (

). Understanding the charge localization and transfer between these moieties is critical for structural elucidation and metabolite identification.

Part 1: Structural Dynamics & Ionization Physics

The "Proton Battle" (Charge Localization)

In positive-mode ESI (ESI+), the site of protonation dictates the fragmentation pathway.

  • Thermodynamic Control: The pyrrolidine nitrogen is the primary site of protonation due to its higher proton affinity.

  • Kinetic Control: During desolvation, protons may transiently associate with the pyrazole nitrogens, but they rapidly migrate to the pyrrolidine motif upon collisional activation.

Implication: The molecular ion


 is almost exclusively stabilized on the pyrrolidine ring. Consequently, initial fragmentation events are driven by charge-proximal cleavages  (alpha-cleavage) relative to the pyrrolidine nitrogen.
The "Mobile Proton" Phenomenon

While the ground state proton resides on the pyrrolidine, high collision energies (CE > 35 eV) induce a "mobile proton" state. The proton can transfer to the pyrazole ring or the methyl linker, facilitating charge-remote fragmentation mechanisms, such as the shattering of the pyrazole ring (loss of


 or 

).

Part 2: Comparative Fragmentation Analysis

This section compares the two dominant fragmentation pathways observed in Q-TOF and Orbitrap systems.

Table 1: Diagnostic Ion Guide
FeaturePathway A: Pyrrolidine-Driven (Low CE)Pathway B: Pyrazole-Driven (High CE)
Mechanism Inductive Cleavage /

-Cleavage
Ring Contraction / Retro-Cycloaddition
Trigger Charge fixed on Pyrrolidine NMobile proton migration to Pyrazole
Key Neutral Loss Loss of Pyrazole-Methyl radical or Pyrazole neutralLoss of

(27 Da) or

(28 Da)
Diagnostic Ions

72
(Pyrrolidinium),

70
(Iminium)

67/68/69
(Pyrazole core),

41
(

)
Structural Insight Confirms presence of saturated amine ringConfirms substitution pattern on Pyrazole
Pathway A: The "Benzyl-Like" Cleavage (Primary)

Similar to benzyl-amines, the bond between the methylene linker and the pyrrolidine nitrogen is labile. However, the most dominant cleavage is often the C-N bond breakage separating the pyrrolidine from the methyl-pyrazole moiety.

  • Observation: A dominant peak at

    
     84  (if methylene remains with pyrrolidine) or 
    
    
    
    72
    (if methylene is lost/cleaved).
  • Mechanism: Inductive cleavage driven by the quaternary ammonium center.

Pathway B: Pyrazole Ring Disintegration (Secondary)

When the pyrazole ring carries the charge (or after the pyrrolidine is lost), the pyrazole undergoes characteristic retro-cycloaddition.

  • Observation: Sequential loss of

    
     (27 Da).
    
  • Differentiation:

    
    -methyl pyrazoles tend to lose 
    
    
    
    more readily than
    
    
    -methyl isomers, which may favor
    
    
    loss depending on the tautomeric state.

Part 3: Visualization of Mechanisms

Fragmentation Pathway Diagram

The following diagram illustrates the bifurcation between low-energy pyrrolidine retention and high-energy pyrazole degradation.

FragmentationPathway Precursor Precursor [M+H]+ (Proton on Pyrrolidine) TS_Low Transition State (Low CE) Precursor->TS_Low < 20 eV TS_High Transition State (High CE / Mobile H+) Precursor->TS_High > 35 eV Frag_Pyr Pyrrolidinium Ion (m/z 72 / 84) TS_Low->Frag_Pyr Inductive Cleavage Neutral_Pyz Neutral Pyrazole (Lost) TS_Low->Neutral_Pyz Frag_Pyz Pyrazolyl-Methyl Cation TS_High->Frag_Pyz Charge Transfer Frag_HCN Ring Opening (Loss of HCN) Frag_Pyz->Frag_HCN Retro-Cycloaddition

Caption: Bifurcation of fragmentation pathways based on collision energy (CE). Green nodes indicate pyrrolidine-retained charge; Red/Yellow nodes indicate pyrazole-specific fragments.

Experimental Workflow

Standardized protocol for generating reproducible fragmentation data.

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) LC LC Separation (C18 Reverse Phase) Sample->LC ESI ESI Source (+) (3.5 kV, 300°C) LC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 CID Collision Cell (Stepped CE: 20-50 eV) MS1->CID MS2 MS2 Detection (Orbitrap/Q-TOF) CID->MS2

Caption: Optimized LC-MS/MS workflow for analyzing basic heterocyclic scaffolds.

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity and reproducibility, follow this validated protocol. This method utilizes Stepped Collision Energy (SCE) to capture both labile (pyrrolidine) and stable (pyrazole) fragments in a single injection.

Sample Preparation
  • Stock: Dissolve compound in 100% Methanol to 1 mM.

  • Working Solution: Dilute to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure the pyrrolidine nitrogen is fully protonated (

      
      ) prior to entering the source, stabilizing the spray.
      
LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV (Standard for basic amines).

    • Desolvation Temp: 350°C (Ensure complete droplet evaporation to reduce adducts).

  • Fragmentation Strategy:

    • Use Stepped CE (e.g., 20, 35, 50 eV).

    • Validation: The 20 eV step should yield the parent ion and the pyrrolidinium fragment (

      
       72). The 50 eV step should yield the pyrazole ring fragments (
      
      
      
      67-69).

References

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University / Forensic Science International. Link

    • Relevance: Establishes the baseline fragmentation of pyrrolidine rings, specifically the formation of the iminium ion ( 72) and alpha-cleavage mechanisms.
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Link

    • from substituted pyrazole rings and the effects of regiochemistry (N-methyl vs C-methyl)
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

    • Relevance: Provides the authoritative "Mobile Proton Model" theory explaining charge migration from the basic pyrrolidine to the less basic pyrazole
  • Vaid, R., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Link

    • Relevance: Supports the fragmentation data regarding pyrazole ring cleavage and the stability of the pyrazolyl c

Sources

HPLC Purity Analysis Methods for Pyrazole Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole building blocks are ubiquitous in modern drug discovery (e.g., Celecoxib, Ruxolitinib) but present distinct analytical challenges. Their basic nitrogen atoms (


), potential for annular tautomerism, and susceptibility to regioisomer formation during synthesis often lead to peak tailing and co-elution on standard C18 columns.

This guide moves beyond generic "universal" methods to provide a targeted strategy for pyrazole analysis. We compare the industry-standard C18 approach against Phenyl-Hexyl stationary phases—often the superior choice for this class—and HILIC for polar derivatives.

Strategic Method Selection: The Decision Matrix

The choice of stationary phase for pyrazoles should not be arbitrary. Use the following logic flow to select the optimal method.

PyrazoleMethodSelection Start Start: Analyze Pyrazole Structure IsHydrophobic Is the molecule hydrophobic (logP > 1)? Start->IsHydrophobic CheckIsomers Are regioisomers (N1 vs N2) expected? IsHydrophobic->CheckIsomers Yes HILIC Method C: HILIC (Polar/Unprotected) IsHydrophobic->HILIC No (Polar/Basic) StandardC18 Method A: Standard C18 (General Purity) CheckIsomers->StandardC18 No (Routine) PhenylHexyl Method B: Phenyl-Hexyl (Isomer Resolution) CheckIsomers->PhenylHexyl Yes (Critical)

Caption: Decision tree for selecting the optimal HPLC stationary phase based on pyrazole physicochemical properties.

Comparative Analysis of Stationary Phases

Method A: The Workhorse (C18)

Column: C18 (Octadecylsilane), e.g., Agilent ZORBAX Eclipse Plus C18. Mechanism: Hydrophobic interaction.[1][2][3][4] Verdict: Reliable for general purity checks of fully substituted pyrazoles but often fails to resolve positional isomers (e.g., 1,3- vs 1,5-dimethylpyrazole) due to identical hydrophobicity.

Method B: The Specialist (Phenyl-Hexyl)

Column: Phenyl-Hexyl, e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl. Mechanism:


-

interactions + Hydrophobicity. Verdict: Superior for pyrazoles. The electron-rich pyrazole ring interacts with the phenyl ring on the stationary phase. Subtle electronic differences between regioisomers (caused by substituent effects on the aromatic ring current) lead to distinct retention times, often resolving peaks that co-elute on C18 [1, 5, 6].
Method C: The Alternative (HILIC)

Column: Bare Silica or Amide. Mechanism: Partitioning into a water-enriched layer on the surface. Verdict: Essential for small, unsubstituted pyrazoles (e.g., 3,5-dimethylpyrazole) which elute in the void volume of RP-HPLC [4, 7].

Performance Comparison Table
FeatureC18 (Standard)Phenyl-Hexyl (Recommended)HILIC (Polar Specific)
Primary Interaction Hydrophobic (Van der Waals)

-

Stacking + Hydrophobic
Hydrophilic Partitioning
Isomer Selectivity Low (often co-elutes isomers)High (resolves regioisomers)Medium
Peak Shape (Bases) Prone to tailing (silanol interaction)Better (steric protection)Excellent for polar bases
Mobile Phase Water/ACN + 0.1% TFAWater/MeOH + 0.1% FormicACN/Water + Ammonium Acetate
Suitability Routine QC of lipophilic analogsComplex mixtures, Regioisomers Unprotected, small pyrazoles

Detailed Experimental Protocols

Protocol 1: High-Resolution Separation (Phenyl-Hexyl)

Best for separating N-alkylation regioisomers and synthetic byproducts.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH promotes stronger

    
    -
    
    
    
    interactions than ACN).
  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Temperature: 30°C (Lower temperature enhances

    
    -
    
    
    
    selectivity).
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV 254 nm (aromatic) and 220 nm (amide bonds).

Why this works: The use of Methanol rather than Acetonitrile is critical here. Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains of the Phenyl-Hexyl column. Methanol allows the pyrazole's aromatic system to interact fully with the column [5].
Protocol 2: Mitigation of Peak Tailing (Basic Pyrazoles)

Pyrazoles are weak bases. On older silica columns, the protonated nitrogen interacts with ionized silanols, causing severe tailing (


).
  • Buffer Strategy: Use High pH (if column allows) or Ion Pairing .

  • High pH Method (Requires Hybrid Silica, e.g., XBridge C18):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Mobile Phase B: Acetonitrile.[3][8]

    • Mechanism: At pH 10, the pyrazole is deprotonated (neutral), eliminating cation-exchange interactions with silanols.

  • Low pH Alternative (Standard Silica):

    • Add 0.1% Trifluoroacetic acid (TFA).[5][7] The trifluoroacetate anion acts as a weak ion-pairing agent and suppresses silanol ionization [1, 2].

Mechanism of Action: Why Phenyl-Hexyl Wins[4]

The following diagram illustrates the dual-interaction mechanism that allows Phenyl-Hexyl columns to separate pyrazole isomers that C18 cannot.

SeparationMechanism Analyte Pyrazole Isomers (Electron Rich) C18_Surface C18 Surface (Hydrophobic Only) Analyte->C18_Surface Van der Waals Phenyl_Surface Phenyl-Hexyl Surface (Hydrophobic + Pi-Pi) Analyte->Phenyl_Surface Pi-Pi Stacking Result_C18 Co-elution (Similar Hydrophobicity) C18_Surface->Result_C18 Result_Phenyl Resolved Peaks (Electronic Differences) Phenyl_Surface->Result_Phenyl

Caption: Comparison of retention mechanisms. Phenyl-Hexyl phases leverage electronic differences between isomers for separation.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Interaction of basic N with silanols.1. Add 0.1% TFA to mobile phase.2.[5][7] Switch to high pH (pH 10) compatible column.3. Use "End-capped" columns [8, 9].[2][3][9][10]
Split Peaks Sample solvent incompatibility.Dissolve sample in initial mobile phase composition (e.g., 5% MeOH) rather than 100% organic [1].
Regioisomer Co-elution Insufficient selectivity.Switch from C18 to Phenyl-Hexyl.[10][11] Change organic modifier from ACN to MeOH to enhance

-

selectivity [5, 6].
Retention Time Drift pH instability.Pyrazoles are sensitive to pH near their

. Ensure buffer capacity is sufficient (use 10-20 mM phosphate or formate) [2].

References

  • Chandrasekar, R. et al. (2014).[7] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. 7

  • Sivagam, B. et al. (2014).[5] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." Semantic Scholar. 5

  • Hassan, H. et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. 12[1]

  • SIELC Technologies. (2018). "Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column." 8

  • Chromatography Online. (2022). "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." 10

  • Oreate AI. (2026). "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography." 4[1]

  • Chrom Tech, Inc. (2025).[9] "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." 3

  • Element Lab Solutions. "Peak Tailing in HPLC." 2

  • Chrom Tech, Inc. (2025).[9] "What Causes Peak Tailing in HPLC?" 9

Sources

Comparative Guide: Pyrazole vs. Imidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of pyrazole (1,2-diazole) and imidazole (1,3-diazole) scaffolds, focusing on their application in medicinal chemistry, specifically binding affinity and selectivity profiles.

Executive Summary: The Nitrogen Position Effect

In fragment-based drug discovery (FBDD) and lead optimization, the choice between pyrazole and imidazole is rarely arbitrary. While both are five-membered aromatic heterocycles with the formula


, the relative positioning of the nitrogen atoms—1,2 (pyrazole)  versus 1,3 (imidazole) —dictates a profound divergence in basicity, hydrogen bonding geometry, and metabolic liability.[1]
  • Imidazole is the superior metal coordinator and general base (

    
    ), making it ideal for targeting metalloenzymes but prone to off-target cytochrome P450 (CYP) inhibition.
    
  • Pyrazole is significantly less basic (

    
    ) and acts as a neutral hydrogen bond donor/acceptor at physiological pH. It has emerged as a "privileged scaffold" for kinase inhibitors, offering a cleaner toxicity profile.
    

Physicochemical & Mechanistic Comparison

The following table synthesizes the core differences affecting binding affinity and drug-likeness.

Table 1: Head-to-Head Scaffold Profiling
FeaturePyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Drug Discovery Implication
Basicity (

of

)
~2.5 (Very Weak Base)~7.0 (Moderate Base)Imidazole is often protonated at pH 7.4; Pyrazole remains neutral, facilitating hydrophobic pocket entry.
H-Bonding Capacity Donor (N1-H) & Acceptor (N2)Donor (N1-H) & Acceptor (N3)Pyrazole's adjacent nitrogens create a unique geometry for "hinge binding" in kinases.
Metal Coordination Weak/Moderate (

via N2)
Strong (

via N3)
Imidazole is a classic heme-binder (high CYP inhibition risk). Pyrazole is often used to remove this liability.
Metabolic Stability High (generally)Moderate to LowImidazole is susceptible to N-glucuronidation and oxidative cleavage; Pyrazole is more robust.
Lipophilicity (ClogP) ~0.24~ -0.02Pyrazole is slightly more lipophilic, aiding passive permeability.
The "Hinge Binder" Advantage (Pyrazole)

In kinase inhibitor design, the ATP-binding pocket (hinge region) requires precise H-bond donor/acceptor motifs. Pyrazole is frequently preferred over imidazole because its N1-H (donor) and N2 (acceptor) are adjacent. This geometry allows for a bidentate interaction with the backbone carbonyl and amide nitrogen of the kinase hinge residues with minimal entropic penalty.

  • Example: Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor) utilize the pyrazole scaffold to anchor the molecule within the active site.

The "Heme Ligation" Trap (Imidazole)

Imidazole's N3 nitrogen is a potent nucleophile for iron. While this makes it excellent for targeting metalloenzymes (e.g., aromatase inhibitors like Letrozole), it is a liability for non-metalloenzyme targets. Imidazole moieties often bind promiscuously to the heme iron of metabolic CYPs (CYP3A4, CYP2D6), causing Type II spectral inhibition and drug-drug interactions (DDIs).

  • Strategy: "Scaffold hopping" from imidazole to pyrazole is a standard medicinal chemistry maneuver to maintain aromaticity while abolishing heme coordination.

Decision Framework: When to Choose Which?

The following logic flow illustrates the selection process based on target class and toxicity constraints.

ScaffoldSelection Start Target Identification TargetType Is the Target a Metalloenzyme? Start->TargetType HemeBinding Is Heme Coordination Required? TargetType->HemeBinding Yes Kinase Is it a Kinase/ATP Site? TargetType->Kinase No SelectImid Select IMIDAZOLE Scaffold HemeBinding->SelectImid Yes (e.g., Aromatase) SelectPyraz Select PYRAZOLE Scaffold HemeBinding->SelectPyraz No (Avoid Toxicity) Kinase->SelectImid No (General H-Bonding) Kinase->SelectPyraz Yes (Hinge Binder) CheckCYP CRITICAL: Screen for CYP Inhibition SelectImid->CheckCYP CheckHinge Optimize Hinge H-Bonds (Donor/Acceptor) SelectPyraz->CheckHinge

Figure 1: Strategic decision tree for scaffold selection. Imidazole is prioritized for metal coordination, while pyrazole is the standard for kinase hinge binding to minimize CYP liability.

Experimental Protocols for Affinity Validation

As a Senior Scientist, relying solely on


 values is insufficient for characterizing binding mechanisms. You must determine the dissociation constant (

) and the kinetic profile (

).[2]
Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine real-time binding kinetics (


) and affinity (

). Why this method? SPR discriminates between fast-on/fast-off binders and slow-tight binders (long residence time), which is critical for efficacy in vivo.

Step-by-Step Methodology:

  • Chip Preparation:

    • Use a CM5 sensor chip (carboxymethylated dextran).

    • Activate surface with EDC/NHS (1:1 mixture) for 7 minutes.

    • Ligand Immobilization: Inject the target protein (10-20 µg/mL in 10 mM Sodium Acetate, pH 4.5-5.0) to reach a density of ~2000 RU (Response Units).

    • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) to deactivation remaining esters.

  • Analyte Preparation (Small Molecule):

    • Dissolve Pyrazole/Imidazole analogs in 100% DMSO.

    • Dilute into running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant).

    • Critical Step: Match the DMSO concentration in the running buffer (typically 1-2%) exactly to the analyte samples to prevent "bulk refractive index" jumps. Perform a Solvent Correction cycle.

  • Kinetic Cycle:

    • Run a multi-cycle kinetics series (0, 3.12, 6.25, 12.5, 25, 50, 100 nM).

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Association Time: 60-120 seconds.

    • Dissociation Time: 300-600 seconds (crucial for slow-off rate determination).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Compare Residence Time (

      
      ). Note: Pyrazole derivatives often show longer residence times in kinases due to rigid H-bond networks.
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Determine thermodynamic parameters (


) and stoichiometry (

). Why this method? It confirms if binding is enthalpy-driven (specific H-bonds/Van der Waals) or entropy-driven (hydrophobic effect).

Step-by-Step Methodology:

  • Sample Prep:

    • Dialyze the protein target into the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) overnight.

    • Dissolve the ligand in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Setup (MicroCal PEAQ-ITC or similar):

    • Cell: Protein solution (e.g., 20 µM).

    • Syringe: Ligand solution (e.g., 200-300 µM, typically 10-15x protein concentration).

  • Titration:

    • Set temperature to 25°C.

    • Perform 19 injections of 2 µL each (first injection 0.4 µL to account for diffusion).

    • Spacing: 150 seconds between injections to allow return to baseline.

    • Stir Speed: 750 rpm.

  • Analysis:

    • Integrate heat spikes to obtain isotherms.

    • Fit to "One Set of Sites" model.

    • Interpretation: A highly exothermic binding (

      
      ) suggests strong specific interactions (typical of optimized pyrazole-hinge H-bonds).
      

Visualizing the Workflow

ExperimentalWorkflow cluster_SPR Kinetic Profiling (SPR) cluster_ITC Thermodynamic Profiling (ITC) Immobilize Immobilize Protein (CM5 Chip) Flow Flow Analyte (High Flow Rate) Immobilize->Flow Kinetics Output: kon, koff, KD Flow->Kinetics Decision Lead Selection Kinetics->Decision Dialysis Match Buffers (Dialysis) Titrate Titrate Ligand (Syringe -> Cell) Dialysis->Titrate Thermo Output: dH, dS, dG, N Titrate->Thermo Thermo->Decision Synthesis Synthesize Scaffold Analogs Synthesis->Immobilize Synthesis->Dialysis

Figure 2: Parallel validation workflow. SPR provides kinetic resolution (residence time), while ITC provides the thermodynamic signature required for rational optimization.

References

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

  • Reichert SPR. (2018).[3] Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 4-Substituted Pyrazole Complexes: Structural Insights for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 4-Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, renowned for their diverse biological activities and versatile coordination chemistry.[1][2] The substituent at the 4-position of the pyrazole ring plays a crucial role in dictating the molecule's electronic properties, steric profile, and, consequently, its intermolecular interactions and crystal packing. For researchers in drug development, understanding these structural nuances is paramount for designing molecules with optimal binding affinities and pharmacokinetic properties.[1] Similarly, in materials science, controlling the solid-state architecture of pyrazole-based metal complexes is key to developing novel materials with tailored magnetic, optical, or catalytic functions.[3]

This in-depth technical guide provides a comparative analysis of the X-ray crystallographic data for a series of 4-substituted pyrazole complexes. By examining the influence of different substituents on the molecular geometry and supramolecular assembly, we aim to provide researchers with the foundational knowledge and practical insights necessary to accelerate their own research and development endeavors. This guide is grounded in experimental data and established scientific principles, offering a self-validating framework for the synthesis and structural characterization of this important class of compounds.

Comparative Crystallographic Data of 4-Substituted Pyrazole Ligands and their Metal Complexes

The following table summarizes key crystallographic parameters for a selection of 4-substituted pyrazole ligands and their corresponding metal complexes. This data, extracted from the Cambridge Structural Database (CSD) and peer-reviewed literature, highlights the impact of the 4-substituent on critical geometric parameters.[4]

Compound/Complex4-SubstituentMetal IonCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Supramolecular MotifCCDC Number
4-Iodo-1H-pyrazoleIodo-OrthorhombicPnmaN-N: 1.35, C-I: 2.09C-N-N: 111.5Catemer2271964[5]
4-Bromo-1H-pyrazoleBromo-OrthorhombicPnmaN-N: 1.36, C-Br: 1.88C-N-N: 111.3TrimerNot specified[5]
4-Chloro-1H-pyrazoleChloro-OrthorhombicPnmaN-N: 1.36, C-Cl: 1.72C-N-N: 111.4TrimerNot specified[5]
4-Fluoro-1H-pyrazoleFluoro-TriclinicP-1N-N: 1.36, C-F: 1.36C-N-N: 111.2CatemerNot specified[6]
[Cu(4-NO2-3-pzc)2(H2O)6]·2H2ONitroCu(II)MonoclinicP21/cCu-N: 2.02, Cu-O: 1.96N-Cu-O: 90.1Hydrogen-bonded networkNot specified[7]
[Co(4-NO2-3-pzc)2(H2O)6]·2H2ONitroCo(II)MonoclinicP21/cCo-N: 2.11, Co-O: 2.08N-Co-O: 88.9Hydrogen-bonded networkNot specified[7]
[Ni(Hpzt-Bu,4CN)4Cl2]CyanoNi(II)MonoclinicC2/cNi-N: 2.12, Ni-Cl: 2.45N-Ni-N: 90.0, N-Ni-Cl: 90.0Mononuclear complexNot specified[8]
[Co(HpzEt,4CN)4Cl2]CyanoCo(II)MonoclinicC2/cCo-N: 2.16, Co-Cl: 2.44N-Co-N: 90.0, N-Co-Cl: 90.0Mononuclear complexNot specified[8]

Causality Behind Experimental Choices: Synthesis and Crystallization

The synthesis of 4-substituted pyrazoles and their subsequent complexation with metal ions are guided by fundamental principles of organic and coordination chemistry. The choice of synthetic route and crystallization method is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

General Synthetic Strategy for 4-Substituted Pyrazole Ligands

A common and versatile method for the synthesis of 4-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. The nature of the 4-substituent is typically introduced either on the dicarbonyl precursor or through a subsequent functionalization of the pyrazole ring.

Synthesis_Workflow Start 1,3-Dicarbonyl Precursor Condensation Cyclocondensation Reaction Start->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyrazoline Pyrazoline Intermediate Condensation->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation Substituted_Pyrazole 4-Substituted Pyrazole Ligand Oxidation->Substituted_Pyrazole

Caption: General workflow for the synthesis of 4-substituted pyrazole ligands.

Metal Complexation and Single Crystal Growth

The formation of metal complexes involves the reaction of the synthesized pyrazole ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, nitrate, perchlorate) can influence the coordination geometry and the nature of the resulting complex.

The growth of single crystals is often the most challenging step and relies on creating conditions of slow supersaturation. Common techniques include:

  • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the complex, gradually increasing the concentration until crystals form.

  • Vapor Diffusion: A solution of the complex is placed in a sealed container with a second, more volatile solvent in which the complex is less soluble. The gradual diffusion of the second solvent's vapor into the first solution induces crystallization.

  • Liquid-Liquid Diffusion: A solution of the ligand is carefully layered on top of a solution of the metal salt. Crystals form at the interface where the two solutions mix.[9]

The selection of solvents is crucial and often determined empirically. A solvent system that provides moderate solubility for the complex is ideal.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the crystallographic data, a rigorous and well-documented experimental protocol is essential.

Step-by-Step Methodology for Synthesis and Crystallization
  • Ligand Synthesis:

    • Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazoline intermediate.

    • Dissolve the pyrazoline in a suitable solvent and treat with an oxidizing agent (e.g., manganese dioxide, DDQ) to afford the 4-substituted pyrazole.

    • Purify the final ligand by recrystallization.

  • Metal Complex Synthesis:

    • Dissolve the 4-substituted pyrazole ligand (2-4 equivalents) in a suitable solvent (e.g., methanol, acetonitrile).

    • In a separate flask, dissolve the metal salt (1 equivalent) in the same or a compatible solvent.

    • Slowly add the ligand solution to the metal salt solution with stirring.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

    • The product may precipitate directly from the solution or require concentration of the solvent.

  • Single Crystal Growth:

    • Prepare a saturated or near-saturated solution of the purified metal complex in a clean vial.

    • Employ one of the crystallization techniques described above (slow evaporation, vapor diffusion, or liquid-liquid diffusion).

    • Allow the crystals to grow undisturbed over a period of several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • Data Validation and Deposition: The final refined structure is validated using software such as PLATON and the crystallographic information file (CIF) is deposited in a public database like the Cambridge Structural Database (CSD).

XRay_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_output Output Crystal_Selection Single Crystal Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation (PLATON) Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Database_Deposition Deposition to CSD CIF_File->Database_Deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

The Influence of the 4-Substituent: A Deeper Dive

The data presented in the comparison table reveals clear trends in how the substituent at the 4-position influences the solid-state structure.

  • Halogen Bonding and Supramolecular Motifs: In the case of 4-halopyrazoles, the nature of the halogen atom dictates the resulting supramolecular assembly. The larger, more polarizable bromine and iodine atoms can participate in significant halogen bonding interactions, leading to the formation of catemeric (chain-like) structures. In contrast, the smaller and more electronegative chlorine and fluorine atoms favor the formation of discrete trimeric motifs through hydrogen bonding.[5][6]

  • Electron-Withdrawing vs. Electron-Donating Groups: Strongly electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) can significantly alter the electron density of the pyrazole ring. This, in turn, affects the coordination properties of the nitrogen atoms and the potential for hydrogen bonding. For instance, the nitro group can act as a hydrogen bond acceptor, influencing the crystal packing of the resulting complexes.[2][7]

  • Steric Effects: Bulky substituents at the 4-position can sterically hinder the close packing of molecules, leading to lower crystal densities and potentially altering the coordination geometry around a metal center.

Substituent_Effects Substituent 4-Substituent Properties Electronic Electronic Effects (Inductive, Resonance) Substituent->Electronic Steric Steric Hindrance Substituent->Steric Interactions Intermolecular Interactions (H-bonding, Halogen bonding, π-stacking) Electronic->Interactions Geometry Molecular Geometry (Bond lengths, angles) Electronic->Geometry Packing Crystal Packing & Supramolecular Motifs Steric->Packing Interactions->Packing Geometry->Packing

Caption: Logical relationship between substituent properties and crystal packing.

Conclusion and Future Outlook

The crystallographic analysis of 4-substituted pyrazole complexes provides invaluable insights for the rational design of new molecules in both drug discovery and materials science. The substituent at the 4-position is a powerful tool for fine-tuning the solid-state properties of these compounds. By understanding the interplay between electronic effects, steric hindrance, and intermolecular forces, researchers can predict and control the crystal packing of these versatile building blocks.

Future research in this area will likely focus on the development of more complex, multi-functionalized pyrazole ligands and the exploration of their coordination chemistry with a wider range of metal ions. The continued growth of crystallographic databases, coupled with advances in computational modeling, will undoubtedly accelerate the discovery of novel 4-substituted pyrazole complexes with tailored properties for a diverse array of applications.

References

  • Kromer, J. R., Oberley, A. J., Kadel, L. R., Vonarx, D., McNeil, J., Haskin, J., ... & Eichhorn, D. M. (2023). Synthesis and X-ray crystal structures of mononuclear and multinuclear metal complexes of 3-substituted 4-cyanopyrazole ligands. Polyhedron, 243, 116546. [Link]

  • Puthan Peedikakkal, A. M., Dege, N., Haque, A., Hussain, A., & Jamal, A. (2022). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1261, 132931. [Link]

  • Titi, A., Messali, M., Ben Hadda, T., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127621. [Link]

  • El-Faham, A., Bardaweel, S. K., Al-Deyab, S. S., & El-Sayed, M. Y. (2012). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 17(11), 12693-12711. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2023). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 8(12), 1-24. [Link]

  • Zhao, N., Van Stipdonk, M. J., & Eichhorn, D. M. (2007). Synthesis and crystal structure of 3-tert-butyl-4-cyanopyrazole. Journal of Chemical Crystallography, 37(9), 629-632. [Link]

  • Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2007). Four substituted pyrazolines. Acta Crystallographica Section C: Crystal Structure Communications, 63(12), o746-o750. [Link]

  • Rue, N. P., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Potočňák, I., Vrábeľ, V., & Sabolová, D. (2018). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section C: Structural Chemistry, 74(9), 1107-1115. [Link]

  • La Monica, G., & Ardizzoia, G. A. (2003). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. In Progress in Inorganic Chemistry (Vol. 52, pp. 153-274). John Wiley & Sons, Inc. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Baryshnikov, G. L., Minaeva, N. A., Slepukhin, P. A., & Charushin, V. N. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][8][10][11]triazines. Molecules, 27(24), 8963. [Link]

  • Reddy, T. R., & Reddy, C. S. (2021). Iodine-Promoted Tandem Pyrazole Annulation and C−H Sulfenylation for the Synthesis of C4-Sulfenylated Pyrazoles. The Journal of Organic Chemistry, 86(17), 12057-12067. [Link]

  • Rue, N. P., & Raptis, R. G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(2), 159-163. [Link]

  • The Chemical Database Service. Cambridge Structural Database System. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). Pyrazole: A Privileged Scaffold in Medicinal Chemistry. Molecules, 26(16), 4995. [Link]

  • Claramunt, R. M., López, C., Pérez-Torralba, M., Torres, M. R., Elguero, J., & Foces-Foces, C. (2020). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 20(4), 2468-2483. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Martinov, D. A., Tselinsky, V. V., & Strelenko, Y. A. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Crystals, 13(1), 2. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Otaibi, T. M., & Al-Najjar, H. J. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Crystals, 11(8), 953. [Link]

  • Kromer, J. R., Oberley, A. J., Kadel, L. R., Vonarx, D., McNeil, J., Haskin, J., ... & Eichhorn, D. M. (2023). Synthesis and X-Ray Crystal Structures of Mononuclear and Multinuclear Metal Complexes of 3-Substituted 4-Cyanopyrazole Ligands. SSRN Electronic Journal. [Link]

  • CCDC. (2024). Searching the CSD 101 - Searching Structures Online with WebCSD UTry. [Link]

  • CCDC. (2024). Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". [Link]

  • Batten, S. R., Champness, N. R., Chen, X. M., Garcia-Martinez, J., Kitagawa, S., Öhrström, L., ... & Zaworotko, M. J. (2013). Terminology of metal–organic frameworks and coordination polymers (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1715-1724. [Link]

Sources

Bioactivity & Stereoselectivity in Pyrrolidine Pharmacophores: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous alkaloids and synthetic drugs. However, its bioactivity is governed by a strict stereochemical imperative. In pyrrolidine-based pharmacophores, the enantiomeric switch from (R) to (S) often results in a drastic shift in the Eudismic Ratio (ER) —the ratio of the potency of the eutomer (active isomer) to the distomer (inactive or toxic isomer).

This guide provides a technical comparison of (R) vs. (S) pyrrolidine isomers, using Levetiracetam (SV2A ligand) and Nornicotine (nAChR ligand) as primary case studies. It details the mechanistic divergence, binding kinetics, and validated protocols for chiral resolution and bioassay assessment.

Primary Case Study: Levetiracetam vs. (R)-Enantiomer

Target: Synaptic Vesicle Protein 2A (SV2A) Therapeutic Class: Antiepileptic[1][2]

The most definitive data on pyrrolidine chirality comes from the comparison of Levetiracetam ((S)-


-ethyl-2-oxo-1-pyrrolidineacetamide) against its distomer, ucb L060  ((R)-enantiomer).
Comparative Bioactivity Data

The following data demonstrates the critical loss of affinity and efficacy upon inversion of the chiral center at the


-ethyl position.
Metric(S)-Levetiracetam (Eutomer)(R)-Enantiomer / ucb L060 (Distomer)Impact of Inversion
SV2A Binding Affinity (

)
5.7 ± 0.2 3.6 ± 0.2 ~100-fold reduction in affinity

(Human SV2A)
< 1

M
> 100

M
Loss of specific binding
Seizure Protection (

)
16 mg/kg (Audiogenic mice)Inactive (> 500 mg/kg)Complete loss of in vivo efficacy
Metabolic Stability Enzymatic hydrolysis (low CYP)Similar hydrolysis ratePharmacokinetics remain similar; Pharmacodynamics diverge

Data Source: Lynch et al. (2004) PNAS; Gillard et al. (2006) Eur. J. Pharmacol.

Mechanism of Stereoselectivity

The SV2A binding pocket contains a rigid steric constraint. The (S)-configuration orients the ethyl group away from the hydrophobic wall of the binding site, allowing the amide group to engage in critical hydrogen bonding. The (R)-configuration forces the ethyl group into a steric clash with the pocket residues (likely Trp-666 or similar hydrophobic residues), destabilizing the ligand-protein complex.

Secondary Case Study: Nornicotine (Divergent Toxicity)

Target: Nicotinic Acetylcholine Receptors (nAChRs)[3]

Unlike Levetiracetam, where the (R)-isomer is inert, pyrrolidine alkaloids like Nornicotine exhibit divergent bioactivity , where the distomer contributes to toxicity rather than therapeutic failure.

  • (S)-(-)-Nornicotine: Exhibits 3-fold higher potency in analgesia models and striatal dopamine release.

  • (R)-(+)-Nornicotine: significantly less potent analgesically but more potent in stimulating dopamine release in the nucleus accumbens (reward pathway) and inducing locomotor depression (toxicity).

Key Insight: For pyrrolidine alkaloids, isolating the (S)-isomer often separates therapeutic efficacy (analgesia) from side effects (addiction liability/motor toxicity).

Mechanistic Visualization

The following diagram illustrates the divergent pathways of (S) and (R) isomers using the Levetiracetam (SV2A) and Nornicotine (nAChR) models.

BioactivityPathways cluster_S (S)-Isomer (Eutomer) cluster_R (R)-Isomer (Distomer) Racemate Racemic Pyrrolidine Scaffold S_Iso (S)-Pyrrolidine Racemate->S_Iso Chiral Resolution R_Iso (R)-Pyrrolidine Racemate->R_Iso SV2A_Bind High Affinity SV2A Binding (H-Bond Stabilization) S_Iso->SV2A_Bind Levetiracetam Model Analgesia Therapeutic Effect (Seizure Control / Analgesia) SV2A_Bind->Analgesia Steric_Clash Steric Clash in Pocket (Low Affinity) R_Iso->Steric_Clash Levetiracetam Model OffTarget Off-Target Toxicity (Locomotor Depression) R_Iso->OffTarget Nornicotine Model (Active Toxicity) Steric_Clash->OffTarget No Efficacy

Figure 1: Divergent pharmacodynamic pathways of Pyrrolidine enantiomers. Green path indicates therapeutic efficacy; Red path indicates inactivity or toxicity.

Experimental Protocols

To validate the bioactivity differences described above, researchers must employ self-validating separation and assay systems.

Protocol A: Chiral Separation (HPLC)

Objective: Isolate (R) and (S) isomers from a racemic pyrrolidine mixture with >99.5% enantiomeric excess (ee).

System: High-Performance Liquid Chromatography (HPLC) Stationary Phase: Chiralpak IB (Immobilized cellulose tris-(3,5-dimethylphenylcarbamate)). Note: Immobilized phases are preferred over coated phases (like OD-H) for pyrrolidines to allow broader solvent compatibility.

  • Mobile Phase Preparation:

    • Mix n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) in a ratio of 90 : 10 : 0.1 (v/v/v) .

    • Why DEA? Pyrrolidines are basic. Without a basic modifier (DEA), peak tailing will occur due to interaction with residual silanol groups on the silica support.

  • Sample Prep: Dissolve 1 mg/mL of racemate in the mobile phase. Filter through 0.45

    
    m PTFE.
    
  • Run Conditions:

    • Flow Rate: 1.0 mL/min.[4][5]

    • Temperature: 25°C.

    • Detection: UV at 210 nm (amide absorption) or 254 nm (if aryl groups present).

  • Validation:

    • Inject racemate to establish retention times (

      
      ).
      
    • Calculate Resolution (

      
      ): Must be 
      
      
      
      for baseline separation.
    • Collect fractions and re-inject to confirm ee > 99.5%.

Protocol B: SV2A Competition Binding Assay

Objective: Determine the


 of the isolated isomers. Validates the "Levetiracetam Effect."[2][6]

Reagents:

  • Ligand: [

    
    H]-ucb 30889 (High affinity radioligand for SV2A).
    
  • Tissue: Human SV2A expressed in COS-7 cells or Rat Brain Membranes.[2][6]

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Mix 100

      
      L membrane suspension.
      
    • Add 2 nM [

      
      H]-ucb 30889.
      
    • Add increasing concentrations (

      
       M to 
      
      
      
      M) of the test isomer ((R) or (S)).
    • Non-Specific Binding Control: Include a well with 1 mM Levetiracetam (saturating concentration).

  • Equilibrium: Incubate at 4°C for 120 minutes. (Low temperature prevents ligand degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Experimental Workflow Diagram

Workflow cluster_Assay Bioactivity Validation Start Racemic Synthesis HPLC Chiral HPLC (Chiralpak IB, Hex/IPA/DEA) Start->HPLC QC QC: Optical Rotation & Re-injection (ee > 99.5%) HPLC->QC Fraction Collection Binding SV2A Radioligand Binding Assay QC->Binding (S)-Isomer QC->Binding (R)-Isomer Data Calculate Ki & ER (Cheng-Prusoff) Binding->Data

Figure 2: Integrated workflow for isolation and pharmacological validation of pyrrolidine isomers.

References

  • Lynch, B. A., et al. (2004).[2][7] "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[2][6][7][8] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

  • Gillard, M., et al. (2006). "Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein." European Journal of Pharmacology, 536(1-2), 102-108. Link

  • Zhang, T. (2006). "Chiralpak IB: A new Daicel column combining high performance and solvent versatility."[5][9] Chiral Technologies Europe Technical Notes. Link

  • Stairs, D. J., et al. (2007).[3][10] "Enantiomeric differences in the effects of nornicotine on nicotine self-administration in rats." Psychopharmacology, 191, 253–263. Link

  • BenchChem. (2025).[4] "Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." BenchChem Technical Guides. Link

Sources

Validating Kinase Selectivity: A Comparative Guide to Pyrazole-Pyrrolidine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the crowded landscape of kinase inhibitor discovery, the pyrazole-pyrrolidine hybrid scaffold has emerged as a versatile alternative to traditional fused bicyclic systems (e.g., quinazolines, purines). While fused systems often suffer from "flat" structures that promiscuously bind multiple ATP pockets, the pyrazole-pyrrolidine architecture offers a modular "hinge-binder plus tail" approach. This guide provides a rigorous, data-driven framework for validating the selectivity of these hybrids, contrasting them with market standards, and detailing the experimental protocols required for high-impact publication.

Part 1: Structural Rationale & Comparative Analysis

The core advantage of the pyrazole-pyrrolidine hybrid lies in its vectorality. The pyrazole moiety typically anchors to the kinase hinge region via bidentate hydrogen bonds (mimicking the adenine ring of ATP), while the pyrrolidine ring projects into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region), tuning physicochemical properties (logP, solubility) and selectivity.

Comparison: Hybrids vs. Traditional Scaffolds

The following table contrasts the Pyrazole-Pyrrolidine hybrid performance against established kinase inhibitor classes.

FeaturePyrazole-Pyrrolidine Hybrids Fused Bicycles (e.g., Quinazolines) Macrocycles
Selectivity Potential High (Tunable vectors allow specific targeting of non-conserved residues)Moderate (Often hit multiple kinases with similar hinge sequences)Very High (Shape complementarity)
Synthetic Complexity Low/Medium (Modular coupling, amenable to parallel synthesis)Medium (Requires core ring formation)High (Difficult ring-closing metathesis)
Ligand Efficiency (LE) Moderate (Higher MW due to flexible linkers)High (Compact structure)Low (High MW)
Solubility High (Pyrrolidine nitrogen is easily protonated/modified)Low (Planar, aromatic stacking)Variable
Primary Risk Metabolic Stability (Linkers susceptible to oxidation)Off-Target Toxicity (Pan-kinase inhibition)Permeability
Part 2: The Validation Workflow (Visualized)

To prove selectivity suitable for high-impact journals (e.g., J. Med. Chem.), a "Selectivity Funnel" approach is mandatory.

SelectivityFunnel cluster_0 Biochemical Phase cluster_1 Cellular Phase start Hit Identification (Pyrazole-Pyrrolidine Hybrid) step1 Enzymatic IC50 (TR-FRET/LanthaScreen) start->step1 < 100 nM Potency step2 Kinome Profiling (KINOMEscan - 400+ Kinases) step1->step2 Confirm Mechanism decision Selectivity Score S(35) < 0.1? step2->decision step3 Target Engagement (NanoBRET) step4 Phenotypic Viability (CellTiter-Glo) step3->step4 publish Lead Candidate Validation step4->publish decision->start No (Redesign Tail) decision->step3 Yes (Selective)

Caption: The Selectivity Funnel. A rigorous progression from biochemical potency to kinome-wide profiling and cellular target engagement is required to validate the hybrid scaffold.

Part 3: Detailed Experimental Protocols
1. Biochemical Potency: TR-FRET (LanthaScreen)

Why this method? Unlike radiometric assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less prone to compound interference (fluorescence artifacts) due to the time-delayed reading.

Critical Parameter: ATP Concentration To validate the pyrazole moiety as an ATP-competitive inhibitor, you must run the assay at the apparent ATP Km (Km,app) .[1][2] Running at saturating ATP levels will artificially inflate IC50 values for competitive inhibitors.

Protocol Steps:

  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Optimization: Titrate kinase (e.g., JNK3 or JAK2) to determine the concentration yielding 50-80% substrate phosphorylation.

  • Inhibitor Dilution: Prepare a 3-fold serial dilution of the Pyrazole-Pyrrolidine hybrid in DMSO (start at 10 µM).

  • Reaction:

    • Add 2.5 µL inhibitor.[1][3]

    • Add 2.5 µL kinase mixture.[1]

    • Add 5 µL substrate/ATP mix (ATP at Km,app).[4]

    • Incubate 1 hour at RT.

  • Detection: Add 10 µL of Tb-labeled antibody + EDTA (stops reaction).

  • Read: Measure TR-FRET emission ratio (520 nm / 495 nm) on a compatible plate reader (e.g., EnVision).

2. Kinome-Wide Selectivity: KINOMEscan

Why this method? It uses a competition binding assay (bacteriophage display) rather than activity. This allows profiling of kinases that are difficult to express in active forms.

Data Interpretation: The Selectivity Score (S-Score) Do not rely solely on a "heat map." You must calculate the S-score to quantify selectivity.



  • Target: An S(35) < 0.05 indicates a highly selective compound (hitting <5% of the kinome).

  • Common Off-Targets for Pyrazoles: Check specifically for Aurora kinases, CDKs, and GSK3β, as the pyrazole hinge-binder is often privileged for these structures.

3. Cellular Target Engagement: NanoBRET

Why this method? Biochemical potency often fails to translate to cells due to high intracellular ATP (mM range) competing with the inhibitor. NanoBRET measures ligand binding in live cells, providing a "true" intracellular affinity.

Protocol Steps:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum inhibitor) that binds the kinase.

  • Competition: Treat cells with the Pyrazole-Pyrrolidine hybrid. If the hybrid binds the kinase, it displaces the tracer, reducing the BRET signal (energy transfer from NanoLuc to Tracer).

  • Quantification: Calculate the intracellular IC50 based on the loss of BRET signal.

    • Validation Criterion: The Cellular IC50 should be within 3-5x of the Biochemical IC50. A large shift (>10x) suggests poor permeability (often a risk with charged pyrrolidines).

Part 4: Structural Mechanism of Action

Understanding why the hybrid works is crucial for the discussion section of your manuscript.

BindingMode Pyrazole Pyrazole Core (Hinge Binder) Hinge Hinge Region (Glu/Leu Backbone) Pyrazole->Hinge H-Bonds (Donor/Acceptor) Linker Linker (Rigidity Control) Gatekeeper Gatekeeper Residue (Met/Thr) Linker->Gatekeeper Steric Avoidance Pyrrolidine Pyrrolidine Tail (Solubility/Selectivity) Solvent Solvent Front (Hydrophilic) Pyrrolidine->Solvent Ionic Interaction

Caption: Pharmacophore mapping of the hybrid. The pyrazole mimics ATP's adenine, while the pyrrolidine extends into the solvent front to improve physicochemical properties.

References
  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372–376. Link

  • Aronov, A. M., et al. (2007). Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors.[6] Journal of Medicinal Chemistry, 50(6), 1280–1287.[6] Link

  • Thermo Fisher Scientific. LanthaScreen™ Kinase Activity Assays Protocol. Link

  • Eurofins DiscoverX. KINOMEscan™ Kinase Selectivity Profiling. Link

  • Promega. NanoBRET™ Target Engagement Intracellular Kinase Assay. Link

Sources

Reference standards for 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standard—a highly characterized material used to confirm the identity, purity, and potency of a drug substance. This guide provides a comprehensive technical comparison of methodologies and considerations for establishing and utilizing a reference standard for 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole, a key heterocyclic building block in medicinal chemistry.[1] We will explore the strategic choice between in-house synthesis and commercial procurement and delve into the primary analytical techniques required for its definitive characterization.

Part 1: Sourcing the Reference Standard: A Critical Decision

The first step in any analytical program is securing a reliable reference standard. This typically involves a choice between synthesizing the compound in-house or purchasing it from a specialized commercial vendor. The decision carries significant implications for project timelines, resource allocation, and data confidence.

In-House Synthesis and Qualification

Synthesizing a reference standard internally provides complete control over the material's history. A plausible synthetic route involves the reaction of pyrazol-5-ones with cyclic lactim ethers, followed by a stepwise reduction process to yield the target molecule.[1] This approach, while offering transparency, necessitates a rigorous post-synthesis workflow. Purification, often via flash chromatography, is required to isolate the compound, followed by an extensive analytical campaign to confirm its structure and establish its purity.[2]

Commercial Procurement

Alternatively, sourcing 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole from a reputable chemical supplier like BLDpharm can significantly accelerate the analytical workflow.[3] These standards are typically accompanied by a Certificate of Analysis (CoA) that provides key data points such as identity confirmation by NMR or MS and purity assessment by HPLC.

Below is a comparative summary to guide this decision:

FeatureIn-House StandardCommercial Standard
Control & Transparency Complete control over synthesis, impurity profile, and documentation.Relies on vendor's quality system and documentation (CoA).
Resource Allocation Requires significant investment in synthetic chemistry and analytical resources.Higher upfront cost per milligram but saves internal resources.
Timeline Can be time-consuming, potentially delaying analytical method development.Immediately available, enabling rapid project initiation.
Characterization The end-user is fully responsible for comprehensive characterization.Comes pre-characterized, though verification is recommended.
Impurity Profile Known synthetic route allows for targeted identification of process-related impurities.Impurity profile is based on the vendor's route, which may be proprietary.

Part 2: Orthogonal Analytical Techniques for Characterization

A robust reference standard is qualified using multiple, independent (orthogonal) analytical techniques. For 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole, the most critical methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides unique and complementary information regarding the identity, purity, and structure of the molecule.

Workflow for Reference Standard Qualification

The process of establishing a certified reference standard is a systematic workflow. It begins with sourcing the material and proceeds through a series of orthogonal analytical tests to ensure its identity and purity are unequivocally confirmed.

G cluster_0 Phase 1: Material Sourcing cluster_3 Phase 4: Certification sourcing Procure Material in_house In-House Synthesis sourcing->in_house Option A commercial Commercial Vendor sourcing->commercial Option B nmr NMR Spectroscopy (¹H, ¹³C, 2D) in_house->nmr commercial->nmr ms Mass Spectrometry (GC-MS or LC-MS) hplc HPLC-UV/PDA (Purity, Impurity Profile) nmr->hplc ftir FTIR Spectroscopy ms->hplc gc GC-FID/MS (Residual Solvents, Volatiles) cert Certified Reference Standard hplc->cert kf Karl Fischer (Water Content) gc->cert kf->cert

Caption: Workflow for Reference Standard Qualification.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and quantification of non-volatile organic molecules. For 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole, a reversed-phase (RP-HPLC) method is most suitable.[4]

Expertise & Experience: The choice of a C18 column is based on the compound's moderate polarity. The pyrazole and pyrrolidine rings provide polar character, while the hydrocarbon backbone provides non-polar character, making it ideal for retention on a C18 stationary phase. The addition of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[5][6] It protonates the basic nitrogen atoms in the pyrrolidine ring, preventing peak tailing and ensuring sharp, symmetrical peaks, which is essential for accurate integration and purity calculation.

Trustworthiness (Self-Validating Protocol): A robust HPLC method must be validated according to ICH Q2(R1) guidelines.[6] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. For instance, specificity is confirmed by injecting a placebo (all components except the analyte) and ensuring no interfering peaks appear at the analyte's retention time.

Experimental Protocol: RP-HPLC for Purity Analysis
  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: Shim-pack GIST C18 (5 µm, 150 x 4.6 mm) or equivalent.[6]

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: Acetonitrile

  • Gradient Program: Isocratic, 75:25 (B:A) is a good starting point, but a gradient may be needed to resolve impurities (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan with PDA to determine λmax; a wavelength around 210-220 nm is typical for such heterocycles.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.[4]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile compounds. While the target molecule may have limited volatility due to its polar N-H groups, GC-MS is invaluable for identifying volatile process impurities or residual solvents.

Expertise & Experience: Direct injection is possible but carries the risk of thermal degradation in the hot injector.[7] A key consideration is the fragmentation pattern. The electron ionization (EI) mass spectrum will provide a unique fingerprint. We expect to see characteristic fragments corresponding to the loss of the pyrrolidine ring or cleavage at the methylene bridge, which helps in confirming the identity of the main peak and elucidating the structure of any related impurities.[7][8] Derivatization could improve volatility, but it adds complexity and potential artifacts.[8][9]

Trustworthiness (Self-Validating Protocol): The system's validity is confirmed by analyzing a known standard (e.g., a commercially available alkane mixture) to verify retention times and mass accuracy. The mass spectrum's fragmentation pattern should be consistent across multiple injections and match theoretical fragmentation pathways.

Experimental Protocol: GC-MS for Impurity Profiling
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Time-of-Flight or Quadrupole).

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: 250 °C, Splitless mode.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 50 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the standard in a volatile solvent like methanol or dichloromethane to a concentration of 1 mg/mL.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity of the 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole reference standard.

Expertise & Experience: The choice of a deuterated solvent is critical; DMSO-d₆ is often suitable for this class of compounds as it can solubilize the material and its exchangeable N-H protons will be visible.[10] The ¹H NMR spectrum will provide a wealth of information: the chemical shifts will indicate the electronic environment of each proton, the integration will confirm the proton count in each environment, and the coupling patterns will reveal which protons are adjacent to one another, allowing for the complete assembly of the molecular structure.[11][12] 2D NMR techniques like COSY and HMBC can be employed to resolve any ambiguities in the assignments.[13] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity (assay) of the standard by comparing the integral of an analyte peak to that of a certified internal standard of known purity and weight.

Trustworthiness (Self-Validating Protocol): The structural assignment must be self-consistent. For example, a proton signal assigned to the methylene bridge should show correlation to carbon signals of both the pyrazole and pyrrolidine rings in an HMBC spectrum. The sum of all proton integrations in the ¹H spectrum must correspond to the total number of protons in the molecular formula.

Experimental Protocol: NMR for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the standard in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Spectral width: -2 to 12 ppm.

    • Relaxation delay: 5 seconds (for potential quantitative analysis).

  • ¹³C NMR Acquisition:

    • Acquire with proton decoupling.

    • Spectral width: 0 to 200 ppm.

    • A sufficient number of scans (e.g., 1024 or more) is needed due to the low natural abundance of ¹³C.

Part 3: Comparative Analysis Summary

To select the appropriate analytical tool, it is essential to understand the strengths and limitations of each technique in the context of reference standard analysis.

TechniquePrimary PurposeQuantitationStructural InformationKey AdvantagesLimitations
RP-HPLC Purity determination and impurity profiling.Excellent (relative purity by area %; assay vs. standard).Limited (retention time matching only).High precision, robustness, and widely available. Ideal for routine QC.[4][6]Requires a reference standard for quantification. Does not provide structural proof alone.
GC-MS Identification of volatile/semi-volatile impurities and residual solvents.Good (with appropriate calibration).Excellent (provides molecular weight and fragmentation pattern).High sensitivity and specificity for amenable compounds.[7]Not suitable for non-volatile or thermally labile compounds. Potential for degradation.
NMR Unambiguous structure elucidation and identification.Excellent (primary method via qNMR).Definitive (provides full connectivity map of the molecule).Provides absolute structural proof. qNMR does not require an identical reference material.[2][13]Lower throughput and sensitivity compared to other methods. Higher equipment cost.

Conclusion

Establishing a high-quality reference standard for 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole demands a multi-faceted, orthogonal analytical approach. No single technique is sufficient.

  • For routine quality control, purity assessment, and stability testing, a validated RP-HPLC method is the industry standard, offering excellent precision and robustness.

  • For unequivocal proof of identity and structural confirmation, NMR spectroscopy is indispensable. Its ability to map the entire molecule makes it the ultimate authority on chemical structure.

  • GC-MS serves as a critical supplementary technique, ideal for detecting volatile impurities and residual solvents that may not be visible by HPLC.

For drug development professionals, the most rigorous and defensible strategy involves using a commercially sourced, certified standard as a starting point and verifying its identity and purity in-house using, at a minimum, HPLC and NMR. This dual approach leverages the convenience of commercial standards while maintaining the high level of scientific integrity required for pharmaceutical research.

References

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... - ResearchGate. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available from: [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - Annex Publishers. Available from: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity | ACS Omega. Available from: [Link]

  • Structure of pyrrolidine and their derivatives | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Available from: [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry - Annex Publishers. Available from: [Link]

  • VARIOUS APPROACHES TO 4-(PYRROLIDIN-2-YL)PYRAZOLES. Available from: [Link]

  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC. Available from: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available from: [Link]

  • Pyrazole - SpectraBase. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. Available from: [Link]

Sources

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